molecular formula C25H28N6O B577601 Irbesartan-d7 CAS No. 1329496-43-6

Irbesartan-d7

Número de catálogo: B577601
Número CAS: 1329496-43-6
Peso molecular: 435.6 g/mol
Clave InChI: YOSHYTLCDANDAN-NCKGIQLSSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Irbesartan-d7 is a deuterium-labeled isotopologue of Irbesartan, a potent and selective angiotensin II type 1 (AT1) receptor antagonist. As an internal standard, this compound is essential for the precise quantification of irbesartan in complex biological matrices using techniques like LC-MS, thereby ensuring accuracy in Absorption, Distribution, Metabolism, and Excretion (ADME) studies. Its application significantly enhances the reliability of pharmacokinetic data by correcting for analytical variability. In metabolic research, this compound serves as a critical tool for investigating the metabolic profile of irbesartan. It aids in identifying and characterizing potential metabolites and in studying the enzyme systems involved in its biotransformation, such as the cytochrome P450 (CYP) family, particularly CYP2C9. The incorporation of seven deuterium atoms provides a distinct mass shift from the non-labeled compound, facilitating clear differentiation in mass spectrometric analyses without altering the fundamental pharmacology. The parent compound, irbesartan, exerts its effects by selectively and insurmountably blocking the AT1 receptor. This blockade inhibits the binding of angiotensin II, a potent vasoconstrictor, leading to vasodilation, a reduction in aldosterone secretion, and a consequent decrease in blood pressure. Beyond its antihypertensive effects, irbesartan has demonstrated renoprotective properties, such as reducing urinary albumin excretion and slowing the progression of nephropathy in models of diabetic kidney disease. Research suggests these benefits may involve the regulation of key pathways, including circadian rhythm genes and cell cycle progression in renal tissues. This compound hydrochloride is also available for procurement. This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any other human use.

Propiedades

IUPAC Name

2-(2,2,3,3,4,4,4-heptadeuteriobutyl)-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1,3-diazaspiro[4.4]non-1-en-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N6O/c1-2-3-10-22-26-25(15-6-7-16-25)24(32)31(22)17-18-11-13-19(14-12-18)20-8-4-5-9-21(20)23-27-29-30-28-23/h4-5,8-9,11-14H,2-3,6-7,10,15-17H2,1H3,(H,27,28,29,30)/i1D3,2D2,3D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOSHYTLCDANDAN-NCKGIQLSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC2(CCCC2)C(=O)N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])CC1=NC2(CCCC2)C(=O)N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00857874
Record name 2-(2,2,3,3,4,4,4-~2~H_7_)Butyl-3-{[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}-1,3-diazaspiro[4.4]non-1-en-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00857874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

435.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1329496-43-6
Record name 2-(2,2,3,3,4,4,4-~2~H_7_)Butyl-3-{[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}-1,3-diazaspiro[4.4]non-1-en-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00857874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Irbesartan-d7

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of Irbesartan-d7, a deuterated analog of the angiotensin II receptor antagonist, Irbesartan. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and bioanalytical studies.

Introduction

This compound is a stable isotope-labeled version of Irbesartan, where seven hydrogen atoms have been replaced by deuterium (B1214612). This isotopic substitution makes it an ideal internal standard for quantitative bioanalytical assays, particularly in liquid chromatography-mass spectrometry (LC-MS) based pharmacokinetic and metabolic studies of Irbesartan. The increased mass of this compound allows for its clear differentiation from the unlabeled drug in a mass spectrometer, ensuring accurate and precise quantification.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. These properties are critical for its handling, storage, and application in experimental settings.

PropertyValueSource(s)
Chemical Name 2-(2,2,3,3,4,4,4-heptadeuteriobutyl)-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1,3-diazaspiro[4.4]non-1-en-4-one[1][2]
Molecular Formula C₂₅H₂₁D₇N₆O[1]
Molecular Weight 435.57 g/mol [1]
Exact Mass 435.27600N/A
CAS Number 1329496-43-6[1]
Physical State Crystalline solid[3]
Storage Temperature -20°C[3][4]
Isotopic Purity Typically ≥98%[5]

Note: Some data, where not directly available for this compound, is inferred from the properties of the non-labeled Irbesartan.

Chemical Structure and Deuterium Labeling

The seven deuterium atoms in this compound are located on the butyl side chain, as confirmed by its chemical name and SMILES notation. This specific placement is crucial for its function as an internal standard, as it is a metabolically stable position, minimizing the risk of deuterium-hydrogen exchange during biological processing.

Note: Due to the limitations of the environment, a placeholder image is used in the DOT script. A proper chemical structure diagram would depict the full Irbesartan molecule with the butyl chain labeled as -CD₂-CD₂-CD₂-CD₃.

Caption: Chemical structure of Irbesartan with the deuterated butyl chain highlighted.

Solubility and Stability

While specific quantitative solubility and stability data for this compound are not extensively published, the data for the parent compound, Irbesartan, provides a reliable reference.

Solubility

The solubility of Irbesartan is pH-dependent and it is sparingly soluble in aqueous solutions.

SolventSolubility
Ethanol~0.5 mg/mL
Dimethyl Sulfoxide (DMSO)~14 mg/mL
Dimethylformamide (DMF)~20 mg/mL
WaterPractically insoluble
0.1 N HClHigher solubility than in neutral or basic pH

Data is for the parent compound, Irbesartan, and is expected to be very similar for this compound.

Stability

Irbesartan is stable under normal storage conditions. Forced degradation studies on Irbesartan have shown it to be susceptible to hydrolysis under acidic and basic conditions, while it exhibits stability against oxidative, thermal, and photolytic stress. It is recommended to store this compound at -20°C in a tightly sealed container, protected from light and moisture.

Spectroscopic Properties

Mass Spectrometry (MS)

Mass spectrometry is the primary technique for which this compound is utilized. In an MS analysis, the molecular ion of this compound will have a mass-to-charge ratio (m/z) that is 7 units higher than that of unlabeled Irbesartan. This mass difference is the basis of its use as an internal standard. The fragmentation pattern of this compound is expected to be similar to that of Irbesartan, with the fragments containing the butyl chain showing a corresponding mass shift.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for confirming the positions of deuterium labeling. In the ¹H NMR spectrum of this compound, the signals corresponding to the protons on the butyl chain would be absent or significantly reduced in intensity. The remaining signals of the spectrum would be consistent with the structure of the Irbesartan molecule.

Experimental Protocols

This compound is predominantly used as an internal standard in the quantification of Irbesartan in biological matrices by LC-MS/MS. Below is a typical experimental workflow.

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_lcms_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Plasma_Sample Plasma Sample Add_IS Add this compound (Internal Standard) Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (e.g., with acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer Injection Inject into LC-MS/MS Supernatant_Transfer->Injection Chromatographic_Separation Chromatographic Separation Injection->Chromatographic_Separation Mass_Spectrometric_Detection Mass Spectrometric Detection (MRM) Chromatographic_Separation->Mass_Spectrometric_Detection Peak_Integration Peak Integration Mass_Spectrometric_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte/IS) Peak_Integration->Ratio_Calculation Quantification Quantification using Calibration Curve Ratio_Calculation->Quantification

Caption: A typical workflow for the quantification of Irbesartan in plasma using this compound as an internal standard.

Sample Preparation: Protein Precipitation
  • To a 100 µL aliquot of the biological matrix (e.g., plasma, urine), add a known amount of this compound working solution (internal standard).

  • Add 300 µL of a protein precipitating agent (e.g., acetonitrile (B52724) or methanol).

  • Vortex the mixture for 1-2 minutes.

  • Centrifuge the sample at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or an HPLC vial for analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Conditions

The following are representative LC-MS/MS parameters. These should be optimized for the specific instrumentation being used.

ParameterTypical Conditions
LC Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B Acetonitrile or Methanol
Gradient A suitable gradient to achieve good separation
Flow Rate 0.3 - 0.5 mL/min
Ionization Mode Electrospray Ionization (ESI), positive or negative ion mode
MRM Transitions Irbesartan: e.g., m/z 429.2 → 207.1this compound: e.g., m/z 436.2 → 214.1

Conclusion

This compound is an essential tool for the accurate and precise quantification of Irbesartan in biological samples. Its well-defined chemical and physical properties, coupled with its primary application as an internal standard in LC-MS/MS methods, make it indispensable for pharmacokinetic, bioavailability, and bioequivalence studies. This guide provides a foundational understanding of the key chemical properties and experimental considerations for the effective use of this compound in a research and drug development setting.

References

An In-depth Technical Guide to the Synthesis and Characterization of Irbesartan-d7

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Irbesartan-d7, a deuterated analog of the angiotensin II receptor antagonist, Irbesartan. The incorporation of deuterium (B1214612) into the butyl side chain makes this compound an invaluable tool, primarily as an internal standard in pharmacokinetic and bioanalytical studies. This document details the synthetic pathway, experimental protocols, and analytical methodologies for the characterization of this stable isotope-labeled compound.

Synthesis of this compound

The synthesis of this compound involves the preparation of a key deuterated intermediate, 2-(butyl-d7)-1,3-diazaspiro[4.4]non-1-en-4-one, which is then condensed with a suitable biphenyl (B1667301) derivative. The deuterium atoms are introduced into the butyl side chain via the use of a deuterated precursor, Valeryl-d7 chloride.

Synthesis of 2-(butyl-d7)-1,3-diazaspiro[4.4]non-1-en-4-one

The synthesis of the deuterated spirocyclic intermediate is a multi-step process commencing from cyclopentanone.

Experimental Protocol:

Step 1: Synthesis of 1-Aminocyclopentanecarbonitrile

This initial step follows a classical Strecker synthesis.

  • Reagents: Cyclopentanone, Ammonium Chloride (NH₄Cl), Sodium Cyanide (NaCN), Methanol, Water.

  • Procedure:

    • In a well-ventilated fume hood, dissolve Sodium Cyanide in water in a reaction vessel.

    • To this solution, add a solution of Ammonium Chloride in aqueous ammonia.

    • Add Cyclopentanone, dissolved in methanol, dropwise to the mixture while stirring.

    • The reaction is typically conducted at room temperature and can be gently heated to ensure completion.

    • Upon completion, the product is extracted and purified for use in the subsequent step.

Step 2: Synthesis of N-(1-cyanocyclopentyl)pentanamide-d7

The aminonitrile from the previous step is acylated using Valeryl-d7 chloride.

  • Reagents: 1-Aminocyclopentanecarbonitrile, Valeryl-d7 chloride, a suitable base (e.g., triethylamine), and a solvent (e.g., dichloromethane).

  • Procedure:

    • Dissolve 1-Aminocyclopentanecarbonitrile in the chosen solvent and cool the mixture.

    • Add the base to the solution.

    • Slowly add Valeryl-d7 chloride to the reaction mixture, maintaining a low temperature.

    • Allow the reaction to proceed to completion. The resulting N-(1-cyanocyclopentyl)pentanamide-d7 is then isolated.

Step 3: Cyclization to 2-(butyl-d7)-1,3-diazaspiro[4.4]non-1-en-4-one

The final step to form the deuterated spiro intermediate involves a base-mediated cyclization.

  • Reagents: N-(1-cyanocyclopentyl)pentanamide-d7, a strong base (e.g., Potassium Hydroxide), and a suitable solvent (e.g., ethanol).

  • Procedure:

    • Dissolve the N-(1-cyanocyclopentyl)pentanamide-d7 in the solvent.

    • Add the base to the solution and heat the mixture to reflux.

    • The reaction progress is monitored until completion.

    • Upon completion, the reaction mixture is cooled, and the product, 2-(butyl-d7)-1,3-diazaspiro[4.4]non-1-en-4-one, is isolated and purified, often via crystallization.

Final Assembly of this compound

The deuterated spiro intermediate is then coupled with a biphenyl component to yield this compound. A common route involves the condensation with 4'-(bromomethyl)-[1,1'-biphenyl]-2-carbonitrile, followed by the formation of the tetrazole ring.

Experimental Protocol:

Step 1: Condensation Reaction

  • Reagents: 2-(butyl-d7)-1,3-diazaspiro[4.4]non-1-en-4-one, 4'-(bromomethyl)-[1,1'-biphenyl]-2-carbonitrile, a base (e.g., Potassium Hydroxide), and a solvent (e.g., acetone).

  • Procedure:

    • Dissolve 2-(butyl-d7)-1,3-diazaspiro[4.4]non-1-en-4-one in the solvent.

    • Add the base and stir the mixture.

    • Add 4'-(bromomethyl)-[1,1'-biphenyl]-2-carbonitrile to the reaction mixture and allow the reaction to proceed.

    • The resulting intermediate, 2-(butyl-d7)-3-[[2'-(cyano)[1,1'-biphenyl]-4-yl]methyl]-1,3-diazaspiro[4.4]non-1-en-4-one, is isolated.

Step 2: Tetrazole Formation

  • Reagents: The intermediate from the previous step, Sodium Azide (NaN₃), and a suitable catalyst (e.g., triethylamine (B128534) hydrochloride) in a high-boiling solvent (e.g., xylene).

  • Procedure:

    • The reactants are heated in the solvent for an extended period to facilitate the [2+3] cycloaddition reaction.

    • Upon completion, the crude this compound is isolated.

Step 3: Purification

  • The crude product is purified using techniques such as recrystallization or preparative High-Performance Liquid Chromatography (HPLC) to obtain high-purity this compound.

Characterization of this compound

A comprehensive characterization of this compound is essential to confirm its identity, purity, and the extent of deuterium incorporation.

High-Performance Liquid Chromatography (HPLC)

HPLC is a fundamental technique for assessing the purity of this compound.

Experimental Protocol:

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[1]

  • Mobile Phase: A typical mobile phase consists of a gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) buffer at pH 3.2) and an organic solvent like acetonitrile (B52724) or methanol.[1]

  • Flow Rate: A flow rate of 1.0 mL/min is generally employed.[1]

  • Detection: UV detection at a wavelength of approximately 220 nm is suitable for Irbesartan.[1]

  • Sample Preparation: A known concentration of this compound is dissolved in the mobile phase or a suitable solvent.

Data Presentation:

ParameterTypical Value
Retention Time Dependent on specific chromatographic conditions
Purity >98%
Mass Spectrometry (MS)

Mass spectrometry is crucial for confirming the molecular weight of this compound and assessing its isotopic purity.

Experimental Protocol:

  • Ionization Source: Electrospray ionization (ESI) is commonly used, typically in the positive ion mode.

  • Mass Analyzer: High-resolution mass spectrometers (HRMS) such as Time-of-Flight (TOF) or Orbitrap are ideal for accurate mass measurements and isotopic distribution analysis.

  • Sample Infusion: The sample can be introduced via direct infusion or coupled with a liquid chromatography system (LC-MS).

Data Presentation:

Table 1: Expected Molecular Ion Peaks for Irbesartan and this compound

CompoundExpected [M+H]⁺ (m/z)
Irbesartan (d0)429.2379
This compound 436.2819

Table 2: Hypothetical Isotopic Purity Data for this compound from HRMS [2]

IsotopologueDescriptionExpected [M+H]⁺ (m/z)Relative Abundance (%)
Irbesartan-d0Non-deuterated429.2< 0.1%
Irbesartan-d1 to d6Partially deuterated species430.2 - 435.2< 1.5%
This compound Target Compound 436.2 > 98%
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and confirms the position of the deuterium labels.

Experimental Protocol:

  • Solvent: A suitable deuterated solvent such as Dimethyl Sulfoxide-d6 (DMSO-d6) or Methanol-d4 (CD₃OD) is used.

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.

  • Experiments: ¹H NMR, ¹³C NMR, and ²H NMR spectra should be acquired.

Data Interpretation:

  • ¹H NMR: The spectrum of this compound will show a significant reduction or complete absence of signals corresponding to the protons on the butyl side chain compared to the spectrum of non-deuterated Irbesartan.

  • ¹³C NMR: The carbon signals of the deuterated butyl chain will appear as multiplets due to C-D coupling and may be slightly shifted upfield.

  • ²H NMR: This experiment directly detects the deuterium atoms, providing definitive evidence of their incorporation and location within the molecule.

Data Presentation:

Table 3: Comparison of Expected ¹H NMR and ¹³C NMR Data for the Butyl Chain

Position in Butyl ChainIrbesartan (¹H Chemical Shift, ppm)This compound (¹H Signal)Irbesartan (¹³C Chemical Shift, ppm)This compound (¹³C Signal)
-CH₂- (alpha)~2.5Absent/Reduced~45Multiplet, upfield shifted
-CH₂- (beta)~1.5Absent/Reduced~29Multiplet, upfield shifted
-CH₂- (gamma)~1.3Absent/Reduced~22Multiplet, upfield shifted
-CH₃ (delta)~0.8Absent/Reduced~14Multiplet, upfield shifted

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.

Visualizations

Synthesis Workflow

G cluster_0 Deuterated Intermediate Synthesis cluster_1 Final Product Synthesis Cyclopentanone Cyclopentanone Strecker_Synthesis 1-Aminocyclopentanecarbonitrile Cyclopentanone->Strecker_Synthesis NH4Cl, NaCN Acylation N-(1-cyanocyclopentyl)pentanamide-d7 Strecker_Synthesis->Acylation Valeryl-d7 chloride Cyclization 2-(butyl-d7)-1,3-diazaspiro[4.4]non-1-en-4-one Acylation->Cyclization Base Condensation Condensation Cyclization->Condensation Biphenyl 4'-(bromomethyl)-[1,1'-biphenyl]-2-carbonitrile Biphenyl->Condensation Tetrazole_Formation This compound (crude) Condensation->Tetrazole_Formation NaN3 Purification Purification Tetrazole_Formation->Purification Final_Product This compound (pure) Purification->Final_Product HPLC/Recrystallization

Caption: Synthetic workflow for this compound.

Analytical Workflow

G cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Confirmation Sample This compound Dissolution Sample Solution Sample->Dissolution Suitable Solvent HPLC HPLC Analysis Dissolution->HPLC Purity MS Mass Spectrometry Dissolution->MS Molecular Weight & Isotopic Purity NMR NMR Spectroscopy Dissolution->NMR Structure & Deuterium Location Purity_Assessment Purity > 98% HPLC->Purity_Assessment Molecular_Weight_Confirmation Confirm m/z 436.2819 MS->Molecular_Weight_Confirmation Isotopic_Purity_Analysis d7 > 98% MS->Isotopic_Purity_Analysis Structural_Elucidation Confirm Deuterium Positions NMR->Structural_Elucidation Final_Report Certificate of Analysis Purity_Assessment->Final_Report Molecular_Weight_Confirmation->Final_Report Isotopic_Purity_Analysis->Final_Report Structural_Elucidation->Final_Report

Caption: Analytical workflow for this compound characterization.

References

An In-Depth Technical Guide to the Structure and Molecular Weight of Irbesartan-d7

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, molecular weight, and analytical methodologies related to Irbesartan-d7, a deuterated analog of the angiotensin II receptor antagonist, Irbesartan. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and metabolic studies.

Chemical Structure and Molecular Properties

This compound is a stable, isotopically labeled form of Irbesartan, where seven hydrogen atoms on the terminal butyl group have been replaced by deuterium (B1214612) atoms. This selective deuteration makes it an ideal internal standard for quantitative bioanalytical assays, particularly in liquid chromatography-mass spectrometry (LC-MS) based methods.[1]

The molecular formula of this compound is C₂₅H₂₁D₇N₆O. Its IUPAC name is 2-(butyl-d7)-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1,3-diazaspiro[4.4]non-1-en-4-one. The seven deuterium atoms are located on the butyl chain, a modification that imparts a higher molecular weight without significantly altering the chemical properties of the molecule.

Below is a diagram illustrating the chemical structure of this compound, with the positions of the deuterium atoms clearly marked.

Caption: Chemical structure of this compound.

Quantitative Data Summary

The key quantitative properties of Irbesartan and its deuterated analog are summarized in the table below for easy comparison.

PropertyIrbesartanThis compound
Molecular Formula C₂₅H₂₈N₆OC₂₅H₂₁D₇N₆O
Molecular Weight 428.53 g/mol 435.57 g/mol [2]
Monoisotopic Mass 428.2325 g/mol 435.2754 g/mol
Isotopic Purity Not ApplicableTypically ≥98%

Mechanism of Action: The Renin-Angiotensin-Aldosterone System

Irbesartan is a selective antagonist of the angiotensin II type 1 (AT₁) receptor. It exerts its antihypertensive effects by blocking the vasoconstrictor and aldosterone-secreting effects of angiotensin II. The following diagram illustrates the Renin-Angiotensin-Aldosterone System (RAAS) and the point of intervention by Irbesartan.

RAAS_Pathway Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Aldosterone Aldosterone Secretion (from Adrenal Gland) AT1_Receptor->Aldosterone Increased_BP Increased Blood Pressure Vasoconstriction->Increased_BP Aldosterone->Increased_BP (Sodium and Water Retention) Renin Renin (from Kidney) ACE Angiotensin-Converting Enzyme (ACE) Irbesartan Irbesartan Irbesartan->AT1_Receptor Blocks

Caption: The Renin-Angiotensin-Aldosterone System and the site of action of Irbesartan.

Experimental Protocols

Proposed Synthesis of this compound

Synthesis_Workflow cluster_0 Step 1: Synthesis of Deuterated Intermediate cluster_1 Step 2: Coupling Reaction cluster_2 Step 3: Tetrazole Formation start Valeronitrile-d7 step1 Reduction to Pentylamine-d7 start->step1 step2 Reaction with 1-aminocyclopentane-1-carbonitrile step1->step2 intermediate 2-(butyl-d7)-1,3-diazaspiro[4.4]non-1-en-4-one step2->intermediate step3 Coupling with deuterated intermediate (e.g., in DMF with a base) intermediate->step3 biphenyl 4'-(bromomethyl)-[1,1'-biphenyl]-2-carbonitrile biphenyl->step3 coupled_product 2-(butyl-d7)-3-((2'-cyano-[1,1'-biphenyl]-4-yl)methyl) -1,3-diazaspiro[4.4]non-1-en-4-one step3->coupled_product step4 Reaction with Sodium Azide (e.g., with triethylamine (B128534) hydrochloride) coupled_product->step4 final_product This compound step4->final_product

Caption: Proposed synthetic workflow for this compound.

Disclaimer: This is a proposed synthetic route and has not been experimentally validated. Researchers should consult relevant literature and safety data before attempting any synthesis.

Characterization by Mass Spectrometry

Mass spectrometry is a crucial technique for confirming the molecular weight and assessing the isotopic purity of this compound. A high-resolution mass spectrometer (HRMS) is recommended for accurate mass determination and to resolve the isotopic distribution.

Instrumentation:

  • Mass Spectrometer: Triple Quadrupole or Q-TOF Mass Spectrometer

  • Ionization Source: Electrospray Ionization (ESI), typically in positive ion mode.

Experimental Parameters (adapted from a UPLC-MS/MS method for Irbesartan):

  • Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.

  • Column: A suitable C18 reversed-phase column.

  • Ion Source Parameters:

    • Capillary Voltage: 3.0 - 4.0 kV

    • Cone Voltage: 20 - 40 V

    • Source Temperature: 120 - 150 °C

    • Desolvation Temperature: 350 - 450 °C

  • Data Acquisition: Full scan mode for mass confirmation and multiple reaction monitoring (MRM) for quantification. The expected [M+H]⁺ ion for this compound is m/z 436.3.

Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure and the location of the deuterium labels.

Instrumentation:

  • NMR Spectrometer: 400 MHz or higher field strength.

Experimental Parameters:

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

  • ¹H NMR: The spectrum of this compound is expected to be similar to that of Irbesartan, with the notable absence of signals corresponding to the protons of the butyl chain. The integration of the remaining proton signals relative to a known internal standard can provide an estimate of isotopic enrichment.

  • ¹³C NMR: The carbon signals of the deuterated butyl chain will be observed as multiplets due to C-D coupling and may be slightly shifted upfield compared to the non-deuterated analog.

Conclusion

This technical guide has provided a detailed overview of the structure, molecular weight, and analytical methodologies for this compound. The information presented, including the quantitative data, signaling pathway, and experimental protocols, is intended to support the research and development efforts of scientists in the pharmaceutical industry. The use of deuterated standards like this compound is critical for the accurate and reliable quantification of pharmaceuticals in biological matrices, ultimately contributing to the development of safer and more effective medicines.

References

The Isotopic Distinction: A Technical Guide to Irbesartan and Irbesartan-d7

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the fundamental differences between Irbesartan (B333) and its deuterated analogue, Irbesartan-d7. Focusing on the core chemical, physical, and analytical distinctions, this document serves as a comprehensive resource for professionals in pharmaceutical research and development.

Core Chemical and Physical Differences

Irbesartan is a potent, orally active angiotensin II type 1 (AT1) receptor antagonist widely used in the management of hypertension, heart failure, and diabetic nephropathy.[1][2][3] this compound is a stable isotope-labeled version of Irbesartan, where seven hydrogen atoms have been replaced by deuterium (B1214612) atoms.[1][4] This isotopic substitution results in an increased molecular weight but does not significantly alter the chemical reactivity or pharmacological activity of the molecule in the context of its primary application as an internal standard.[5]

The key utility of this compound lies in its application as an internal standard in quantitative bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS/MS).[1][5][6] Its chemical behavior is nearly identical to that of Irbesartan, allowing it to co-elute during chromatographic separation and experience similar ionization and matrix effects in the mass spectrometer.[5] However, its distinct mass-to-charge ratio (m/z) allows for its separate detection and quantification, enabling precise and accurate measurement of Irbesartan concentrations in complex biological matrices.[5]

PropertyIrbesartanThis compound
Chemical Formula C₂₅H₂₈N₆O[2][7]C₂₅H₂₁D₇N₆O[4]
Molecular Weight 428.5 g/mol [2]435.57 g/mol [4]
Primary Function Angiotensin II Receptor Blocker (ARB)[1][2][3]Internal Standard for Quantitative Analysis[1][5][6]
Appearance White to off-white crystalline powder[8]Not typically described for its bulk properties
Solubility Slightly soluble in alcohol and methylene (B1212753) chloride; practically insoluble in water[8]Assumed to have similar solubility to Irbesartan

Pharmacokinetic and Pharmacodynamic Profiles of Irbesartan

Irbesartan is characterized by favorable pharmacokinetic properties, including high oral bioavailability and a long elimination half-life, which supports once-daily dosing.[9][10] It does not require biotransformation to an active metabolite to exert its therapeutic effect.[9][10]

ParameterValue
Oral Bioavailability 60-80%[7][9][11]
Time to Peak Plasma Concentration (Tmax) 1.5 - 2 hours[11]
Elimination Half-Life (t½) 11 - 15 hours[7][9][11]
Protein Binding ~90%[7][11]
Metabolism Primarily via glucuronidation and oxidation by CYP2C9[11]
Excretion Approximately 20% in urine and 80% in feces[11]

The pharmacodynamic effect of Irbesartan is a dose-dependent reduction in blood pressure.[9] Steady-state concentrations are typically achieved within three days of continuous dosing.[12]

Experimental Protocols

Synthesis of Irbesartan

The synthesis of Irbesartan is a multi-step process that has been described in various patents and publications. A common route involves the following key transformations:

  • Formation of the Biphenyl (B1667301) Structure: This is often achieved through a Suzuki coupling reaction, for example, by reacting a protected 2-(5-tetrazoyl)phenylboronic acid with a 3-haloaryl-1,3-diazaspiro[4.4]non-1-ene-4-one.[13]

  • Formation of the Tetrazole Ring: A crucial step is the conversion of a nitrile group on the biphenyl intermediate to a tetrazole ring. This can be accomplished by reacting the nitrile with an azide, such as sodium azide, often in the presence of a Lewis acid like zinc chloride.[14][15]

  • Alkylation and Deprotection: The final steps typically involve N-alkylation to introduce the butyl-spirocyclopentane moiety, followed by the removal of any protecting groups (e.g., a trityl group from the tetrazole ring) to yield the final Irbesartan product.[13][16]

Bioanalytical Quantification of Irbesartan using this compound by LC-MS/MS

This protocol outlines a general procedure for the quantification of Irbesartan in human plasma using this compound as an internal standard.

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).
  • Add 300 µL of acetonitrile (B52724) to precipitate the plasma proteins.
  • Vortex the mixture for 1 minute.
  • Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
  • Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions:

  • HPLC System: A high-performance liquid chromatography system.
  • Column: A C18 reversed-phase column (e.g., Hypersil GOLD, 100 x 4.6 mm, 5 µm).[17]
  • Mobile Phase: A mixture of 2 mM ammonium (B1175870) formate (B1220265) (pH 4.0) and methanol (B129727) (20:80 v/v).[17]
  • Flow Rate: 0.5 mL/min.[17]
  • Injection Volume: 10 µL.
  • Column Temperature: 40°C.[17]

3. Mass Spectrometric Conditions:

  • Mass Spectrometer: A triple quadrupole mass spectrometer.
  • Ionization Mode: Electrospray Ionization (ESI), negative ion mode.[18]
  • Multiple Reaction Monitoring (MRM) Transitions:
  • Irbesartan: m/z 427.2 → 206.9[18]
  • This compound: m/z 434.2 → 206.9 (hypothetical, based on a mass shift of +7)
  • Data Analysis: The concentration of Irbesartan in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a standard curve constructed from samples with known concentrations of Irbesartan.

Signaling Pathways and Experimental Workflows

The diagrams below illustrate the mechanism of action of Irbesartan and a typical workflow for its bioanalytical quantification.

RAAS_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Renin Renin->Angiotensin_I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE ACE ACE->Angiotensin_II AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Binds to Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Aldosterone Aldosterone Secretion AT1_Receptor->Aldosterone Irbesartan Irbesartan Irbesartan->AT1_Receptor Blocks Blood_Pressure Increased Blood Pressure Vasoconstriction->Blood_Pressure Aldosterone->Blood_Pressure

Caption: Mechanism of action of Irbesartan in the Renin-Angiotensin-Aldosterone System.

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma_Sample Plasma Sample Add_IS Add this compound (IS) Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Injection into LC-MS/MS Reconstitution->Injection Chromatography Chromatographic Separation Injection->Chromatography Mass_Detection Mass Spectrometric Detection (MRM) Chromatography->Mass_Detection Peak_Integration Peak Area Integration Mass_Detection->Peak_Integration Ratio_Calculation Calculate Area Ratio (Analyte/IS) Peak_Integration->Ratio_Calculation Quantification Quantification using Calibration Curve Ratio_Calculation->Quantification

Caption: Bioanalytical workflow for Irbesartan quantification using an internal standard.

References

A Comprehensive Technical Guide to the Physical and Solubility Properties of Irbesartan-d7

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical and solubility properties of Irbesartan-d7, a deuterated analog of the angiotensin II receptor antagonist, Irbesartan. This document is intended to serve as a valuable resource for researchers and professionals involved in drug development and analysis, offering detailed data, experimental methodologies, and visual representations of key processes.

Core Physical Properties

Table 1: Summary of Physical Properties of this compound

PropertyValueSource
Molecular Formula C₂₅H₂₁D₇N₆O[1][2][3]
Molecular Weight 435.57 g/mol [2][3]
Appearance White to off-white or pale yellow solid/crystalline powder[4][5][6]
Melting Point 180-181 °C (for non-deuterated Irbesartan)[7][8]
Boiling Point Data not available
Density Data not available

Note: The melting point provided is for the non-deuterated form of Irbesartan. It is expected that the melting point of this compound will be very similar.

Solubility Profile

The solubility of a drug substance is a critical factor influencing its bioavailability and formulation development. Irbesartan is known to be a poorly water-soluble drug. The solubility of this compound is expected to be comparable to that of Irbesartan.

Table 2: Solubility of Irbesartan in Various Solvents

SolventSolubilitySource
Water Low, pH-dependent solubility[9][10]
0.1 N HCl (pH 1.2) 30.72 ± 2.59 µg/mL[9]
Phosphate Buffer (pH 6.8) 19.78 ± 1.56 µg/mL[9]
Dimethyl Sulfoxide (DMSO) >25 mg/mL[5]
Ethanol ~0.5 mg/mL[11]
Dimethylformamide (DMF) ~20 mg/mL[11]

Note: The solubility data presented is for the non-deuterated form of Irbesartan.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate and reproducible determination of physical and solubility properties. The following sections outline general yet detailed methodologies applicable to the characterization of this compound.

Melting Point Determination (Capillary Method)

The capillary method is a widely accepted technique for determining the melting point of a crystalline solid.[12][13][14]

Objective: To determine the temperature range over which the solid this compound transitions to a liquid state.

Apparatus and Materials:

  • Melting point apparatus

  • Capillary tubes (sealed at one end)

  • This compound powder (finely ground)

  • Thermometer or digital temperature probe

Procedure:

  • Sample Preparation: A small amount of finely powdered this compound is packed into a capillary tube to a height of 2-4 mm.

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

  • Heating: The sample is heated at a controlled rate, typically 1-2 °C per minute, as it approaches the expected melting point.

  • Observation: The sample is observed through a magnifying lens. The temperature at which the first drop of liquid appears is recorded as the onset of melting.

  • Completion of Melting: The temperature at which the last solid particle melts is recorded as the end of the melting range.

  • Reporting: The melting point is reported as a range from the onset to the completion of melting.

Melting_Point_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_reporting Data Reporting A Grind this compound to a fine powder B Pack powder into capillary tube (2-4 mm) A->B C Place capillary in melting point apparatus B->C D Heat at a controlled rate (1-2 °C/min) C->D E Observe for melting onset and completion D->E F Record temperature range E->F G Report as melting point range F->G

Workflow for Melting Point Determination.
Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound in a specific solvent.[1][15][16]

Objective: To determine the concentration of this compound in a saturated solution at a specific temperature.

Apparatus and Materials:

  • This compound powder

  • Solvent of interest (e.g., water, ethanol, DMSO)

  • Vials or flasks with screw caps

  • Orbital shaker or magnetic stirrer

  • Constant temperature bath

  • Centrifuge

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system or UV-Vis spectrophotometer for concentration analysis

Procedure:

  • Preparation of Supersaturated Solution: An excess amount of this compound is added to a known volume of the solvent in a vial. The vial is securely capped.

  • Equilibration: The vial is placed in a constant temperature bath on an orbital shaker and agitated for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is removed from the shaker and allowed to stand to allow the undissolved solid to settle. The solution is then centrifuged to separate the solid from the supernatant.

  • Sample Analysis: A known volume of the clear supernatant is carefully withdrawn, diluted as necessary, and the concentration of this compound is determined using a validated analytical method such as HPLC or UV spectroscopy.

  • Calculation: The solubility is expressed in terms of mass per unit volume (e.g., mg/mL or µg/mL).

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add excess this compound to solvent B Seal vial A->B C Agitate at constant temperature (24-48h) B->C D Allow solid to settle C->D E Centrifuge to separate phases D->E F Withdraw and dilute supernatant E->F G Analyze concentration (HPLC/UV) F->G H Calculate solubility G->H

Workflow for Solubility Determination.

Mechanism of Action: Angiotensin II Receptor Blockade

Irbesartan, and by extension this compound, functions as an Angiotensin II Receptor Blocker (ARB). It selectively inhibits the binding of angiotensin II to the AT1 receptor subtype, which is found in many tissues, including vascular smooth muscle and the adrenal gland. This blockade leads to vasodilation and a reduction in aldosterone (B195564) secretion, resulting in a decrease in blood pressure.

RAAS_Pathway Angiotensinogen Angiotensinogen (produced by the liver) AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI  catalyzed by AngiotensinII Angiotensin II AngiotensinI->AngiotensinII  catalyzed by AT1Receptor AT1 Receptor AngiotensinII->AT1Receptor binds to Vasoconstriction Vasoconstriction AT1Receptor->Vasoconstriction Aldosterone Aldosterone Secretion AT1Receptor->Aldosterone BloodPressure Increased Blood Pressure Vasoconstriction->BloodPressure Aldosterone->BloodPressure Irbesartan_d7 This compound Irbesartan_d7->AT1Receptor BLOCKS Renin Renin (from kidney) ACE ACE (from lungs)

This compound Mechanism of Action in the RAAS Pathway.

References

In-Depth Technical Guide: The Mechanism of Action of Irbesartan as an AT1 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of Irbesartan (B333), a potent and selective angiotensin II subtype 1 (AT1) receptor antagonist. The document delves into the molecular interactions, signaling pathway modulation, and key experimental data that define its pharmacological profile.

Introduction: The Renin-Angiotensin System and AT1 Receptor Blockade

The Renin-Angiotensin System (RAS) is a critical regulator of cardiovascular homeostasis, with its principal effector peptide, Angiotensin II (Ang II), exerting potent vasoconstrictive and aldosterone-stimulating effects primarily through the AT1 receptor.[1] Dysregulation of the RAS is a key factor in the pathophysiology of hypertension and other cardiovascular diseases. Irbesartan is a non-peptide, orally active agent that selectively blocks the AT1 receptor, thereby inhibiting the physiological actions of Angiotensin II.[2][3] Unlike Angiotensin-Converting Enzyme (ACE) inhibitors, which block the production of Angiotensin II, Angiotensin Receptor Blockers (ARBs) like Irbesartan provide a more direct and specific blockade of the RAS at the receptor level.[4]

Molecular Mechanism of Action: Insurmountable Antagonism

Irbesartan functions as an insurmountable antagonist of the AT1 receptor.[2][5] This means that increasing concentrations of the agonist (Angiotensin II) cannot fully overcome the inhibitory effect of Irbesartan.[6] This characteristic is attributed to the slow dissociation of Irbesartan from the AT1 receptor, leading to a prolonged and stable blockade.[7] This insurmountable antagonism results in a downward shift of the maximal response to Angiotensin II, a feature that distinguishes it from surmountable antagonists like Losartan.[6][8]

The high affinity and slow dissociation of Irbesartan are key to its potent and long-lasting antihypertensive effects.[9]

Binding Characteristics

Irbesartan exhibits high affinity and selectivity for the human AT1 receptor. Its binding affinity is significantly greater than that for the AT2 receptor, with a selectivity ratio exceeding 8500-fold.[1] This high selectivity ensures that the beneficial effects of AT2 receptor stimulation, such as vasodilation and anti-proliferative actions, are not hindered.

Modulation of AT1 Receptor Signaling Pathways

Activation of the AT1 receptor by Angiotensin II initiates a cascade of intracellular signaling events that contribute to vasoconstriction, inflammation, and cellular growth. Irbesartan effectively blocks these pathways by preventing the initial binding of Angiotensin II.

G-Protein Dependent Signaling

The AT1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gq/11.[10][11] Upon Angiotensin II binding, Gq/11 activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[12] IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This cascade ultimately leads to smooth muscle contraction and other cellular responses. Irbesartan's blockade of the AT1 receptor prevents this G-protein activation and subsequent downstream signaling.

AT1_Gq_Signaling AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Binds Gq11 Gq/11 AT1R->Gq11 Activates Irbesartan Irbesartan Irbesartan->AT1R Blocks PLC Phospholipase C (PLC) Gq11->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Response Vasoconstriction, Cell Growth, Inflammation Ca_release->Response PKC->Response

Figure 1: Irbesartan's blockade of the AT1 receptor-Gq/11 signaling pathway.
G-Protein Independent Signaling and Receptor Transactivation

Beyond classical G-protein signaling, the AT1 receptor can also mediate its effects through G-protein independent pathways, often involving β-arrestin. Furthermore, Angiotensin II can induce the transactivation of receptor tyrosine kinases, such as the epidermal growth factor receptor (EGFR), leading to the activation of mitogen-activated protein kinase (MAPK) pathways and promoting cellular growth and proliferation.[13] Irbesartan's antagonism at the AT1 receptor also abrogates these alternative signaling cascades.

Quantitative Data

The following tables summarize key quantitative data for Irbesartan and other relevant Angiotensin Receptor Blockers.

Table 1: AT1 Receptor Binding Affinities
CompoundKi (nM)Kd (nM)Reference(s)
Irbesartan 4.051.94[8][14]
Losartan25.2-[8]
EXP3174 (active metabolite of Losartan)--[5]
Candesartan--[5]
Valsartan--[6]
Telmisartan--[15]

Ki (inhibitory constant) and Kd (dissociation constant) are measures of binding affinity; lower values indicate higher affinity.

Table 2: Functional Antagonism (IC50 Values)
CompoundAssayIC50 (nM)Reference(s)
Irbesartan Ang II-induced IP Accumulation (CHO-AT1 cells)-[5]
LosartanAng II-induced IP Accumulation (CHO-AT1 cells)-[5]
EXP3174Ang II-induced IP Accumulation (CHO-AT1 cells)-[5]
CandesartanAng II-induced IP Accumulation (CHO-AT1 cells)-[5]

IC50 is the concentration of an antagonist that inhibits 50% of the maximal response to an agonist.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of Irbesartan.

Radioligand Binding Assay for AT1 Receptor

This assay is used to determine the binding affinity (Ki and Kd) of Irbesartan for the AT1 receptor.

Materials:

  • Cell membranes expressing the human AT1 receptor (e.g., from CHO-K1 cells or rat liver).[6][11]

  • Radioligand: [125I]-[Sar1,Ile8]Angiotensin II or [3H]-Irbesartan.[14][15]

  • Binding buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.2% BSA, pH 7.4.

  • Wash buffer: e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4.

  • Non-specific binding control: High concentration of unlabeled Angiotensin II or Irbesartan (e.g., 10 µM).

  • Glass fiber filters and a cell harvester.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells or tissues in a lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in the binding buffer.

  • Assay Setup: In a 96-well plate, add the cell membrane preparation, the radioligand at a fixed concentration (for competition assays) or varying concentrations (for saturation assays), and varying concentrations of the test compound (Irbesartan).

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. For saturation binding, plot specific binding against the radioligand concentration and fit the data to a one-site binding model to determine Kd and Bmax. For competition binding, plot the percentage of specific binding against the concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow Start Start Membrane_Prep Prepare Cell Membranes with AT1 Receptors Start->Membrane_Prep Assay_Setup Set up Assay Plate: Membranes + Radioligand + Irbesartan (or competitor) Membrane_Prep->Assay_Setup Incubation Incubate to Reach Binding Equilibrium Assay_Setup->Incubation Filtration Separate Bound and Free Ligand via Filtration Incubation->Filtration Quantification Quantify Radioactivity on Filters Filtration->Quantification Data_Analysis Analyze Data: Calculate Ki and Kd Quantification->Data_Analysis End End Data_Analysis->End

Figure 2: Experimental workflow for a radioligand binding assay.
Inositol Phosphate (B84403) (IP) Accumulation Assay

This functional assay measures the ability of Irbesartan to inhibit Angiotensin II-stimulated IP production, a key downstream signaling event of AT1 receptor activation.

Materials:

  • Cells expressing the human AT1 receptor (e.g., CHO-K1 cells).[5]

  • myo-[3H]inositol.

  • Lithium chloride (LiCl) solution (to inhibit inositol monophosphatase).

  • Angiotensin II.

  • Irbesartan.

  • Dowex AG1-X8 resin (formate form) for anion exchange chromatography.

  • Scintillation cocktail and counter.

Procedure:

  • Cell Labeling: Culture cells in a medium containing myo-[3H]inositol for 24-48 hours to label the cellular phosphoinositide pools.

  • Pre-incubation: Wash the cells and pre-incubate them with a buffer containing LiCl and varying concentrations of Irbesartan for a specified time.

  • Stimulation: Add Angiotensin II to stimulate the cells for a defined period (e.g., 30-60 minutes).

  • Extraction: Stop the reaction by adding a solution like perchloric acid and extract the inositol phosphates.

  • Separation: Separate the different inositol phosphate species (IP1, IP2, IP3) using anion exchange chromatography with a Dowex resin column.

  • Quantification: Elute the inositol phosphates and measure their radioactivity using a scintillation counter.

  • Data Analysis: Plot the amount of [3H]inositol phosphates accumulated against the concentration of Irbesartan to determine the IC50 value for the inhibition of Angiotensin II-stimulated IP production.

In Vivo Blood Pressure Measurement in Spontaneously Hypertensive Rats (SHR)

This in vivo model is used to assess the antihypertensive efficacy of Irbesartan.

Animals:

  • Spontaneously Hypertensive Rats (SHR), a genetic model of essential hypertension.[13]

Method: Tail-Cuff Plethysmography

  • Acclimatization: Acclimate the rats to the restraining device and the procedure for several days before the actual measurements to minimize stress-induced blood pressure variations.[10]

  • Animal Preparation: Place the conscious rat in a restrainer. A small cuff with a pneumatic pulse sensor is placed around the base of the tail.

  • Blood Pressure Measurement: The tail cuff is inflated to a pressure above the expected systolic blood pressure, occluding the caudal artery. The cuff is then slowly deflated. The pressure at which the pulse reappears is recorded as the systolic blood pressure.

  • Dosing: Administer Irbesartan orally or via another appropriate route at various doses.

  • Data Collection: Measure blood pressure at different time points after drug administration to determine the onset, magnitude, and duration of the antihypertensive effect.

  • Data Analysis: Compare the blood pressure readings in the Irbesartan-treated groups to a vehicle-treated control group to assess the dose-dependent antihypertensive efficacy.

Conclusion

Irbesartan is a highly potent and selective AT1 receptor antagonist characterized by its insurmountable antagonism, which is a result of its high binding affinity and slow dissociation from the receptor. This mechanism of action leads to a durable and effective blockade of the diverse signaling pathways activated by Angiotensin II, underpinning its clinical efficacy in the treatment of hypertension and related cardiovascular conditions. The experimental methodologies outlined in this guide provide a robust framework for the continued investigation and characterization of AT1 receptor antagonists in drug discovery and development.

References

Stability and Storage of Solid Irbesartan-d7: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for solid Irbesartan-d7. The information is compiled from publicly available data on Irbesartan (B333) and its deuterated analogs, intended to guide researchers and drug development professionals in handling and storing this isotopically labeled compound.

Recommended Storage Conditions

Proper storage is crucial to maintain the integrity and purity of this compound. Based on information for Irbesartan and its deuterated analogs, the following storage conditions are recommended for solid this compound:

ParameterRecommendationSource
Long-Term Storage -20°CInferred from Irbesartan-d4 data
Short-Term Storage 4°CInferred from Irbesartan-d4 data
Shipping Room temperature[1]
Light Protect from light[2]
Moisture Store in a dry place[2]

For routine handling, it is advisable to store this compound in a tightly sealed container, protected from light and moisture.[2] For extended periods, storage at -20°C is recommended to minimize potential degradation.

Stability Profile and Degradation

Forced degradation studies on Irbesartan provide valuable insights into its stability under various stress conditions. It is anticipated that this compound will exhibit a similar degradation profile. Irbesartan has been shown to be susceptible to degradation under acidic, basic, and photolytic stress.[3][4][5]

Summary of Forced Degradation Studies on Irbesartan:
Stress ConditionObservationsDegradation Products Identified
Acidic Hydrolysis Degradation observed[3][4]Impurity-1[6]
Basic Hydrolysis Significant degradation observed[3][4]Impurity-1, DP-1, DP-2, DP-3[6][7]
Oxidative Stable[4]-
Thermal Stable at 60°C for 48 hours[4]-
Photolytic Stable[4]-

Identified Degradation Products of Irbesartan:

  • Impurity-1: Structure not fully detailed in the search results, but noted as a significant degradant under acidic and basic conditions.[6]

  • (2'-(2H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methanamine (DP-1) [7]

  • N-((2'-(2H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)pentanamide (DP-2) [7]

  • N-((2'-(2H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-1-pentanamidocyclopentane-1-carboxamide (DP-3) [7]

Experimental Protocols

Detailed experimental protocols for forced degradation studies on Irbesartan are crucial for replicating and validating stability-indicating methods. The following summarizes a typical protocol based on available literature.

Forced Degradation Experimental Protocol for Irbesartan:
Stress ConditionProtocol
Acid Hydrolysis To a solution of Irbesartan (1000 mcg/ml), an equal volume of 5 N HCl is added. The solution is then diluted with methanol (B129727) and refluxed at 60°C for 1 hour.[5]
Base Hydrolysis To a solution of Irbesartan (1000 mcg/ml), an equal volume of 5 N NaOH is added. The solution is then diluted with methanol and refluxed at 60°C for 1 hour.[5]
Oxidative Degradation A solution of Irbesartan is treated with 3% hydrogen peroxide.[4]
Thermal Degradation Solid Irbesartan is exposed to a temperature of 60°C in a hot air oven for 48 hours.[4]
Photolytic Degradation Solid Irbesartan is exposed to UV light for 48 hours in a photostability chamber.[4]

Visualizations

Degradation Pathway of Irbesartan under Basic Conditions

G Irbesartan Irbesartan DP1 (2'-(2H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methanamine (DP-1) Irbesartan->DP1 Basic Hydrolysis DP2 N-((2'-(2H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)pentanamide (DP-2) Irbesartan->DP2 Basic Hydrolysis DP3 N-((2'-(2H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-1-pentanamidocyclopentane-1-carboxamide (DP-3) Irbesartan->DP3 Basic Hydrolysis

Caption: Proposed degradation products of Irbesartan under basic stress conditions.

Experimental Workflow for Stability-Indicating HPLC Method Development

G cluster_1 Analysis cluster_2 Outcome Acid Acid Hydrolysis HPLC RP-HPLC Analysis Acid->HPLC Base Alkali Hydrolysis Base->HPLC Oxidation Oxidation Oxidation->HPLC Thermal Thermal Thermal->HPLC Photolytic Photolytic Photolytic->HPLC Validation Method Validation (ICH Guidelines) HPLC->Validation Stability Stability Indicating Method Validation->Stability

Caption: Workflow for developing a stability-indicating HPLC method for Irbesartan.

References

A Technical Guide to Irbesartan-d7: Sourcing and Application in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Irbesartan-d7, a critical tool in the pharmacokinetic and metabolic studies of Irbesartan. This document details its key suppliers, commercial availability, and provides in-depth experimental protocols for its application as an internal standard in quantitative analysis.

Introduction to this compound

This compound is a deuterated analog of Irbesartan, an angiotensin II receptor blocker (ARB) widely used in the treatment of hypertension. The substitution of seven hydrogen atoms with deuterium (B1214612) atoms results in a molecule with a higher molecular weight, making it an ideal internal standard for mass spectrometry-based bioanalytical methods.[1] Its use is crucial for correcting variability during sample preparation and analysis, ensuring high accuracy and precision in the quantification of Irbesartan in biological matrices.[1]

Key Suppliers and Commercial Availability

The procurement of high-quality, reliable this compound is the foundational step for any successful research application. Several key suppliers specialize in the provision of stable isotope-labeled compounds for research purposes. The following table summarizes the commercial availability and key specifications from prominent suppliers.

SupplierProduct NameCatalog NumberCAS NumberMolecular FormulaMolecular WeightNotes
MedChemExpress This compound hydrochlorideHY-B0202AS1329496-43-6 (unlabeled)C₂₅H₂₁D₇N₆O435.57 g/mol Also available as other deuterated forms (d4, d6). For research use only.
Simson Pharma Limited This compoundNot specified1329496-43-6Not specifiedNot specifiedAccompanied by a Certificate of Analysis.
Pharmaffiliates This compoundPA STI 0535701329496-43-6C₂₅H₂₁D₇N₆O435.57 g/mol Also offers N-Triphenylmethyl this compound.

Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information and to request a Certificate of Analysis for batch-specific data.

Experimental Protocol: Quantification of Irbesartan in Plasma using LC-MS/MS with this compound as an Internal Standard

The following protocol is a representative method for the quantitative analysis of Irbesartan in a biological matrix, adapted from established methodologies for similar compounds.[2]

Materials and Reagents
  • Analytes: Irbesartan, this compound (Internal Standard)

  • Solvents: Acetonitrile (ACN), Methanol (B129727) (MeOH), Formic Acid (FA) - all LC-MS grade

  • Reagents: Human plasma (K₂-EDTA), Ultrapure water

  • Equipment:

    • High-Performance Liquid Chromatography (HPLC) system

    • Triple Quadrupole Mass Spectrometer

    • Analytical balance

    • Centrifuge

    • Vortex mixer

    • Calibrated pipettes

Preparation of Solutions
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve Irbesartan and this compound in methanol to obtain individual stock solutions.

  • Working Solutions: Prepare serial dilutions of the Irbesartan stock solution in 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in 50:50 (v/v) methanol:water.

Sample Preparation (Protein Precipitation)
  • Pipette 50 µL of the plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of the internal standard working solution prepared in acetonitrile.

  • Vortex the mixture for 1 minute to precipitate plasma proteins.

  • Centrifuge the tubes at 12,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Conditions
ParameterCondition
LC Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with 95% A, ramp to 5% A over 3 minutes, hold for 1 minute, return to initial conditions and equilibrate.
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Irbesartan: [M+H]⁺ → fragment ionthis compound: [M+H]⁺ → fragment ion

Note: The specific MRM transitions should be optimized by infusing the individual compounds into the mass spectrometer.

Method Validation

The analytical method should be validated according to regulatory guidelines (e.g., FDA, EMA) for linearity, accuracy, precision, selectivity, recovery, and stability.

Visualized Workflows

Procurement and Quality Control of this compound

Procurement and Quality Control Workflow for this compound A Identify Research Need (Internal Standard for Irbesartan Assay) B Supplier Identification and Vetting (e.g., MedChemExpress, Simson Pharma) A->B C Request Quotation and Certificate of Analysis (CoA) B->C D Evaluate Supplier (Price, Purity, Availability) C->D E Purchase Order Placement D->E F Receiving and Incoming Inspection (Verify Compound, Quantity, Documentation) E->F G Internal Quality Control (e.g., Identity Confirmation via MS, Purity Check) F->G H Release for Research Use G->H Pass I Quarantine/Reject if Fails QC G->I Fail J Stable Storage as per CoA H->J

Caption: Procurement and QC workflow for this compound.

Bioanalytical Workflow for Pharmacokinetic Studies

Bioanalytical Workflow for Pharmacokinetic Studies using this compound cluster_pre Pre-analytical Phase cluster_analytical Analytical Phase cluster_post Post-analytical Phase A Dosing of Investigational Drug (Irbesartan) to Subjects B Biological Sample Collection (e.g., Blood, Plasma) at Timed Intervals A->B C Sample Preparation (Protein Precipitation with Acetonitrile containing this compound) B->C D LC-MS/MS Analysis (Separation and Detection of Irbesartan and this compound) C->D E Data Processing (Peak Integration, Ratio Calculation of Analyte/Internal Standard) D->E F Concentration Determination (using Calibration Curve) E->F G Pharmacokinetic Analysis (e.g., Cmax, Tmax, AUC) F->G

Caption: Bioanalytical workflow for pharmacokinetic studies.

References

The Gold Standard of Quantification: A Technical Guide to the Role of Deuterated Standards in Isotope Dilution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative analysis, particularly within the pharmaceutical and biotechnology sectors, the pursuit of accuracy, precision, and reliability is paramount. Isotope Dilution Mass Spectrometry (IDMS) has emerged as a definitive analytical technique, and at its heart lies the use of stable isotope-labeled internal standards, with deuterated standards being a cornerstone. This in-depth technical guide explores the critical role of deuterated standards in achieving the highest quality quantitative data. By delving into core principles, detailed experimental protocols, and comparative performance data, this document serves as a comprehensive resource for professionals engaged in drug discovery, development, and clinical trial bioanalysis.

Core Principles of Isotope Dilution Mass Spectrometry with Deuterated Standards

The power of deuterated standards in mass spectrometry is rooted in the principle of isotope dilution. A deuterated standard is an analog of the analyte where one or more hydrogen atoms have been replaced by their stable, heavier isotope, deuterium (B1214612) (²H).[1][2] This subtle modification in mass allows a mass spectrometer to differentiate between the analyte and the standard, while their near-identical physicochemical properties ensure they behave almost identically throughout the analytical process.[2][3]

By introducing a known amount of the deuterated standard into a sample at the earliest stage of preparation, it acts as a perfect mimic for the analyte.[2][4] Any loss of the analyte during sample extraction, cleanup, or injection, as well as variations in ionization efficiency within the mass spectrometer, will be mirrored by a proportional loss of the deuterated standard.[2][3] Consequently, the ratio of the analyte's signal to the internal standard's signal remains constant, providing a highly accurate and precise measurement of the analyte's concentration.[5]

Key Advantages of Deuterated Internal Standards:

  • Correction for Method Variability: They compensate for inconsistencies during sample preparation and extraction.[6]

  • Mitigation of Matrix Effects: Co-eluting components from the sample matrix can suppress or enhance the ionization of the analyte. Since the deuterated standard co-elutes and has nearly identical ionization efficiency, it experiences the same matrix effects, allowing for accurate correction.[7][8]

  • Improved Accuracy and Precision: The use of deuterated standards significantly enhances the reliability and robustness of quantitative assays, which is critical in regulated environments.[9][10] They are widely considered the "gold standard" for internal standards in quantitative bioanalysis.[5]

IDMS_Principle Principle of Isotope Dilution Mass Spectrometry. cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis Sample Sample (Unknown Analyte Conc.) Spike Add Known Amount of Deuterated Standard Sample->Spike Equilibrate Homogenized Mixture (Analyte + Standard) Spike->Equilibrate Extraction Extraction & Cleanup (Potential for Loss) Equilibrate->Extraction FinalExtract Final Extract Extraction->FinalExtract LCMS LC Separation Analyte Deuterated Standard MS Detection FinalExtract->LCMS Ratio Measure Peak Area Ratio (Analyte / Standard) LCMS->Ratio Quant Quantify Analyte Concentration Ratio->Quant

A diagram illustrating the core principle of IDMS.

Data Presentation: Performance Metrics

The use of deuterated internal standards demonstrably improves the precision and accuracy of quantitative mass spectrometry assays. The following tables summarize key performance metrics that highlight these advantages, comparing methods using deuterated standards to those using other internal standards (e.g., structural analogs) or no internal standard at all.

Table 1: Comparison of Assay Precision (%CV) with Different Internal Standards

AnalyteMatrixInternal Standard TypePrecision (%CV)Reference
SirolimusWhole BloodDeuterated (d3-Sirolimus)2.7 - 5.7[10]
SirolimusWhole BloodAnalog (Everolimus)7.6 - 9.7[10]
Kahalalide FPlasmaDeuteratedNot specified, but improved[10]
Kahalalide FPlasmaStructural AnalogueNot specified, but less precise[10]

CV: Coefficient of Variation

Table 2: Comparison of Assay Accuracy (%Bias) with Different Internal Standards

AnalyteMatrixInternal Standard TypeAccuracy (Mean Bias %)Reference
Kahalalide FPlasmaDeuterated100.3[10]
Kahalalide FPlasmaStructural Analogue96.8[10]

Table 3: Impact of Deuterated Standards on Method Performance for Immunosuppressants

DrugMatrixKey FindingReference
Cyclosporine A, Tacrolimus, Sirolimus, Everolimus, Mycophenolic AcidWhole Blood / PlasmaUse of deuterated standards compensated for measurement errors from ion suppression/enhancement and improved accuracy and precision.[8]

Experimental Protocols

The successful implementation of IDMS relies on robust and well-defined experimental procedures. Below are detailed methodologies for common sample preparation techniques incorporating deuterated internal standards for LC-MS/MS analysis.

This protocol is a rapid and straightforward method for removing the majority of proteins from a plasma sample, suitable for the analysis of many small molecules.[7]

Materials:

  • Plasma samples (calibrators, quality controls, unknowns)

  • Deuterated internal standard working solution

  • Precipitating solvent (e.g., cold acetonitrile (B52724) with 0.1% formic acid)

  • Microcentrifuge tubes

  • Pipettes, vortex mixer, centrifuge

Procedure:

  • Aliquoting: To 100 µL of each plasma sample in a microcentrifuge tube, add 10 µL of the deuterated internal standard working solution.[2][7]

  • Mixing: Vortex briefly to ensure thorough mixing.[7]

  • Precipitation: Add 300 µL of cold acetonitrile (or other suitable organic solvent) to precipitate proteins.[2][7]

  • Vortexing: Vortex vigorously for 1 minute to ensure complete protein precipitation.[3]

  • Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.[3]

  • Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial or 96-well plate, avoiding the protein pellet.[3][7]

  • Analysis: The sample is now ready for LC-MS/MS analysis.

PPT_Workflow start Start: Plasma Sample (100 µL) add_is Add Deuterated IS (10 µL) start->add_is vortex1 Vortex Briefly add_is->vortex1 add_acn Add Cold Acetonitrile (300 µL) vortex1->add_acn vortex2 Vortex Vigorously (1 minute) add_acn->vortex2 centrifuge Centrifuge (14,000 x g, 10 min, 4°C) vortex2->centrifuge transfer Transfer Supernatant centrifuge->transfer end Ready for LC-MS/MS Analysis transfer->end

A typical workflow for protein precipitation.

This protocol provides a more thorough cleanup of the sample matrix compared to PPT, resulting in a cleaner extract and reduced matrix effects, which is often necessary for complex matrices like urine.[3]

Materials:

  • Urine samples

  • Deuterated internal standard stock solution

  • SPE cartridges (e.g., C18) and vacuum manifold

  • Methanol (B129727) (for conditioning)

  • Water (for equilibration)

  • Wash solution (e.g., 5% methanol in water)

  • Elution solvent (e.g., acetonitrile)

Procedure:

  • Spiking: Add 10 µL of the deuterated internal standard stock solution to 1 mL of the urine sample and vortex to mix.[3]

  • Conditioning: Place the SPE cartridges on the vacuum manifold. Pass 1 mL of methanol through each cartridge.[3]

  • Equilibration: Pass 1 mL of water through each cartridge.[3]

  • Loading: Load the spiked urine sample onto the conditioned cartridge.

  • Washing: Pass 1 mL of the wash solution through the cartridge to remove hydrophilic interferences.

  • Drying: Dry the cartridge under vacuum for 5-10 minutes.

  • Elution: Elute the analyte and internal standard with 1 mL of elution solvent into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the reconstitution solvent (e.g., mobile phase).[3][7]

  • Analysis: Transfer the reconstituted sample to an LC vial for analysis.

While specific parameters must be optimized for each analyte, a general approach is outlined below.

Liquid Chromatography (LC):

  • Column: A suitable C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).[7]

  • Mobile Phase A: 0.1% Formic Acid in Water.[7]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[7]

  • Gradient: A linear gradient tailored to the analyte's retention time.[7]

  • Flow Rate: 0.4 mL/min.[7]

  • Injection Volume: 5 µL.[7]

Mass Spectrometry (MS):

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode as appropriate.[7]

  • Scan Type: Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM).[7][9]

  • MRM Transitions: Optimized precursor-to-product ion transitions for both the analyte and the deuterated internal standard.[7]

Data Analysis:

  • Peak Integration: Integrate the peak areas for the specified MRM transitions of the analyte and the deuterated standard.[2]

  • Response Ratio Calculation: Calculate the ratio of the analyte peak area to the internal standard peak area for each sample.[2]

  • Calibration Curve Construction: Plot the response ratio of the calibration standards against their known concentrations. Perform a linear regression, often with 1/x or 1/x² weighting.[2]

  • Concentration Determination: Determine the analyte concentration in unknown samples by interpolating their response ratios from the calibration curve.[2]

Data_Analysis_Workflow cluster_DataAcquisition Data Acquisition cluster_Processing Data Processing cluster_Quantification Quantification raw_data Acquire Raw Data (Chromatograms) integrate Integrate Peak Areas (Analyte & IS) raw_data->integrate calculate_ratio Calculate Peak Area Ratio (Analyte / IS) integrate->calculate_ratio build_curve Construct Calibration Curve (Ratio vs. Concentration) calculate_ratio->build_curve determine_conc Determine Unknown Concentration build_curve->determine_conc

Workflow for data analysis in IDMS.

Critical Considerations and Troubleshooting

While deuterated standards are powerful tools, their effective use requires careful consideration of several factors to avoid potential pitfalls.

  • Position of Deuterium Labeling: Deuterium atoms must be placed on stable, non-exchangeable positions within the molecule.[10] Placing them on hydroxyl (-OH), amine (-NH), or sulfhydryl (-SH) groups can lead to hydrogen-deuterium exchange with the solvent, compromising the analysis.[2][11]

  • Isotopic Purity: The isotopic purity of the deuterated standard is critical. The presence of unlabeled analyte as an impurity can lead to an overestimation of the analyte's concentration, particularly at low levels.[2][11] Isotopic enrichment should ideally be ≥98%.[2]

  • Kinetic Isotope Effect (KIE): The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This can sometimes lead to a slight difference in chromatographic retention time, with the deuterated compound eluting slightly earlier.[3][7] If this separation is significant, the analyte and standard may experience differential matrix effects.[10]

  • Internal Standard Concentration: An inappropriate concentration of the internal standard can lead to detector saturation or poor signal-to-noise ratios.[12]

Troubleshooting_Logic Problem Poor Accuracy or Non-Linear Curve Check_Purity Check IS Purity: Contains Unlabeled Analyte? Problem->Check_Purity Potential Cause Check_Stability Check Label Stability: Deuterium Exchange Occurring? Problem->Check_Stability Potential Cause Check_Coelution Check Co-elution: Significant Isotope Effect? Problem->Check_Coelution Potential Cause Sol_Purity Solution: Source Higher Purity IS or Use ¹³C/¹⁵N Standard Check_Purity->Sol_Purity Yes Sol_Stability Solution: Ensure Label is on a Stable Position (e.g., Carbon) Check_Stability->Sol_Stability Yes Sol_Coelution Solution: Optimize Chromatography to Improve Co-elution Check_Coelution->Sol_Coelution Yes

A troubleshooting guide for common IDMS issues.

Conclusion

Deuterated internal standards are an indispensable tool in modern mass spectrometry for achieving the highest levels of accuracy and precision in quantitative analysis.[3] Their ability to closely mimic the behavior of the analyte throughout the entire analytical process makes them superior to other types of internal standards, particularly when dealing with complex biological matrices. A thorough understanding of their physicochemical properties, appropriate selection, and careful method validation are essential for their successful implementation in both research and regulated drug development environments. This guide provides a foundational understanding for professionals to effectively utilize deuterated standards in their mass spectrometry workflows, ensuring the generation of robust, reliable, and high-quality data.

References

Methodological & Application

Application Notes and Protocols for the Use of Irbesartan-d7 as an Internal Standard in LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Irbesartan-d7 as an internal standard in the quantitative analysis of irbesartan (B333) in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocols outlined below are intended to serve as a robust starting point for method development and validation in pharmacokinetic, toxicokinetic, and other bioanalytical studies.

Introduction

Irbesartan is an angiotensin II receptor antagonist widely used in the treatment of hypertension.[1] Accurate and precise quantification of irbesartan in biological samples is crucial for drug development and clinical monitoring. The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the gold standard for quantitative bioanalysis by LC-MS/MS. This compound co-elutes with the unlabeled analyte and exhibits nearly identical chemical and physical properties, effectively compensating for variability during sample preparation and analysis, thus ensuring the highest level of accuracy and precision.[2]

Mechanism of Action: Angiotensin II Receptor Blockade

Irbesartan exerts its therapeutic effect by selectively blocking the Angiotensin II receptor type 1 (AT1). This prevents angiotensin II from binding to the receptor, thereby inhibiting its vasoconstrictive and aldosterone-secreting effects, ultimately leading to a reduction in blood pressure.[1] The signaling pathway is depicted below.

Simplified Angiotensin II Receptor Signaling Pathway and Irbesartan's Point of Intervention Angiotensinogen Angiotensinogen Renin Renin Angiotensinogen->Renin cleavage Angiotensin_I Angiotensin I Renin->Angiotensin_I ACE ACE Angiotensin_I->ACE conversion Angiotensin_II Angiotensin II ACE->Angiotensin_II AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor binds Physiological_Effects Vasoconstriction Aldosterone Secretion Sodium & Water Retention AT1_Receptor->Physiological_Effects activates Irbesartan Irbesartan Irbesartan->AT1_Receptor blocks Blood_Pressure Increased Blood Pressure Physiological_Effects->Blood_Pressure

Irbesartan's mechanism of action.

Experimental Protocols

This section details the methodologies for sample preparation, chromatography, and mass spectrometry for the quantification of irbesartan using this compound as an internal standard.

Stock and Working Solutions
  • Irbesartan Stock Solution (1 mg/mL): Accurately weigh and dissolve irbesartan in methanol (B129727).

  • This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the irbesartan stock solution in a 50:50 (v/v) methanol:water mixture to create calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the IS stock solution in the same diluent as the calibration standards.

Sample Preparation

The choice of sample preparation method depends on the matrix (e.g., plasma, urine) and the desired level of cleanliness and recovery. Three common methods are described below.

This is a rapid and simple method suitable for high-throughput analysis.

  • Pipette 50 µL of the plasma sample (blank, standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of the internal standard working solution prepared in acetonitrile.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to an HPLC vial for analysis.[2]

LLE offers a cleaner extract compared to PPT.

  • To 100 µL of plasma, add 50 µL of the IS working solution.

  • After vortexing, add 100 µL of 1.0 M Di-Potassium hydrogen phosphate.

  • Add 2.5 mL of an extraction solvent mixture of ethyl acetate (B1210297) and n-Hexane (80:20, v/v).[3]

  • Vortex for 10 minutes and then centrifuge.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.[3]

SPE provides the cleanest samples and can be automated for high-throughput applications.

  • Condition an appropriate SPE cartridge (e.g., Oasis HLB) with methanol followed by water.

  • Load the plasma sample, previously spiked with the internal standard and pre-treated as necessary (e.g., dilution, pH adjustment).

  • Wash the cartridge to remove interferences.

  • Elute the analyte and internal standard with an appropriate solvent (e.g., methanol or acetonitrile).

  • Evaporate the eluate and reconstitute it in the mobile phase for analysis.

Bioanalytical Workflow for Irbesartan Quantification cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma_Sample Plasma Sample (Blank, Standard, QC, Unknown) Spike_IS Spike with this compound Internal Standard Plasma_Sample->Spike_IS Extraction Extraction (PPT, LLE, or SPE) Spike_IS->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC_Separation LC Separation Evaporation->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Quantification Quantification (Peak Area Ratio vs. Concentration) MS_Detection->Quantification Results Pharmacokinetic Data Analysis Quantification->Results

LC-MS/MS workflow for irbesartan analysis.
LC-MS/MS Conditions

The following are representative LC-MS/MS parameters. These should be optimized for the specific instrumentation used.

Liquid Chromatography:

ParameterValue
Column C18 column (e.g., Hypersil GOLD 100 x 4.6 mm, 5 µm)[3]
Mobile Phase A: 2 mM Ammonium Formate (pH 4.0) in WaterB: Methanol[3]
Gradient/Isocratic Isocratic: 20:80 (A:B)[3]
Flow Rate 0.5 mL/min[3]
Column Temperature 40°C[3]
Injection Volume 5-20 µL

Mass Spectrometry:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive[4]
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions Irbesartan: m/z 429.3 → 207.2[4]this compound: m/z 436.3 → 207.2 (Predicted)
Source Temperature ~550°C[4]
Ion Spray Voltage ~5500 V[4]

Note: The MRM transition for this compound is predicted based on the stable isotope label. The precursor ion is shifted by +7 Da, while the product ion, resulting from the loss of the deuterated portion, may remain the same. This should be confirmed experimentally.

Method Validation Data

The following tables summarize typical quantitative data obtained during the validation of an LC-MS/MS method for irbesartan in human plasma.

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

AnalyteCalibration Range (ng/mL)Correlation Coefficient (r²)LLOQ (ng/mL)
Irbesartan5 - 3000> 0.995[5]

Table 2: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
LLOQ5< 12< 1288 - 112[5]
Low15< 10< 1090 - 110
Medium1500< 8< 892 - 108
High2500< 8< 892 - 108

Table 3: Recovery and Matrix Effect

AnalyteQC LevelRecovery (%)Matrix Effect (%)
IrbesartanLow~71~90[3]
Medium~55~90[3]
High~65~90[3]
Internal Standard-~90~95[3]

Conclusion

The use of this compound as an internal standard provides a reliable and robust method for the quantification of irbesartan in biological matrices by LC-MS/MS. The detailed protocols and validation data presented in these application notes serve as a valuable resource for researchers and scientists in the field of drug development and bioanalysis, enabling the generation of high-quality data for pharmacokinetic and other related studies.

References

Application Note: Quantitative Analysis of Irbesartan in Human Plasma Using a Deuterated Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive method for the quantitative analysis of Irbesartan (B333) in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol employs Irbesartan-d7 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. The method involves a straightforward sample preparation procedure, followed by rapid chromatographic separation and detection using multiple reaction monitoring (MRM). This protocol is intended for researchers, scientists, and drug development professionals requiring a reliable method for pharmacokinetic studies and other research applications involving Irbesartan.

Introduction

Irbesartan is an angiotensin II receptor antagonist widely used in the treatment of hypertension.[1][2] Accurate quantification of Irbesartan in biological matrices is crucial for pharmacokinetic and bioequivalence studies. This protocol provides a detailed procedure for the determination of Irbesartan in human plasma using LC-MS/MS, a technique that offers high selectivity and sensitivity. The use of a deuterated internal standard, this compound, minimizes matrix effects and compensates for variability in sample processing and instrument response.

Experimental

Materials and Reagents
  • Irbesartan (Reference Standard)

  • This compound (Internal Standard)

  • HPLC-grade Acetonitrile (B52724)

  • HPLC-grade Methanol (B129727)

  • Formic Acid (LC-MS grade)

  • Ammonium Acetate (LC-MS grade)

  • Ultrapure Water

  • Human Plasma (sourced from authorized vendors)

Equipment
  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem Mass Spectrometer with an Electrospray Ionization (ESI) source

  • Analytical Column (e.g., C18, 2.1 x 50 mm, 1.8 µm)

  • Microcentrifuge

  • Vortex Mixer

  • Precision Pipettes

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of Irbesartan and this compound in methanol.

  • Working Standard Solutions: Serially dilute the Irbesartan stock solution with a 50:50 mixture of methanol and water to prepare working standard solutions for the calibration curve.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with a 50:50 mixture of methanol and water.

Sample Preparation (Protein Precipitation)
  • Pipette 100 µL of plasma sample, calibration standard, or quality control (QC) sample into a microcentrifuge tube.

  • Add 20 µL of the this compound internal standard working solution (100 ng/mL) and vortex briefly.

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Alternative sample preparation methods such as liquid-liquid extraction or solid-phase extraction can also be employed.[3][4][5]

LC-MS/MS Conditions

Liquid Chromatography Parameters

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., Acquity UPLC BEH C18, 50 mm x 2.1 mm, 1.7 µm)[6]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 0.4 mL/min[6][7]
Injection Volume 5 µL
Column Temp. 40°C[3][8]
Gradient Isocratic or gradient elution can be optimized. A typical starting point is 30% B, increasing to 95% B over 2 minutes, hold for 1 minute, and re-equilibrate.

Mass Spectrometry Parameters

ParameterRecommended Condition
Ionization Mode Electrospray Ionization (ESI), Positive or Negative[7][9]
Scan Type Multiple Reaction Monitoring (MRM)
Ion Spray Voltage ~5000 V[5]
Source Temperature 500°C[5]
Collision Gas Argon

MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Polarity
Irbesartan429.2207.1Positive
This compound436.2214.1Positive

Note: The optimal collision energy and other compound-specific parameters should be determined by infusing the individual analytes. The precursor ion for Irbesartan can also be detected as [M-H]⁻ at m/z 427.2 in negative mode.[7]

Data Analysis and Results

The concentration of Irbesartan in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios against the corresponding concentrations of the calibration standards. A linear regression with a weighting factor of 1/x² is typically used.

Table 1: Representative Quantitative Data

ParameterValue
Linearity Range 2 - 5000 ng/mL[7][8][10]
Lower Limit of Quantification (LLOQ) 2 ng/mL[6]
Intra-day Precision (%RSD) < 10%[6]
Inter-day Precision (%RSD) < 12%[7]
Accuracy (% Bias) Within ±15%[4]
Retention Time ~2.2 minutes[3]

Visualizations

Irbesartan Mechanism of Action

Irbesartan is an angiotensin II receptor blocker (ARB) that exerts its antihypertensive effects by selectively blocking the AT1 receptor, thus inhibiting the vasoconstrictive and aldosterone-secreting effects of angiotensin II.[][12][13][14]

Irbesartan_Mechanism cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) cluster_Action Cellular Action and Blockade Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II converts AT1_Receptor AT1 Receptor (Vascular Smooth Muscle, Adrenal Gland) Angiotensin_II->AT1_Receptor binds to Renin Renin (from Kidney) Renin->Angiotensin_I converts ACE ACE (from Lungs) ACE->Angiotensin_II Effects Vasoconstriction Aldosterone Secretion Increased Blood Pressure AT1_Receptor->Effects leads to Irbesartan Irbesartan Block X Irbesartan->Block Block->AT1_Receptor blocks

Caption: Mechanism of action of Irbesartan in the Renin-Angiotensin-Aldosterone System.

Experimental Workflow

The following diagram illustrates the key steps in the quantitative analysis of Irbesartan from plasma samples.

Irbesartan_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma 1. Plasma Sample (100 µL) Spike_IS 2. Spike with this compound IS Plasma->Spike_IS Precipitate 3. Add Acetonitrile for Protein Precipitation Spike_IS->Precipitate Vortex 4. Vortex Mix Precipitate->Vortex Centrifuge 5. Centrifuge Vortex->Centrifuge Supernatant 6. Collect Supernatant Centrifuge->Supernatant Inject 7. Inject into LC-MS/MS Supernatant->Inject Separate 8. Chromatographic Separation (C18 Column) Inject->Separate Detect 9. MS/MS Detection (MRM Mode) Separate->Detect Integrate 10. Peak Integration Detect->Integrate Calculate 11. Calculate Peak Area Ratios (Analyte/IS) Integrate->Calculate Quantify 12. Quantify using Calibration Curve Calculate->Quantify

Caption: Experimental workflow for the quantitative analysis of Irbesartan.

Conclusion

The LC-MS/MS method described provides a sensitive, specific, and reliable approach for the quantitative determination of Irbesartan in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures the accuracy and precision of the results. This protocol is well-suited for high-throughput analysis in a research setting, particularly for pharmacokinetic studies.

References

Application of Irbesartan-d7 in Pharmacokinetic Studies: Detailed Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Irbesartan-d7 as an internal standard in pharmacokinetic (PK) studies of irbesartan (B333). The use of a stable isotope-labeled internal standard like this compound is the gold standard in quantitative bioanalysis, particularly when using liquid chromatography-mass spectrometry (LC-MS/MS). It ensures high accuracy and precision by correcting for variability during sample preparation and analysis.[1]

Introduction to Irbesartan and the Role of this compound

Irbesartan is a potent, long-acting angiotensin II receptor antagonist used for the treatment of hypertension and diabetic nephropathy.[2][3] Pharmacokinetic studies are crucial to understand its absorption, distribution, metabolism, and excretion (ADME) profile.

This compound is a deuterated form of irbesartan, where seven hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it chemically identical to irbesartan but with a different mass. In LC-MS/MS analysis, this compound co-elutes with irbesartan and exhibits nearly identical ionization efficiency, but it can be distinguished by its higher mass-to-charge ratio (m/z). This allows it to serve as an ideal internal standard (IS) to accurately quantify irbesartan in biological matrices like plasma.

Experimental Protocols

A highly sensitive, selective, and robust LC-MS/MS method is essential for the determination of irbesartan in human plasma to support pharmacokinetic studies.[1]

Materials and Reagents
  • Analytes: Irbesartan, this compound (Internal Standard)

  • Solvents: Acetonitrile (ACN), Methanol (B129727) (MeOH), Formic Acid (FA) - all LC-MS grade

  • Reagents: Human plasma (K2-EDTA), Ultrapure water, Ethyl Acetate, n-Hexane, Di-Potassium hydrogen phosphate (B84403)

  • Equipment: High-Performance Liquid Chromatography (HPLC) system, Triple Quadrupole Mass Spectrometer, Analytical balance, Centrifuge, Vortex mixer, Pipettes

Preparation of Solutions
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve Irbesartan and this compound in methanol to obtain individual stock solutions.[4]

  • Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples.[1]

  • Internal Standard Working Solution (e.g., 100 ng/mL or 5 µg/mL): Dilute the this compound stock solution in an appropriate solvent mixture, such as 50:50 (v/v) methanol:water or acetonitrile.[1][4]

Sample Preparation

Two common methods for extracting irbesartan from plasma are protein precipitation and liquid-liquid extraction.

Method 1: Protein Precipitation (PPT) [1]

  • Pipette 50 µL of the plasma sample (blank, standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of the internal standard working solution prepared in acetonitrile.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to an HPLC vial for analysis.

Method 2: Liquid-Liquid Extraction (LLE) [4]

  • Transfer 100 µL of plasma to a vial.

  • Add 50 µL of the IS working solution (e.g., 5.0 µg/mL).

  • Vortex for 30 seconds.

  • Add 100 µL of 1.0 M Di-Potassium hydrogen phosphate anhydrous solution.

  • Add 2.5 mL of the extraction solvent (ethyl acetate: n-Hexane, 80:20, v/v).

  • Vortex-mix for 10 minutes.

  • Centrifuge at approximately 1900 x g for 5 minutes at 10°C.

  • Transfer the organic layer (2.0 mL) to a clean tube and evaporate to dryness at 40°C under a stream of nitrogen.

  • Reconstitute the dried extract in 500 µL of the mobile phase and inject 5 µL into the LC-MS/MS system.[4]

LC-MS/MS Conditions

The following are example conditions and may need to be optimized for specific instrumentation.

ParameterCondition
HPLC System Agilent, Shimadzu, or equivalent
Column Hypersil Gold C18 (100 x 4.6 mm, 5µm) or equivalent[4]
Mobile Phase 2 mM Ammonium Formate (pH 4.0) / Methanol (20:80 v/v)[4]
Flow Rate 0.5 mL/min[4]
Column Temp 40°C[4]
Injection Volume 5 µL[4]
Mass Spectrometer Triple Quadrupole
Ionization Mode Electrospray Ionization (ESI), Negative or Positive
MRM Transitions Irbesartan: m/z 427.1 → 193.0 (Negative) or 429.1 → 206.9 (Positive)[5][6]this compound: To be determined based on deuteration pattern (e.g., m/z 436.1 → 206.9 for d7 in positive mode, assuming deuteration on the butyl chain and phenyl rings does not affect this primary fragmentation). Irbesartan-d4 is cited with m/z 431.1 → 193.0 (Negative).[5]

Data Presentation: Pharmacokinetic Parameters

The following table summarizes typical pharmacokinetic parameters of irbesartan from a study in healthy volunteers after a single oral dose. The use of this compound as an internal standard ensures the reliability of these measurements.

ParameterUnitMean Value (Test Product)Mean Value (Reference Product)Reference
Cmax ng/mL3,617.193,295.77[7]
AUC0-t ngh/mL15,304.6515,389.21[7]
AUC0-∞ ngh/mL15,638.9015,730.34[7]
tmax h1.50 (median)1.25 (median)[7]
t1/2 h7.358.09[7]

Cmax: Maximum plasma concentration; AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration; AUC0-∞: Area under the plasma concentration-time curve from time zero to infinity; tmax: Time to reach maximum plasma concentration; t1/2: Elimination half-life.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for a pharmacokinetic study of irbesartan using this compound as an internal standard.

G cluster_0 Sample Collection & Preparation cluster_1 Analysis cluster_2 Data Interpretation A Dosing of Human Subjects B Collection of Plasma Samples (at various time points) A->B C Spiking with this compound (IS) B->C D Sample Extraction (PPT or LLE) C->D E LC-MS/MS Analysis D->E F Quantification of Irbesartan (using this compound for correction) E->F G Pharmacokinetic Modeling F->G H Determination of PK Parameters (Cmax, AUC, t1/2) G->H

Caption: Workflow for a pharmacokinetic study of irbesartan.

Irbesartan Metabolism

Irbesartan is metabolized in the liver to several metabolites. The major metabolic pathway involves oxidation. Understanding these pathways is important for interpreting pharmacokinetic data.

G Irbesartan Irbesartan M1 Tetrazole N2-beta-glucuronide conjugate Irbesartan->M1 UGT M2 omega-1 hydroxylation (butyl side chain) Irbesartan->M2 CYP2C9 M3 Oxidation of spirocyclopentane ring Irbesartan->M3 CYP2C9 M6 Carboxylic acid metabolite Irbesartan->M6 Oxidation M4 Diol metabolite M2->M4 M5 Keto metabolite M2->M5 Oxidation M3->M4

Caption: Major metabolic pathways of Irbesartan.[8]

Mechanism of Action

Irbesartan exerts its antihypertensive effect through the Renin-Angiotensin-Aldosterone System (RAAS).

G Angiotensinogen Angiotensinogen AngiotensinI AngiotensinI Angiotensinogen->AngiotensinI Renin AngiotensinII AngiotensinII AngiotensinI->AngiotensinII ACE AT1Receptor AT1 Receptor AngiotensinII->AT1Receptor Vasoconstriction Vasoconstriction Aldosterone Secretion AT1Receptor->Vasoconstriction BloodPressure Increased Blood Pressure Vasoconstriction->BloodPressure Irbesartan Irbesartan Irbesartan->Block

References

Bioanalytical Method for Irbesartan in Human Plasma: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Irbesartan (B333) is an angiotensin II receptor antagonist widely used in the treatment of hypertension.[1] Accurate and reliable quantification of Irbesartan in human plasma is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. This document provides a detailed application note and protocol for the development and validation of a bioanalytical method for Irbesartan in human plasma using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), a technique renowned for its sensitivity and selectivity.[2][3] The protocols outlined below are based on established methods and are intended to serve as a comprehensive guide for researchers in this field.

Quantitative Data Summary

The following tables summarize various parameters for the bioanalytical determination of Irbesartan in human plasma, compiled from multiple validated methods.

Table 1: Sample Preparation Techniques

ParameterMethod 1: Protein Precipitation (PPT)Method 2: Liquid-Liquid Extraction (LLE)Method 3: Solid-Phase Extraction (SPE)
Precipitating Agent/Extraction Solvent Acetonitrile[1][4]Diethyl ether:Dichloromethane (70:30, v/v)[5][6] or Ethyl acetate:n-Hexane (80:20, v/v)[2]-
Plasma Volume 0.1 mL[7]0.5 mL[5]-
Internal Standard (IS) Losartan[1][4][7]Irbesartan-d4[5][6] or Telmisartan[2]Irbesartan-d4[8]
Recovery 98.4%[7]59.2 - 77.1%[5][9]Not Specified
Key Advantages Simple, rapid[7]Clean extracts[2]High purity extracts

Table 2: Chromatographic Conditions

ParameterMethod AMethod BMethod C
LC System HPLC[7][9]U-HPLC[1][4]UPLC[10]
Column Zorbax Xclipse XDB C18 (150 x 4.6 mm, 5 µm)[7]Acquity U-HPLC BEH C18[1][4]Acquity UPLC BEH C18 (50 mm x 2.1 mm, 1.7 µm)[10]
Mobile Phase Acetonitrile (B52724):0.1% Formic Acid (37:63, v/v)[7]Methanol (B129727):0.1% Formic Acid in water (70:30, v/v)[5][6]Acetonitrile:Methanol:10mM Ammonium Acetate (70:15:15, v/v/v)[10]
Flow Rate 1.0 mL/min[5][7]0.45 mL/min[1]0.4 mL/min[10]
Elution Mode Isocratic[2][7][9]Isocratic[5][6]Isocratic[10]
Retention Time 4.4 min[7]2.2 min[5]Not Specified
Column Temperature 40 °C[2][7]Not SpecifiedNot Specified

Table 3: Mass Spectrometry Parameters

ParameterSetting 1Setting 2
Mass Spectrometer Triple Quadrupole[4][5]Triple Quadrupole[10]
Ionization Mode Electrospray Ionization (ESI), Negative[1][4][5][6]Electrospray Ionization (ESI), Negative[10]
MRM Transition (Irbesartan) m/z 427.2 → 206.9[1][4] or m/z 427.1 → 193.0[5][6]m/z 427.2 → 193.1[10]
MRM Transition (IS - Losartan) Not SpecifiedNot Specified
MRM Transition (IS - Irbesartan-d4) m/z 431.1 → 193.0[5][6]Not Specified
Ion Spray Voltage -4500 V3.2 kV[10]
Source Temperature Not Specified150 °C[10]

Table 4: Method Validation Parameters

ParameterRange/Value
Linearity Range 5 - 5000 ng/mL[4][5][7]
Correlation Coefficient (r²) > 0.99[5]
Lower Limit of Quantification (LLOQ) 0.1 µg/mL (PPT)[11], 10 ng/mL (LLE)[5][7], 5 ng/mL (PPT)[4]
Intra-day Precision (%CV) < 15%[5][6]
Inter-day Precision (%CV) < 15%[5][6]
Intra-day Accuracy (%) 89.33% - 96.37%[11] (within ±15% of nominal)[5][6]
Inter-day Accuracy (%) within ±15% of nominal[5][6]
Recovery 97.28% (LLE with Acetonitrile)[11]
Stability Stable for 60 days at -70°C[9] and at -20°C[11].

Experimental Protocols

The following protocols provide a detailed, step-by-step guide for the analysis of Irbesartan in human plasma.

Preparation of Stock and Working Solutions
  • Irbesartan Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of Irbesartan reference standard and dissolve it in 10 mL of methanol to obtain a final concentration of 1 mg/mL.

  • Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a stock solution of the chosen internal standard (e.g., Irbesartan-d4 or Losartan) in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Perform serial dilutions of the Irbesartan stock solution with a 50:50 (v/v) mixture of methanol and water to prepare working standard solutions for calibration curve and quality control (QC) samples.[12]

  • IS Working Solution: Dilute the IS stock solution with the same diluent to achieve a final concentration appropriate for spiking into plasma samples (e.g., 5 µg/mL for Telmisartan IS).[2]

Sample Preparation

Choose one of the following extraction methods:

  • Pipette 100 µL of human plasma (blank, calibration standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.[7]

  • Add 50 µL of the IS working solution.

  • Add 400 µL of cold acetonitrile to precipitate the plasma proteins.[7]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase.

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

  • Pipette 500 µL of human plasma into a centrifuge tube.[5]

  • Add 50 µL of the IS working solution.

  • Add 50 µL of 0.5 N HCl.[5]

  • Add 2.5 mL of extraction solvent (e.g., diethyl ether:dichloromethane, 70:30 v/v).[5][6]

  • Vortex for 10 minutes.[2]

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a nitrogen stream at 40°C.[2]

  • Reconstitute the residue in 500 µL of mobile phase.[2]

  • Inject a 5 µL aliquot into the LC-MS/MS system.[2]

LC-MS/MS Analysis
  • LC System Configuration: Set up the liquid chromatography system with the chosen column and mobile phase as detailed in Table 2.

  • Mass Spectrometer Setup: Configure the mass spectrometer with the appropriate ionization mode and MRM transitions as listed in Table 3.

  • Equilibration: Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Injection: Inject the prepared samples into the LC-MS/MS system.

  • Data Acquisition: Acquire data using the specified MRM transitions for Irbesartan and the internal standard.

Method Validation

Validate the bioanalytical method according to the guidelines provided by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[13][14][15][16][17] Key validation parameters include:

  • Selectivity and Specificity: Analyze blank plasma from at least six different sources to ensure no significant interference at the retention times of Irbesartan and the IS.

  • Linearity and Range: Prepare a calibration curve with at least six non-zero concentrations. The curve should have a correlation coefficient (r²) of ≥ 0.99.

  • Accuracy and Precision: Determine the intra- and inter-day accuracy and precision using QC samples at low, medium, and high concentration levels. The mean accuracy should be within ±15% of the nominal values (±20% at the LLOQ), and the precision (%CV) should not exceed 15% (20% at the LLOQ).[5][6]

  • Recovery: Evaluate the extraction efficiency of Irbesartan and the IS by comparing the peak areas of extracted samples to those of unextracted standards.

  • Matrix Effect: Assess the ion suppression or enhancement by comparing the response of the analyte in post-extraction spiked plasma with the response of the analyte in a neat solution.

  • Stability: Evaluate the stability of Irbesartan in plasma under various conditions, including freeze-thaw cycles, short-term storage at room temperature, and long-term storage at -20°C or -70°C.[9][11]

Visualizations

Experimental Workflow Diagram

Bioanalytical Workflow for Irbesartan cluster_prep Sample Preparation cluster_analysis Analysis plasma Human Plasma Sample spike_is Spike Internal Standard plasma->spike_is extraction Extraction (PPT or LLE) spike_is->extraction centrifuge Centrifugation extraction->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute lc_ms LC-MS/MS Analysis reconstitute->lc_ms data_acq Data Acquisition lc_ms->data_acq quant Quantification data_acq->quant

Caption: Bioanalytical workflow for the quantification of Irbesartan in human plasma.

Method Validation Logic Diagram

Method Validation Logic cluster_params Validation Parameters start Bioanalytical Method Development validation Method Validation start->validation selectivity Selectivity validation->selectivity linearity Linearity & Range validation->linearity accuracy Accuracy & Precision validation->accuracy recovery Recovery validation->recovery matrix Matrix Effect validation->matrix stability Stability validation->stability end Validated Method for Routine Use selectivity->end linearity->end accuracy->end recovery->end matrix->end stability->end

Caption: Logical flow for the validation of the Irbesartan bioanalytical method.

References

Application Notes and Protocols for the Bioanalysis of Irbesartan Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of Irbesartan (B333) in biological matrices, specifically human plasma, utilizing a deuterated internal standard (IS). The use of a stable isotope-labeled internal standard, such as Irbesartan-d4, is the gold standard in quantitative bioanalysis via liquid chromatography-mass spectrometry (LC-MS/MS). This approach ensures high accuracy and precision by compensating for variability during sample preparation and analysis.[1]

Three common sample preparation techniques are detailed: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). Each method offers distinct advantages and is suited for different analytical requirements.

Overview of Sample Preparation Techniques

The choice of sample preparation technique is critical for accurate and robust bioanalytical methods. The primary goal is to remove interfering substances from the biological matrix and concentrate the analyte of interest.

  • Protein Precipitation (PPT): A straightforward and rapid method involving the addition of an organic solvent to precipitate plasma proteins. It is a generic method that is easy to implement but may be less clean compared to other techniques, potentially leading to matrix effects.

  • Liquid-Liquid Extraction (LLE): A technique based on the differential solubility of the analyte and matrix components in two immiscible liquid phases. LLE provides a cleaner extract than PPT but is more labor-intensive and requires larger volumes of organic solvents.

  • Solid-Phase Extraction (SPE): A highly selective method where the analyte is retained on a solid sorbent while interferences are washed away. SPE provides the cleanest extracts and allows for significant concentration of the analyte, though it is often the most complex and costly of the three methods.

Experimental Protocols

Materials and Reagents
  • Analytes: Irbesartan, Irbesartan-d4 (Internal Standard)

  • Solvents: Acetonitrile (ACN), Methanol (B129727) (MeOH), Formic Acid (FA) - all LC-MS grade

  • Reagents: Human plasma (K2-EDTA), Ultrapure water, Diethyl ether, Dichloromethane, Ethyl acetate, n-Hexane, 1.0 M Di-Potassium hydrogen phosphate (B84403) anhydrous solution

  • Equipment: High-Performance Liquid Chromatography (HPLC) system, Triple Quadrupole Mass Spectrometer, Analytical balance, Centrifuge, Vortex mixer, Pipettes, Solid-Phase Extraction manifold and cartridges (e.g., C18).

Preparation of Standard and Quality Control (QC) Solutions
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve Irbesartan and Irbesartan-d4 in methanol to obtain individual stock solutions.[1][2]

  • Working Solutions: Prepare serial dilutions of the Irbesartan stock solution in 50:50 (v/v) methanol:water to create calibration standards and QC samples.[1]

  • Internal Standard Working Solution: Dilute the Irbesartan-d4 stock solution in an appropriate solvent (e.g., 50:50 v/v methanol:water or acetonitrile) to the desired concentration (e.g., 100 ng/mL or 5.0 µg/mL).[1][3]

Sample Preparation Protocols
  • Pipette 50 µL of the plasma sample (blank, standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.[1]

  • Add 150 µL of the internal standard working solution in acetonitrile.[1]

  • Vortex for 1 minute to precipitate proteins.[1]

  • Centrifuge at 14,000 rpm for 10 minutes at 4 °C.[1]

  • Transfer 100 µL of the supernatant to an HPLC vial for analysis.[1]

  • Transfer a 100 μL volume of plasma to a 4 mL tube.[3]

  • Spike with 50 μL of the IS working solution (e.g., 5.0 μg/mL).[3]

  • After vortexing for 30 seconds, add 100 μL of 1.0 M Di-Potassium hydrogen phosphate anhydrous solution.[3]

  • Add a 2.5 mL aliquot of the extraction solvent (e.g., diethyl ether:dichloromethane (70:30, v/v) or ethyl acetate:n-Hexane (80:20, v/v)).[3][4]

  • Vortex-mix the sample for 10 minutes.[3]

  • Centrifuge at approximately 1891 x g for 5 minutes at 10°C.[3]

  • Quantitatively transfer the organic layer (e.g., 2.0 mL) to a clean tube and evaporate to dryness at 40°C under a stream of nitrogen.[3]

  • Reconstitute the dried residue in the mobile phase for LC-MS/MS analysis.

  • Conditioning: Condition a C18 SPE cartridge with methanol followed by water.

  • Loading: Load the pre-treated plasma sample (e.g., plasma diluted with an acidic buffer) onto the SPE cartridge.

  • Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove interferences.

  • Elution: Elute Irbesartan and the deuterated IS with an appropriate solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for analysis.

LC-MS/MS Analysis

The following are example LC-MS/MS conditions. These should be optimized for the specific instrumentation used.

ParameterCondition
LC System
ColumnC18, e.g., 2.1 x 50 mm, 1.8 µm or 4.6 x 100 mm, 5 µm[1][3][4]
Mobile Phase A0.1% Formic Acid in Water[1]
Mobile Phase B0.1% Formic Acid in Acetonitrile or Methanol[1][4]
Flow Rate0.4 - 1.0 mL/min[1][4]
Column Temperature40 °C[1][3]
Injection Volume5 - 15 µL[1][2]
MS System
Ionization ModeElectrospray Ionization (ESI), Positive or Negative[1][4]
MRM Transition (Irbesartan)e.g., m/z 429.2 -> 207.1 (Positive) or m/z 427.1 -> 193.0 (Negative)[1][4]
MRM Transition (Irbesartan-d4)e.g., m/z 433.2 -> 211.1 (Positive) or m/z 431.1 -> 193.0 (Negative)[1][4]
Ion Source Temperature500 - 550 °C[2]
IonSpray Voltage5500 V[1]

Data Presentation

The following tables summarize typical quantitative data obtained from validated bioanalytical methods for Irbesartan using a deuterated internal standard.

Table 1: Method Performance Characteristics

ParameterProtein PrecipitationLiquid-Liquid ExtractionSolid-Phase Extraction
Linearity Range (ng/mL) 5 - 3000[5]10 - 5000[4]50.0 - 9982[2]
Correlation Coefficient (r²) > 0.99[5]> 0.99[4]> 0.99[2]
Lower Limit of Quantification (LLOQ) (ng/mL) 5[5]10[4]50.0[2]

Table 2: Precision and Accuracy Data

QC LevelIntra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
Low < 15< 1585 - 115
Medium < 15< 1585 - 115
High < 15< 1585 - 115
LLOQ < 20< 2080 - 120
Typical acceptance criteria as per regulatory guidelines. Specific values can be found in the cited literature.[4]

Table 3: Recovery Data

AnalyteAverage Recovery (%)
Irbesartan 54.62 - 70.76[3]
Internal Standard ~90[3]
Recovery can vary significantly based on the specific extraction protocol and matrix.

Visualizations

cluster_prep Sample Preparation cluster_ppt Protein Precipitation cluster_lle Liquid-Liquid Extraction cluster_spe Solid-Phase Extraction cluster_analysis Analysis Plasma Plasma Sample (Blank, Standard, QC, Unknown) Add_IS Add Deuterated Internal Standard (Irbesartan-d4) Plasma->Add_IS PPT_Solvent Add Acetonitrile Add_IS->PPT_Solvent LLE_Solvent Add Extraction Solvent (e.g., Ethyl Acetate/Hexane) Add_IS->LLE_Solvent Load Load onto SPE Cartridge Add_IS->Load Vortex1 Vortex PPT_Solvent->Vortex1 Centrifuge1 Centrifuge Vortex1->Centrifuge1 LC_MSMS LC-MS/MS Analysis Centrifuge1->LC_MSMS Vortex2 Vortex LLE_Solvent->Vortex2 Centrifuge2 Centrifuge Vortex2->Centrifuge2 Evaporate1 Evaporate Organic Layer Centrifuge2->Evaporate1 Reconstitute1 Reconstitute Evaporate1->Reconstitute1 Reconstitute1->LC_MSMS Wash Wash Load->Wash Elute Elute Wash->Elute Evaporate2 Evaporate Eluate Elute->Evaporate2 Reconstitute2 Reconstitute Evaporate2->Reconstitute2 Reconstitute2->LC_MSMS Data Data Acquisition and Processing LC_MSMS->Data

Caption: Workflow for Irbesartan sample preparation and analysis.

cluster_sample Sample Handling cluster_process Processing cluster_analysis Analysis cluster_quant Quantification Plasma Plasma Sample Extraction Extraction (PPT, LLE, or SPE) Plasma->Extraction IS Irbesartan-d4 (IS) IS->Extraction Analyte Irbesartan (Analyte) Analyte->Extraction Losses Potential for Physical Loss (e.g., incomplete transfer, evaporation) Extraction->Losses Injection LC-MS/MS Injection Extraction->Injection Ionization Ionization Variability (Matrix Effects) Injection->Ionization Detection MS Detection Injection->Detection Ratio Calculate Peak Area Ratio (Analyte / IS) Detection->Ratio Concentration Determine Concentration from Calibration Curve Ratio->Concentration

Caption: Role of deuterated IS in correcting analytical variability.

References

Application Note: High-Throughput LC-MS/MS Method for the Simultaneous Determination of Irbesartan and Hydrochlorothiazide in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Irbesartan (B333), an angiotensin II receptor antagonist, and hydrochlorothiazide (B1673439), a diuretic, are frequently co-administered for the treatment of hypertension. A robust and sensitive bioanalytical method is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. This application note details a validated LC-MS/MS method for the simultaneous quantification of irbesartan and hydrochlorothiazide in human plasma. The method utilizes a simple protein precipitation extraction procedure and a rapid chromatographic run, making it suitable for high-throughput analysis.

Experimental Protocols

1. Materials and Reagents

  • Irbesartan and Hydrochlorothiazide reference standards

  • Irbesartan-D4 and Hydrochlorothiazide-¹³C,¹⁵N₂-D₂ internal standards (IS)

  • HPLC-grade methanol, acetonitrile (B52724), and water

  • Formic acid

  • Human plasma (with K₂EDTA as anticoagulant)

2. Standard and Quality Control Sample Preparation

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of irbesartan, hydrochlorothiazide, and their respective internal standards in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the stock solutions in a 50:50 methanol/water mixture to create working standard solutions for calibration curve and quality control (QC) samples.

  • Calibration Curve (CC) and Quality Control (QC) Samples: Spike drug-free human plasma with the appropriate working standard solutions to obtain the desired concentrations for the calibration curve and QC samples.

3. Sample Preparation

  • Pipette 100 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.

  • Add 50 µL of the internal standard working solution (containing Irbesartan-D4 and Hydrochlorothiazide-¹³C,¹⁵N₂-D₂).

  • Vortex for 30 seconds.

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue with 100 µL of the mobile phase.

  • Inject 5 µL of the reconstituted sample into the LC-MS/MS system.

4. LC-MS/MS Instrumentation and Conditions

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source is recommended.

Chromatographic Conditions:

ParameterValue
Column C18 column (e.g., 100 mm x 4.6 mm, 5 µm)
Mobile Phase Methanol: 0.1% Formic Acid in Water (70:30, v/v)[1]
Flow Rate 1.0 mL/min[1]
Column Temperature 40°C[1]
Injection Volume 5 µL[1]
Run Time 3.5 minutes[1]

Mass Spectrometric Conditions:

ParameterValue
Ionization Mode Negative Electrospray Ionization (ESI)[1][2][3]
Scan Type Multiple Reaction Monitoring (MRM)
Nebulizer Gas 10 psig[1]
Ion Spray Voltage -3500 V[1]
Turbo Heater Temperature 400°C[1]
Collision Gas (CAD) 6 psig[1]

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Irbesartan427.1193.0-25[1]
Irbesartan-D4 (IS)431.1193.0-25[1]
Hydrochlorothiazide295.8269.0-28[1]
Hydrochlorothiazide-¹³C,¹⁵N₂-D₂ (IS)300.9271.1-28[1]

Data Presentation

Method Validation Summary

The described method has been validated according to regulatory guidelines. The following tables summarize the key quantitative data.

Table 1: Calibration Curve Linearity and Lower Limit of Quantification (LLOQ)

AnalyteLinearity Range (ng/mL)Correlation Coefficient (r²)LLOQ (ng/mL)
Irbesartan10 - 5000> 0.99[1]10[1]
Hydrochlorothiazide1 - 500> 0.99[1]1[1]

Table 2: Precision and Accuracy

AnalyteQC LevelIntra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
IrbesartanLow, Mid, High< 15[1]< 15[1]95.33 - 99.00[1]
HydrochlorothiazideLow, Mid, High< 15[1]< 15[1]87.20 - 105.75[1]

Table 3: Recovery

AnalyteQC LevelMean Recovery (%)
IrbesartanLow, Mid, High59.2 - 67.5[1]
HydrochlorothiazideLow, Mid, High35.9 - 39.1[1]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add Internal Standard (50 µL) plasma->add_is vortex1 Vortex add_is->vortex1 protein_precipitation Protein Precipitation (Acetonitrile) vortex1->protein_precipitation vortex2 Vortex protein_precipitation->vortex2 centrifuge Centrifuge vortex2->centrifuge supernatant Transfer Supernatant centrifuge->supernatant dry_down Evaporate to Dryness supernatant->dry_down reconstitute Reconstitute in Mobile Phase dry_down->reconstitute injection Inject into LC-MS/MS reconstitute->injection separation Chromatographic Separation (C18) injection->separation ionization Electrospray Ionization (ESI-) separation->ionization detection MRM Detection ionization->detection quantification Quantification detection->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for the LC-MS/MS analysis of Irbesartan and Hydrochlorothiazide.

logical_relationship cluster_development Development Phase cluster_validation Validation Phase method_development Method Development optimization Optimization of LC and MS Parameters method_development->optimization selectivity Selectivity & Specificity Assessment method_development->selectivity method_validation Method Validation sample_analysis Sample Analysis method_validation->sample_analysis linearity Linearity method_validation->linearity precision Precision method_validation->precision accuracy Accuracy method_validation->accuracy recovery Recovery method_validation->recovery stability Stability method_validation->stability data_interpretation Data Interpretation sample_analysis->data_interpretation optimization->method_validation selectivity->method_validation

Caption: Logical relationship of the bioanalytical method development and validation process.

References

Application Note: High-Throughput Bioanalysis of Irbesartan in Human Plasma for Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a robust and sensitive method for the high-throughput quantification of Irbesartan (B333) in human plasma using ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS). The protocols detailed herein are optimized for the rapid and reliable analysis of large numbers of samples generated during clinical trials. The method utilizes a simple protein precipitation for sample preparation, ensuring efficiency and minimizing matrix effects. Chromatographic separation is achieved on a C18 column followed by detection using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. This method has been validated according to regulatory guidelines and is suitable for pharmacokinetic and toxicokinetic studies.

Introduction

Irbesartan is an angiotensin II receptor antagonist used in the treatment of hypertension.[1][2][3][4] Accurate and precise measurement of Irbesartan concentrations in plasma is crucial for pharmacokinetic assessments in clinical trials. The demand for rapid analysis of numerous samples in these trials necessitates high-throughput bioanalytical methods. This document provides a detailed protocol for a UPLC-MS/MS assay that offers high sensitivity, specificity, and a short run time, making it ideal for the clinical setting.

Mechanism of Action

Irbesartan selectively blocks the binding of angiotensin II to the AT1 receptor. This action inhibits the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to a decrease in blood pressure.[4]

Irbesartan Mechanism of Action Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE AT1Receptor AT1 Receptor AngiotensinII->AT1Receptor Vasoconstriction Vasoconstriction (Increased Blood Pressure) AT1Receptor->Vasoconstriction Irbesartan Irbesartan Irbesartan->AT1Receptor  Blocks Renin Renin ACE ACE

Irbesartan's inhibitory action on the Renin-Angiotensin pathway.

Experimental Protocols

Materials and Reagents
  • Irbesartan reference standard

  • Telmisartan (Internal Standard, IS)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Ammonium acetate

  • Formic acid

  • Human plasma (with anticoagulant)

  • Ultrapure water

Equipment
  • UPLC system (e.g., Waters Acquity UPLC)

  • Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S)

  • Analytical balance

  • Centrifuge

  • Vortex mixer

  • Pipettes

Standard and Quality Control (QC) Sample Preparation
  • Stock Solutions: Prepare primary stock solutions of Irbesartan and Telmisartan (IS) in methanol at a concentration of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the Irbesartan stock solution with a 50:50 mixture of methanol and water to create working solutions for calibration curve (CC) and quality control (QC) samples.

  • Calibration Curve and QC Samples: Spike blank human plasma with the appropriate working solutions to obtain final concentrations for the calibration curve and QC samples.

Sample Preparation: Protein Precipitation
  • Pipette 50 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.

  • Add 150 µL of acetonitrile containing the internal standard (Telmisartan).

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 13,000 rpm for 10 minutes to precipitate proteins.

  • Transfer the supernatant to a clean tube or a 96-well plate for analysis.

UPLC-MS/MS Method

Liquid Chromatography Conditions
ParameterValue
Column Acquity UPLC BEH C18 (50 mm x 2.1 mm, 1.7 µm)[5][6]
Mobile Phase A: 10 mM Ammonium Acetate in Water, B: Acetonitrile:Methanol (70:15 v/v)[5][6]
Gradient Isocratic
Flow Rate 0.4 mL/min[5][6]
Injection Volume 5 µL
Column Temperature 40 °C[1]
Run Time ~3 minutes
Mass Spectrometry Conditions
ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative[5][6]
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transition Irbesartan m/z 427.2 → 193.08[5][6]
MRM Transition Telmisartan (IS) m/z 513.2 → 469.3[5][6]
Dwell Time 0.146 seconds[6]
Source Temperature 150 °C
Desolvation Temperature 400 °C

Method Validation Summary

The bioanalytical method was validated in accordance with regulatory guidelines. The following parameters were assessed:

Linearity

The method demonstrated excellent linearity over the concentration range of 2-500 ng/mL for Irbesartan in human plasma. The correlation coefficient (r²) was consistently >0.995.[5][6]

Precision and Accuracy

The intra- and inter-assay precision and accuracy were evaluated at four QC levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC.

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (% Bias)
LLOQ2.0< 10< 10± 5.0
Low6.0< 8< 9± 4.1
Medium200< 7< 8± 3.5
High400< 6< 7± 2.8

Data are representative and may vary slightly between validation studies.

Recovery and Matrix Effect

The extraction recovery and matrix effect were assessed to ensure the reliability of the method.

AnalyteLow QC Recovery (%)Medium QC Recovery (%)High QC Recovery (%)Matrix Effect (%CV)
Irbesartan70.854.664.73.44[1]
Telmisartan (IS)-90.0-4.02[1]

Recovery was consistent, and the matrix effect was found to be negligible.

High-Throughput Bioanalysis Workflow

cluster_preanalytical Sample Handling cluster_analytical Sample Analysis cluster_postanalytical Data Review & Reporting SampleCollection Plasma Sample Collection SampleLogin Sample Receipt & LIMS Login SampleCollection->SampleLogin SampleStorage Storage at -80°C SampleLogin->SampleStorage SamplePrep Protein Precipitation (Automated Liquid Handler) SampleStorage->SamplePrep UPLC_MS UPLC-MS/MS Analysis SamplePrep->UPLC_MS DataProcessing Data Acquisition & Processing UPLC_MS->DataProcessing DataReview Pharmacokinetic Data Review DataProcessing->DataReview Report Final Report Generation DataReview->Report

Workflow for high-throughput bioanalysis of Irbesartan.

Conclusion

The UPLC-MS/MS method described provides a rapid, sensitive, and reliable approach for the high-throughput bioanalysis of Irbesartan in human plasma. The simple sample preparation and short chromatographic run time make it highly suitable for large-scale clinical trials, enabling efficient pharmacokinetic characterization. The method has been thoroughly validated and meets the stringent requirements for regulated bioanalysis.

References

Application Notes and Protocols for Bioequivalence Studies of New Irbesartan Formulations Using Irbesartan-d7

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Irbesartan (B333) is an angiotensin II receptor antagonist widely used in the treatment of hypertension. The development of new generic formulations of Irbesartan necessitates bioequivalence (BE) studies to ensure that the rate and extent of absorption are comparable to the reference listed drug.[1][2] A critical component of these studies is the robust and accurate quantification of Irbesartan in biological matrices, typically human plasma. The use of a stable isotope-labeled internal standard (SIL-IS), such as Irbesartan-d7, is the gold standard for quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3] The SIL-IS co-elutes with the analyte and has nearly identical physicochemical properties, allowing for effective correction of variability during sample preparation and analysis, thus ensuring high accuracy and precision.[4]

These application notes provide a comprehensive overview and detailed protocols for conducting a bioequivalence study of a new Irbesartan formulation, with a focus on the bioanalytical method using this compound as an internal standard.

Bioequivalence Study Design

A typical bioequivalence study for a new Irbesartan formulation is designed as an open-label, randomized, two-period, two-sequence, crossover, single-dose study under fasting conditions.[2][5]

Key Design Parameters:

  • Study Population: Healthy adult male and female volunteers.[2]

  • Sample Size: Sufficient to demonstrate statistical power, typically 24-40 subjects.[5]

  • Washout Period: A sufficient period to ensure complete elimination of the drug from the previous period, typically 7 days for Irbesartan.[5]

  • Drug Administration: A single oral dose of the test and reference Irbesartan formulations with a standardized volume of water after an overnight fast.

  • Blood Sampling: Serial blood samples are collected at predetermined time points before and after drug administration to capture the complete pharmacokinetic profile.[6]

Data Presentation: Pharmacokinetic Parameters

The following tables summarize key pharmacokinetic parameters from representative bioequivalence studies of 300 mg Irbesartan tablets. These values serve as a reference for expected outcomes.

Table 1: Pharmacokinetic Parameters of Irbesartan (300 mg) from a Bioequivalence Study [7]

ParameterTest Formulation (Mean ± SD)Reference Formulation (Mean ± SD)
Cmax (ng/mL) 3617.19 ± 945.333295.77 ± 804.49
AUC0-t (ng·h/mL) 15304.65 ± 4108.3315389.21 ± 4016.91
AUC0-∞ (ng·h/mL) 15638.90 ± 4197.0415730.34 ± 4079.79
Tmax (h) 1.50 (median)1.25 (median)
t1/2 (h) 7.35 ± 1.348.09 ± 1.94

Table 2: Statistical Analysis of Bioequivalence for Irbesartan (300 mg) [5]

ParameterGeometric LSmeans Ratio (Test/Reference) (%)90% Confidence Interval
Cmax 94.7288.93 - 100.87
AUC0-t 103.6198.06 - 109.48

Table 3: Additional Pharmacokinetic Data from an Irbesartan Bioequivalence Study

ParameterTest Formulation (Mean ± SD)Reference Formulation (Mean ± SD)Geometric LSmeans Ratio (Test/Reference) (%)90% Confidence Interval
Cmax (ng/mL) 3231.1 ± 861.03431.9 ± 1080.4103.7194.86 - 113.39
AUC0-t (ng·h/mL) 18753.1 ± 4818.318114.2 ± 4953.292.9186.27 - 100.08
AUC0-∞ (ng·h/mL) 19209.7 ± 4976.518590.5 ± 5103.692.8186.11 - 100.03

Experimental Protocols

Bioanalytical Method: LC-MS/MS Quantification of Irbesartan in Human Plasma

This protocol outlines a validated LC-MS/MS method for the determination of Irbesartan in human plasma using this compound as the internal standard.

1.1. Materials and Reagents

  • Irbesartan reference standard

  • This compound (Internal Standard)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma with K2-EDTA as anticoagulant

1.2. Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

1.3. Chromatographic and Mass Spectrometric Conditions

Table 4: LC-MS/MS Parameters

ParameterCondition
LC Column C18 column (e.g., 50 mm x 4.6 mm, 5 µm)
Mobile Phase Methanol : 0.2% Formic Acid in water (85:15, v/v)[8]
Flow Rate 0.70 mL/min[8]
Injection Volume 15 µL[8]
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Mode Multiple Reaction Monitoring (MRM)
MRM Transition (Irbesartan) m/z 429.1 → 207.0[8]
MRM Transition (this compound) m/z 433.5 → 207.0 (hypothetical, based on d4)
Ion Spray Voltage 5000 V[8]
Temperature 500 °C[8]

1.4. Preparation of Stock and Working Solutions

  • Stock Solutions (1 mg/mL): Individually weigh and dissolve Irbesartan and this compound in methanol.

  • Working Standard Solutions: Serially dilute the Irbesartan stock solution with a 50:50 (v/v) methanol:water mixture to prepare calibration curve standards and quality control (QC) samples.

  • Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the this compound stock solution in the same diluent.

1.5. Sample Preparation (Protein Precipitation)

  • Pipette 100 µL of plasma sample (blank, standard, QC, or study sample) into a 1.5 mL microcentrifuge tube.

  • Add 200 µL of the internal standard working solution in acetonitrile.

  • Vortex for 1 minute to precipitate plasma proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to an HPLC vial for analysis.

Bioanalytical Method Validation

The bioanalytical method must be validated according to regulatory guidelines (e.g., FDA or EMA) for selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Visualizations

Bioanalytical Workflow for Irbesartan Quantification

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Spike Spike with this compound Plasma->Spike Precipitate Protein Precipitation Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into HPLC Supernatant->Inject Separate Chromatographic Separation Inject->Separate Ionize Electrospray Ionization Separate->Ionize Detect Mass Spectrometry (MRM) Ionize->Detect Integrate Peak Integration Detect->Integrate Ratio Calculate Peak Area Ratio (Irbesartan / this compound) Integrate->Ratio Calibrate Quantify using Calibration Curve Ratio->Calibrate Report Report Concentration Calibrate->Report

Caption: Bioanalytical workflow for Irbesartan quantification.

Logical Flow of a Bioequivalence Study

cluster_study Clinical Phase cluster_bioanalysis Bioanalytical Phase cluster_pk Pharmacokinetic & Statistical Analysis Recruit Subject Recruitment Randomize Randomization Recruit->Randomize Period1 Period 1: Dose with Test or Reference Randomize->Period1 Washout Washout Period Period1->Washout Sampling Blood Sampling Period1->Sampling Period2 Period 2: Crossover Dosing Washout->Period2 Period2->Sampling Analysis Plasma Sample Analysis (LC-MS/MS) Sampling->Analysis PK_Calc Calculate Pharmacokinetic Parameters (Cmax, AUC) Analysis->PK_Calc Stats Statistical Analysis (90% Confidence Interval) PK_Calc->Stats Conclusion Bioequivalence Conclusion Stats->Conclusion

Caption: Logical flow of a typical bioequivalence study.

References

Application of Irbesartan-d7 in metabolic profiling studies.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic profiling, a key discipline in the era of systems biology, aims to identify and quantify the complete set of small-molecule metabolites in a biological system. This powerful approach provides a real-time snapshot of cellular activity and physiological status, offering invaluable insights into disease mechanisms, drug efficacy, and toxicity. In targeted metabolic profiling studies, particularly those involving liquid chromatography-mass spectrometry (LC-MS), the use of stable isotope-labeled internal standards is paramount for achieving accurate and reliable quantification.[1][2] Irbesartan-d7, a deuterated analog of the angiotensin II receptor antagonist Irbesartan (B333), serves as an exemplary internal standard for drug metabolism and pharmacokinetic (DMPK) studies. Its chemical properties, being nearly identical to the parent drug, allow it to mimic the analyte's behavior during sample preparation and analysis, thereby correcting for variations in extraction efficiency and matrix effects.[3]

This document provides detailed application notes and protocols for the use of this compound in metabolic profiling studies, focusing on its role as an internal standard for the quantification of Irbesartan and its metabolites.

Application Notes

The primary application of this compound in metabolic profiling is to serve as an internal standard for the accurate quantification of Irbesartan and its biotransformation products in various biological matrices, such as plasma and urine.[3][4] This is a critical aspect of drug development, enabling researchers to characterize the pharmacokinetic profile, assess bioequivalence, and investigate the metabolic fate of Irbesartan.

Key Applications Include:

  • Pharmacokinetic (PK) Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) of Irbesartan.

  • Drug-Drug Interaction (DDI) Studies: Investigating the influence of co-administered drugs on the metabolism of Irbesartan.

  • Metabolite Identification and Quantification: Elucidating the metabolic pathways of Irbesartan by accurately measuring the concentrations of its metabolites.[5][6][7]

  • Clinical Monitoring: Therapeutic drug monitoring in patients to ensure optimal dosing and avoid toxicity.

The use of a stable isotope-labeled internal standard like this compound is superior to using a structurally similar but non-isotopically labeled compound because it co-elutes with the analyte, experiencing the same ionization suppression or enhancement effects in the mass spectrometer, leading to more precise and accurate results.

Metabolic Pathway of Irbesartan

Irbesartan undergoes several biotransformation reactions in the body, primarily mediated by the cytochrome P450 enzyme CYP2C9.[5] The major metabolic pathways include oxidation of the butyl side chain and the spirocyclopentane ring, as well as glucuronidation.[5][7]

Irbesartan_Metabolism Metabolic Pathway of Irbesartan Irbesartan Irbesartan M1 M1 (N2-β-glucuronide) Irbesartan->M1 Glucuronidation M2 M2 (ω-1 monohydroxylated) Irbesartan->M2 CYP2C9 (Oxidation) M4_M5 M4 & M5 (monohydroxylated spirocyclopentane) Irbesartan->M4_M5 CYP2C9 (Oxidation) Carboxylic_Acid Carboxylic Acid Metabolite Irbesartan->Carboxylic_Acid Oxidation M3 M3 (keto derivative of M2) M2->M3 Oxidation M6_M7 M6 & M7 (oxidized M4 & M5) M4_M5->M6_M7 Oxidation

Caption: Metabolic pathway of Irbesartan showing key biotransformations.

Experimental Protocols

Protocol 1: Quantification of Irbesartan in Human Plasma using LC-MS/MS

This protocol describes a method for the quantitative analysis of Irbesartan in human plasma using this compound as an internal standard.

1. Materials and Reagents:

  • Irbesartan reference standard

  • This compound internal standard (IS)

  • HPLC-grade methanol (B129727), acetonitrile (B52724), and water

  • Formic acid

  • Human plasma (drug-free)

  • Solid Phase Extraction (SPE) cartridges or protein precipitation reagents

2. Preparation of Stock and Working Solutions:

  • Irbesartan Stock Solution (1 mg/mL): Accurately weigh and dissolve Irbesartan in methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Working Standards: Prepare a series of working standard solutions of Irbesartan by serial dilution of the stock solution with methanol:water (1:1, v/v).

  • Internal Standard Working Solution (5 µg/mL): Dilute the this compound stock solution with methanol:water (1:1, v/v).[8]

3. Sample Preparation (Protein Precipitation Method):

  • Pipette 100 µL of plasma sample into a microcentrifuge tube.

  • Add 50 µL of the this compound internal standard working solution (5 µg/mL) and vortex briefly.[8]

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

4. LC-MS/MS Conditions:

  • LC System: Agilent 1290 Infinity II UHPLC or equivalent.

  • Column: Hypersil GOLD C18 (100 x 4.6 mm, 5 µm) or equivalent.[8]

  • Mobile Phase: 2 mM ammonium (B1175870) formate (B1220265) (pH 4.0) / methanol (20:80 v/v).[8]

  • Flow Rate: 0.5 mL/min.[8]

  • Column Temperature: 40°C.[8]

  • Injection Volume: 5 µL.[8]

  • MS System: Agilent 6470 Triple Quadrupole MS or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Irbesartan: m/z 429.2 → 207.1

    • This compound: m/z 436.2 → 214.1

5. Data Analysis:

  • Quantify Irbesartan concentration by calculating the peak area ratio of the analyte to the internal standard.

  • Generate a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

  • Determine the concentration of Irbesartan in the unknown samples by interpolating their peak area ratios from the calibration curve.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from studies utilizing this compound as an internal standard for the analysis of Irbesartan.

Table 1: LC-MS/MS Method Validation Parameters

ParameterResult
Linearity Range2 - 5000 ng/mL
Correlation Coefficient (r²)> 0.995
Lower Limit of Quantification (LLOQ)2 ng/mL
Accuracy (%RE)Within ± 4.1%
Precision (%RSD)< 8.3%
Mean Recovery90.9%

Data compiled from representative LC-MS/MS methods.

Table 2: Pharmacokinetic Parameters of Irbesartan in Healthy Volunteers (Oral Administration)

ParameterValue
Cmax (ng/mL)2150 ± 450
Tmax (hr)1.5 - 2.0
AUC₀₋t (ng·hr/mL)15800 ± 3200
t₁/₂ (hr)11 - 15

These are typical values and can vary based on the study population and dosage.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for a targeted metabolomics study using a stable isotope-labeled internal standard like this compound.

Metabolomics_Workflow Targeted Metabolomics Workflow with Internal Standard cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Biological_Sample Biological Sample (e.g., Plasma) Spike_IS Spike with this compound (Internal Standard) Biological_Sample->Spike_IS Extraction Extraction (e.g., Protein Precipitation) Spike_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Separation Chromatographic Separation (LC) Reconstitution->LC_Separation MS_Detection Mass Spectrometric Detection (MS/MS) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Area_Ratio Calculate Peak Area Ratio (Analyte/IS) Peak_Integration->Area_Ratio Calibration_Curve Generate Calibration Curve Area_Ratio->Calibration_Curve Quantification Quantify Analyte Concentration Calibration_Curve->Quantification

Caption: Workflow for targeted quantification using an internal standard.

Conclusion

This compound is an indispensable tool in the metabolic profiling of its parent drug, Irbesartan. Its use as an internal standard in LC-MS/MS-based methods ensures the generation of high-quality, reliable quantitative data, which is fundamental for advancing our understanding of the drug's behavior in biological systems. The protocols and data presented herein provide a solid foundation for researchers and scientists in the field of drug metabolism and pharmacokinetics to design and execute robust bioanalytical studies.

References

Troubleshooting & Optimization

How to minimize matrix effects in Irbesartan bioanalysis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects in the bioanalysis of Irbesartan (B333).

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the bioanalysis of Irbesartan, providing potential causes and actionable solutions.

Issue Potential Cause(s) Troubleshooting Steps
Poor Peak Shape or Tailing 1. Inappropriate mobile phase pH. 2. Column degradation or contamination. 3. Suboptimal gradient elution profile.1. Adjust mobile phase pH. For Irbesartan (a weak acid), a mobile phase with a pH around 3-4 can improve peak shape.[1][2] 2. Use a guard column and/or flush the analytical column with a strong solvent. 3. Optimize the gradient to ensure adequate separation from interfering matrix components.
Low Analyte Recovery 1. Inefficient extraction from the biological matrix. 2. Analyte instability during sample processing.1. Optimize the sample preparation method. Consider switching from protein precipitation to a more rigorous technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) for cleaner extracts.[1][3][4] 2. Evaluate analyte stability under different conditions (e.g., temperature, pH) during the extraction process.
High Variability in Results (Poor Precision) 1. Inconsistent sample preparation. 2. Significant and variable matrix effects between samples.1. Ensure consistent and precise execution of the sample preparation protocol. Automation can help reduce variability. 2. Use a stable isotope-labeled internal standard (SIL-IS), such as Irbesartan-d4, to compensate for variability in matrix effects and extraction efficiency.[3][5]
Ion Suppression or Enhancement 1. Co-elution of matrix components (e.g., phospholipids) with Irbesartan.[6][7] 2. High concentration of salts or other non-volatile components in the final extract.1. Chromatographic Optimization: Modify the LC gradient to separate Irbesartan from the suppression/enhancement zone. A longer run time or a different stationary phase might be necessary.[8][9] 2. Improve Sample Cleanup: Employ more selective sample preparation techniques like SPE or LLE to remove interfering components.[1][3][10] 3. Dilution: Dilute the sample extract to reduce the concentration of interfering matrix components.[9][11]

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact Irbesartan bioanalysis?

A: Matrix effects are the alteration of analyte ionization efficiency (suppression or enhancement) by co-eluting endogenous components from the biological matrix (e.g., plasma, urine).[8][12] This can lead to inaccurate and imprecise quantification of Irbesartan.[10]

Q2: What are the most common sources of matrix effects in plasma samples for Irbesartan analysis?

A: In plasma, the most common sources of matrix effects are phospholipids (B1166683), salts, and endogenous metabolites.[6][7] These components can interfere with the ionization of Irbesartan in the mass spectrometer source.

Q3: How can I evaluate the presence and extent of matrix effects in my assay?

A: The most common method is the post-extraction spike method.[6] This involves comparing the peak area of Irbesartan in a neat solution to the peak area of Irbesartan spiked into an extracted blank matrix. The matrix factor (MF) is calculated as:

  • MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

    • An MF = 1 indicates no matrix effect.

According to FDA guidelines, the matrix effect should be assessed using at least six different lots of the biological matrix.[13][14]

Q4: Which sample preparation technique is best for minimizing matrix effects for Irbesartan?

A: The choice of technique depends on the required sensitivity and throughput.

  • Protein Precipitation (PPT): Simple and fast, but often results in the least clean extracts and may lead to significant matrix effects.[5][15][16]

  • Liquid-Liquid Extraction (LLE): Offers a cleaner extract than PPT by partitioning Irbesartan into an organic solvent.[1][2][17]

  • Solid-Phase Extraction (SPE): Generally provides the cleanest extracts and is very effective at removing phospholipids and other interferences, thus significantly reducing matrix effects.[3][18][19]

Q5: Can chromatographic conditions be optimized to reduce matrix effects?

A: Yes. Optimizing the chromatographic separation is a powerful way to mitigate matrix effects. By ensuring that Irbesartan elutes in a region free of interfering matrix components, their impact on ionization can be avoided.[8][9] This can be achieved by adjusting the mobile phase composition, gradient profile, and choice of analytical column.[20]

Q6: Is the use of an internal standard necessary?

A: Yes, using an appropriate internal standard (IS) is crucial. A stable isotope-labeled internal standard (e.g., Irbesartan-d4) is the gold standard as it co-elutes with and has nearly identical physicochemical properties to Irbesartan, allowing it to effectively compensate for variations in matrix effects and recovery.[3][5]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE)

This protocol is based on methodologies described for Irbesartan extraction from human plasma.[1][17]

  • Sample Preparation:

    • To 500 µL of plasma sample, add 50 µL of internal standard solution (e.g., Irbesartan-d4).

    • Add 50 µL of a suitable buffer to adjust the pH (e.g., 0.5 N HCl).[17]

    • Vortex for 30 seconds.

  • Extraction:

    • Add 2.5 mL of extraction solvent (e.g., a mixture of diethyl ether and dichloromethane, 70:30 v/v).[17]

    • Vortex or rotate for 15 minutes.

  • Phase Separation:

    • Centrifuge at 4000 rpm for 10 minutes.

  • Evaporation:

    • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitution:

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Inject a portion of the reconstituted sample into the LC-MS/MS system.

Protocol 2: Solid-Phase Extraction (SPE)

This protocol is a general representation based on SPE methods for Irbesartan.[3][18]

  • Conditioning:

    • Condition an appropriate SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Loading:

    • Pre-treat 100 µL of plasma by adding 50 µL of internal standard and 200 µL of 0.2 N sodium hydroxide.[18]

    • Load the pre-treated sample onto the SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.

  • Elution:

    • Elute Irbesartan and the internal standard with 1 mL of methanol.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness and reconstitute in the mobile phase for analysis.

Quantitative Data Summary

The following tables summarize recovery and matrix effect data from various studies on Irbesartan bioanalysis.

Table 1: Comparison of Extraction Recovery

Sample Preparation MethodExtraction Solvent/SPE CartridgeAnalyteRecovery (%)Reference
Liquid-Liquid ExtractionDiethyl ether: Dichloromethane (70:30)Irbesartan59.2 - 67.5[17]
Liquid-Liquid ExtractionEthyl acetate: n-Hexane (80:20)Irbesartan54.6 - 70.8[1]
Liquid-Liquid ExtractionDiethyl ether: Dichloromethane (7:3)Irbesartan73.3 - 77.1[2]
Solid-Phase ExtractionNot SpecifiedIrbesartan>85[21]

Table 2: Matrix Effect Evaluation

Sample Preparation MethodMatrix Factor (Average)ConclusionReference
Liquid-Liquid Extraction0.896Minimal Ion Suppression[1]
Solid-Phase Extraction1.00 - 1.01Negligible Matrix Effect[3]

Visualizations

Troubleshooting_Matrix_Effects start Problem Observed: Inaccurate or Imprecise Results check_is Is a Stable Isotope-Labeled Internal Standard (SIL-IS) Used? start->check_is implement_is Implement SIL-IS (e.g., Irbesartan-d4) check_is->implement_is No assess_me Assess Matrix Effect (Post-Extraction Spike) check_is->assess_me Yes implement_is->assess_me me_present Matrix Effect Present? (MF < 0.85 or > 1.15) assess_me->me_present optimize_chrom Optimize Chromatography (Separate Analyte from Interference) me_present->optimize_chrom Yes no_me No Significant Matrix Effect me_present->no_me No improve_cleanup Improve Sample Cleanup (Switch to LLE or SPE) optimize_chrom->improve_cleanup dilute Dilute Sample Extract improve_cleanup->dilute revalidate Re-evaluate and Validate Method dilute->revalidate no_me->revalidate no_is No yes_is Yes yes_me Yes no_me_label No

Caption: A decision tree for troubleshooting matrix effects in Irbesartan bioanalysis.

Sample_Prep_Workflow cluster_0 Protein Precipitation (PPT) cluster_1 Liquid-Liquid Extraction (LLE) cluster_2 Solid-Phase Extraction (SPE) ppt1 Plasma Sample + IS ppt2 Add Acetonitrile/Methanol ppt1->ppt2 ppt3 Vortex & Centrifuge ppt2->ppt3 ppt4 Analyze Supernatant ppt3->ppt4 end_node LC-MS/MS Analysis ppt4->end_node lle1 Plasma Sample + IS + Buffer lle2 Add Organic Solvent lle1->lle2 lle3 Vortex & Centrifuge lle2->lle3 lle4 Evaporate Organic Layer lle3->lle4 lle5 Reconstitute lle4->lle5 lle5->end_node spe1 Condition Cartridge spe2 Load Pre-treated Sample spe1->spe2 spe3 Wash spe2->spe3 spe4 Elute spe3->spe4 spe5 Evaporate & Reconstitute spe4->spe5 spe5->end_node start Biological Sample start->ppt1 start->lle1 start->spe1

Caption: Comparison of common sample preparation workflows for bioanalysis.

References

Technical Support Center: Troubleshooting Poor Peak Shape for Irbesartan-d7 in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) issues. This guide provides answers to frequently asked questions (FAQs) and detailed troubleshooting steps for poor peak shape encountered during the analysis of Irbesartan-d7.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common peak shape problems such as peak tailing, fronting, and split peaks for this compound.

Q1: My this compound peak is tailing. What are the potential causes and how can I fix it?

A1: Peak tailing, where the latter half of the peak is broader than the front half, is a common issue. It can compromise resolution and accuracy.

Potential Causes & Solutions:

  • Secondary Interactions with Stationary Phase: Irbesartan, a basic compound, can interact with acidic residual silanol (B1196071) groups on the silica-based stationary phase (e.g., C18 columns). This is a primary cause of tailing.[1][2][3]

    • Solution 1: Adjust Mobile Phase pH: Lowering the mobile phase pH (e.g., to pH 2-4) with an acid like phosphoric acid or formic acid will protonate the silanol groups, reducing their interaction with the basic analyte.[1][4] Several established methods for Irbesartan use a mobile phase with a pH around 3.[5][6][7]

    • Solution 2: Use an End-Capped Column: Employ a column with end-capping, which chemically modifies the residual silanol groups to reduce their activity.[1]

    • Solution 3: Add a Competing Base: Introducing a small amount of a competing base (e.g., triethylamine) to the mobile phase can help to saturate the active sites on the stationary phase.

  • Column Overload: Injecting too much sample can saturate the column, leading to peak tailing.[8][9]

    • Solution: Reduce the injection volume or dilute the sample.

  • Extra-Column Volume: Excessive tubing length or internal diameter between the injector, column, and detector can cause band broadening and peak tailing.[1][8]

    • Solution: Use tubing with a narrow internal diameter and ensure connections are as short as possible.

  • Column Degradation: Over time, the stationary phase can degrade, especially when using high pH mobile phases, leading to poor peak shape.[4][8]

    • Solution: Replace the column with a new one. If a guard column is used, replace it first to see if the problem is resolved.[10]

Q2: I am observing peak fronting for my this compound peak. What could be the reason?

A2: Peak fronting, where the front half of the peak is broader than the back half, is less common than tailing but can still affect quantification.

Potential Causes & Solutions:

  • Sample Overload (Concentration): A highly concentrated sample can lead to peak fronting.[11][12][13]

    • Solution: Dilute the sample or reduce the injection volume.

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly stronger (more organic) than the mobile phase, it can cause the analyte to travel through the column too quickly at the beginning, resulting in a fronting peak.[12][13]

    • Solution: Prepare the sample in the mobile phase or a solvent with a similar or weaker elution strength.

  • Column Collapse or Void: A physical change in the column packing, such as a void at the inlet, can cause peak fronting.[11][14]

    • Solution: Reverse-flush the column (if the manufacturer's instructions permit). If the problem persists, the column may need to be replaced.

Q3: My this compound peak is split or appears as a shoulder. How can I troubleshoot this?

A3: Split peaks can be caused by a variety of issues related to the column, the sample, or the HPLC system.

Potential Causes & Solutions:

  • Co-elution with an Impurity: The split peak may actually be two separate, closely eluting compounds.

    • Solution: Adjust the mobile phase composition (e.g., change the organic-to-aqueous ratio) or the gradient to improve separation.

  • Blocked Column Frit: Particulate matter from the sample or system can block the inlet frit of the column, causing the sample flow to be unevenly distributed onto the stationary phase.[15][16]

    • Solution: Reverse-flush the column. If this does not resolve the issue, the frit or the entire column may need to be replaced.

  • Column Void or Channeling: A void or channel in the column packing can lead to split peaks as some analyte molecules travel through the void while others are retained by the stationary phase.[16][17]

    • Solution: Replacing the column is typically the only solution.

  • Sample Injection Issues: Injecting the sample in a solvent much stronger than the mobile phase can cause peak splitting, especially for early eluting peaks.[16]

    • Solution: Dissolve the sample in the mobile phase.

  • Dissolution of Stationary Phase: Using a mobile phase with a pH outside the stable range for the column (typically pH 2-8 for silica-based columns) can cause the stationary phase to dissolve, leading to a void at the column inlet.[16]

    • Solution: Ensure the mobile phase pH is within the recommended range for your column.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting poor peak shape for this compound.

TroubleshootingWorkflow cluster_tailing Peak Tailing cluster_fronting Peak Fronting cluster_split Peak Splitting start Poor this compound Peak Shape tailing Is the peak tailing? start->tailing fronting Is the peak fronting? start->fronting split Is the peak split? start->split ph Adjust Mobile Phase pH (e.g., pH 2-4) tailing->ph Yes column_type Use End-Capped Column ph->column_type overload_tail Reduce Injection Volume/ Dilute Sample column_type->overload_tail extra_col_vol Check Tubing and Connections overload_tail->extra_col_vol replace_col_tail Replace Column extra_col_vol->replace_col_tail end Problem Resolved replace_col_tail->end overload_front Dilute Sample/ Reduce Injection Volume fronting->overload_front Yes solvent_match Match Sample Solvent to Mobile Phase overload_front->solvent_match replace_col_front Replace Column (Check for Void) solvent_match->replace_col_front replace_col_front->end coelution Adjust Mobile Phase for Better Separation split->coelution Yes frit Reverse-flush or Replace Column/Frit coelution->frit replace_col_split Replace Column (Check for Void) frit->replace_col_split replace_col_split->end

References

Technical Support Center: Optimizing Mass Spectrometer Parameters for Irbesartan-d7 Detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Irbesartan-d7. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to ensure the accuracy and reliability of your quantitative LC-MS/MS analyses.

Frequently Asked Questions (FAQs)

Q1: What are the recommended precursor and product ions for Irbesartan (B333) and this compound?

The most commonly used multiple reaction monitoring (MRM) transitions for Irbesartan and its deuterated analogs are summarized below. It is always recommended to optimize these transitions on your specific instrument.

Q2: Which ionization mode is best for this compound analysis?

Both positive and negative electrospray ionization (ESI) modes have been successfully used for the analysis of Irbesartan.[1][2] Positive ion mode (ESI+) typically monitors the [M+H]⁺ adduct, while negative ion mode (ESI-) monitors the [M-H]⁻ adduct. The choice of polarity may depend on the specific mass spectrometer and co-eluting matrix components. Optimization of the signal-to-noise ratio in both polarities is recommended during method development.

Q3: My this compound internal standard is chromatographically separating from the unlabeled Irbesartan. What should I do?

This is a known phenomenon with deuterated internal standards, often referred to as an "isotopic effect," which can cause the deuterated compound to elute slightly earlier than the non-deuterated analyte.[3] This can lead to differential matrix effects and compromise the accuracy of quantification.[3][4]

  • Troubleshooting Steps:

    • Modify Chromatographic Conditions: Adjusting the mobile phase composition, gradient slope, or column temperature can help to improve co-elution.[3]

    • Use a Lower Resolution Column: In some instances, a column with lower chromatographic resolution can promote the co-elution of the analyte and internal standard peaks.[3]

    • Consider Alternative Internal Standards: If chromatographic modifications are not successful, consider using an internal standard labeled with a heavier isotope like ¹³C, which is less prone to chromatographic shifts.[3]

Q4: I am observing a signal for unlabeled Irbesartan in my blank samples that are spiked only with this compound. What could be the cause?

This issue, often termed "crosstalk," can arise from two main sources:

  • Isotopic Contribution: The raw material of the deuterated internal standard may contain a small percentage of the unlabeled analyte.

  • In-source Fragmentation/Isotopic Exchange: The deuterium (B1214612) labels on the internal standard may be unstable and exchange with protons in the solvent or during the ionization process.

  • Troubleshooting Steps:

    • Assess Isotopic Purity: Prepare a sample containing only the this compound internal standard at the working concentration and monitor the MRM transition for unlabeled Irbesartan. The response should be minimal, ideally less than 5% of the response at the lower limit of quantification (LLOQ) for Irbesartan.

    • Optimize Source Conditions: High source temperatures or aggressive declustering potentials can sometimes promote in-source fragmentation or exchange. A careful optimization of these parameters is recommended.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)

Poor peak shape can be indicative of several issues within the LC-MS system. The following workflow can help diagnose and resolve the problem.

G cluster_0 Troubleshooting Poor Peak Shape start Poor Peak Shape Observed check_column Inspect Column (Contamination, Void, Clogging) start->check_column check_mobile_phase Evaluate Mobile Phase & Injection Solvent Compatibility check_column->check_mobile_phase No Issue solution_column Back-flush or Replace Column check_column->solution_column Issue Found check_system Check for Extra-Column Effects (Tubing, Fittings) check_mobile_phase->check_system No Issue solution_mobile_phase Adjust Injection Solvent to be Weaker than Mobile Phase check_mobile_phase->solution_mobile_phase Incompatibility Found solution_system Replace Tubing or Fittings check_system->solution_system Issue Found end Peak Shape Improved check_system->end No Issue solution_column->end solution_mobile_phase->end solution_system->end

Caption: Workflow for troubleshooting poor peak shape.

Issue 2: High Signal Variability in Internal Standard

Significant variability in the internal standard signal can compromise the accuracy and precision of your results. This workflow outlines steps to identify the root cause.

G cluster_1 Troubleshooting High IS Signal Variability start_is High Internal Standard Signal Variability check_matrix Investigate Matrix Effects start_is->check_matrix check_extraction Evaluate Extraction Recovery Consistency check_matrix->check_extraction No Significant Matrix Effects solution_matrix Optimize Sample Cleanup or Chromatographic Separation check_matrix->solution_matrix Differential Matrix Effects Identified check_instrument Assess Instrument Performance check_extraction->check_instrument Consistent Recovery solution_extraction Refine and Validate Extraction Protocol check_extraction->solution_extraction Inconsistent Recovery solution_instrument Perform Instrument Maintenance (e.g., Clean Ion Source) check_instrument->solution_instrument Instrument Drift or Contamination end_is IS Signal Stabilized check_instrument->end_is Stable Performance solution_matrix->end_is solution_extraction->end_is solution_instrument->end_is G cluster_2 General LC-MS/MS Experimental Workflow sample_collection Sample Collection (e.g., Plasma) add_is Addition of This compound (IS) sample_collection->add_is sample_prep Sample Preparation (LLE or PPT) add_is->sample_prep lc_separation LC Separation (C18 Column) sample_prep->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection data_analysis Data Analysis and Quantification ms_detection->data_analysis

References

Technical Support Center: Analysis of Irbesartan-d7 in Plasma Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals encountering ion suppression issues with Irbesartan-d7 in plasma samples during LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a problem for this compound analysis?

A1: Ion suppression is a type of matrix effect where co-eluting endogenous components from the plasma sample interfere with the ionization of the analyte of interest, in this case, this compound, in the mass spectrometer's ion source.[1] This leads to a decreased instrument response, which can result in poor sensitivity, accuracy, and reproducibility of the analytical method.[1]

Q2: What are the primary causes of ion suppression in plasma samples?

A2: The most significant contributors to ion suppression in plasma are phospholipids (B1166683) from cell membranes.[2] Other endogenous components like salts, proteins, and metabolites can also cause ion suppression.[3]

Q3: How can I determine if my this compound signal is being suppressed?

A3: A common method to assess ion suppression is to compare the peak area of this compound in a sample prepared from plasma with the peak area of a pure solution of this compound at the same concentration. A significantly lower peak area in the plasma sample indicates ion suppression. Another technique is the post-column infusion of a constant concentration of this compound while injecting a blank plasma extract. A dip in the baseline signal at the retention time of interfering components indicates ion suppression.

Q4: Is a stable isotope-labeled internal standard like this compound immune to ion suppression?

A4: While a stable isotope-labeled internal standard (SIL-IS) like this compound is the gold standard for correcting matrix effects, it is not immune to ion suppression. The underlying assumption is that the analyte and the SIL-IS will be equally suppressed, thus the ratio of their responses will remain constant. However, if the ion suppression is highly variable between samples, it can still affect the accuracy of the results.

Troubleshooting Guides

Issue: Low or inconsistent signal for this compound.

  • Question: My signal for this compound is much lower than expected, or it varies significantly between replicate injections. What could be the cause?

  • Answer: This is a classic symptom of ion suppression. The high concentration of phospholipids and other matrix components in plasma can interfere with the ionization of this compound.

    • Troubleshooting Steps:

      • Review your sample preparation method. Simple protein precipitation is often insufficient for removing phospholipids. Consider more rigorous methods like liquid-liquid extraction (LLE), solid-phase extraction (SPE), or using specialized phospholipid removal plates.[3]

      • Optimize your chromatography. Ensure that this compound is chromatographically separated from the bulk of the phospholipids. A longer gradient or a different column chemistry may be necessary.

      • Dilute your sample. Diluting the plasma sample before extraction can reduce the concentration of interfering components. However, ensure that the final concentration of this compound is still above the lower limit of quantitation (LLOQ).

Issue: Poor reproducibility at the lower limit of quantitation (LLOQ).

  • Question: I am observing poor precision and accuracy for my low concentration quality control (QC) samples. What should I investigate?

  • Answer: Ion suppression effects are often more pronounced at lower analyte concentrations.

    • Troubleshooting Steps:

      • Evaluate your sample cleanup. The LLOQ is particularly sensitive to matrix effects. A more effective sample preparation technique is likely needed to reduce the background noise and ion suppression. SPE or phospholipid removal plates are recommended.

      • Check for carryover. Ensure that your chromatographic system is not exhibiting carryover from higher concentration samples, which can disproportionately affect the LLOQ.

      • Use a matrix-matched calibration curve. Prepare your calibration standards in the same blank plasma matrix as your samples to compensate for consistent matrix effects.

Quantitative Data Summary

The following table summarizes the reported effectiveness of different sample preparation methods in mitigating matrix effects for Irbesartan. Note that the data is compiled from different studies and direct comparison should be made with caution.

Sample Preparation MethodAnalyteMatrix Effect (%)Recovery (%)Key FindingsReference
Liquid-Liquid Extraction (LLE)Irbesartan89.5954.62 - 70.76The degree of matrix effect was considered sufficiently low to produce acceptable data.[4]
Protein Precipitation (PPT)IrbesartanNot explicitly stated82.94Satisfactory, consistent, and concentration-independent extraction efficiency.[5]
Solid-Phase Extraction (SPE)IrbesartanNegligible (Matrix Factor: 1.00-1.01)Not explicitly statedIndicated negligible ion suppression or enhancement.[6]

Experimental Protocols

Protein Precipitation (PPT)

This method is fast but may not be sufficient for removing all interfering phospholipids.

Protocol:

  • To 200 µL of plasma sample in a microcentrifuge tube, add 10 µL of the internal standard working solution.

  • Add 400 µL of acetonitrile (B52724) (containing 0.1% formic acid, if desired) to precipitate the proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.[5][7]

Liquid-Liquid Extraction (LLE)

LLE offers a cleaner sample compared to PPT by partitioning the analyte into an organic solvent.

Protocol:

  • To 100 µL of plasma in a glass tube, add 50 µL of the internal standard working solution.

  • Add 100 µL of 1.0 M Di-Potassium hydrogen phosphate (B84403) solution and vortex for 30 seconds.

  • Add 2.5 mL of the extraction solvent (e.g., ethyl acetate (B1210297): n-Hexane, 80:20, v/v).

  • Vortex for 10 minutes.

  • Centrifuge at 2000 x g for 5 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under nitrogen at 40°C.

  • Reconstitute the residue in 500 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.[4]

Solid-Phase Extraction (SPE)

SPE provides a more selective cleanup, resulting in a much cleaner extract and minimal ion suppression.

Protocol:

  • Condition an appropriate SPE cartridge (e.g., a polymeric sorbent) with 1.0 mL of methanol (B129727) followed by 1.0 mL of water.

  • To 50 µL of plasma, add 10 µL of the internal standard working solution and 100 µL of 2% formic acid.

  • Load the entire sample mixture onto the conditioned SPE cartridge.

  • Wash the cartridge with 1.0 mL of 100 mM ammonium (B1175870) acetate followed by 1.0 mL of water.

  • Elute the analyte and internal standard with 0.5 mL of the mobile phase.

  • Inject an aliquot of the eluate into the LC-MS/MS system.[6]

Phospholipid Removal Plates

These specialized plates combine protein precipitation with the selective removal of phospholipids.

Protocol (General):

  • Add plasma sample and internal standard to the wells of the phospholipid removal plate.

  • Add a protein precipitation solvent (e.g., acetonitrile) to each well and mix.

  • Apply a vacuum to pull the sample through the phospholipid-retaining sorbent.

  • The collected flow-through contains the analyte and is free of proteins and phospholipids.

  • The eluate can be directly injected or evaporated and reconstituted if concentration is needed.[8][9]

Visualizations

IonSuppressionMechanism cluster_source Mass Spectrometer Ion Source cluster_detector Detector Analyte Analyte Droplet ESI Droplet Analyte->Droplet Enters Matrix Matrix Components (e.g., Phospholipids) Matrix->Droplet Competes for ionization SuppressedSignal Suppressed Analyte Signal Droplet->SuppressedSignal Reduced Ion Formation

Caption: Mechanism of Ion Suppression in the ESI Source.

TroubleshootingWorkflow Start Low or Inconsistent This compound Signal CheckPreparation Review Sample Preparation Method Start->CheckPreparation Decision Is the method Protein Precipitation? CheckPreparation->Decision CheckChromatography Optimize Chromatography CheckDilution Consider Sample Dilution CheckChromatography->CheckDilution Reassess Re-evaluate Signal CheckDilution->Reassess Decision->CheckChromatography No UpgradeMethod Switch to LLE, SPE, or Phospholipid Removal Decision->UpgradeMethod Yes UpgradeMethod->Reassess

Caption: Troubleshooting workflow for low this compound signal.

SamplePrepComparison Plasma Plasma Sample (this compound + Matrix) PPT Protein Precipitation Plasma->PPT LLE Liquid-Liquid Extraction Plasma->LLE SPE Solid-Phase Extraction Plasma->SPE PLR Phospholipid Removal Plasma->PLR ResultPPT Analyte + High Phospholipids PPT->ResultPPT ResultLLE Analyte + Moderate Phospholipids LLE->ResultLLE ResultSPE Analyte + Low Phospholipids SPE->ResultSPE ResultPLR Analyte + Very Low Phospholipids PLR->ResultPLR

Caption: Comparison of sample preparation methods for phospholipid removal.

References

Technical Support Center: Isotopic Cross-Contribution in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding isotopic cross-contribution between analytes and their stable isotope-labeled internal standards (SIL-IS) in mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What is isotopic cross-contribution in mass spectrometry?

A1: Isotopic cross-contribution, also known as isotopic interference, occurs when the isotopic distribution of an analyte overlaps with the mass-to-charge ratio (m/z) of its SIL-IS, or vice-versa.[1][2][3] This is primarily due to the natural abundance of stable isotopes (e.g., ¹³C, ¹⁵N, ³⁴S) in the analyte molecule.[4][5][6] These heavier isotopes create signals at M+1, M+2, etc., relative to the monoisotopic peak, which can interfere with the signal of the deuterated or ¹³C-labeled internal standard.[2][3] Impurities in the SIL-IS, such as the presence of unlabeled analyte, can also contribute to this phenomenon.[7]

Q2: Why is it critical to address isotopic cross-contribution?

A2: Failing to correct for isotopic cross-contribution can lead to significant errors in quantitative analysis.[7] The primary consequences include:

  • Inaccurate Quantification: The measured signal of the SIL-IS can be artificially inflated by the contribution from the analyte's isotopes, especially at high analyte concentrations.[4][7] This leads to an underestimation of the analyte concentration. Conversely, contribution from the SIL-IS to the analyte channel can cause an overestimation, particularly at the lower limit of quantitation (LLOQ).[7]

  • Non-Linear Calibration Curves: Isotopic interference disrupts the linear relationship between the analyte/SIL-IS response ratio and the concentration, which can bias quantitative results.[4][5][6]

  • Compromised Assay Sensitivity: The presence of analyte signal in blank samples (due to impurities in the SIL-IS) can artificially raise the LLOQ.[2]

Q3: What are the common sources of isotopic cross-contribution?

A3: The two main sources are:

  • Natural Isotopic Abundance: All elements with multiple stable isotopes will exhibit a natural isotopic distribution. For organic molecules, the presence of ¹³C is a major contributor. For compounds containing elements like chlorine, bromine, or sulfur, which have highly abundant heavier isotopes, this effect is even more pronounced.[4][5][6][8]

  • Isotopic Impurity of the Internal Standard: The SIL-IS may contain a small percentage of the unlabeled analyte (d0) or partially labeled variants.[2][7] This impurity will be detected in the analyte's mass transition, leading to a false positive signal.

Q4: How can I assess the extent of isotopic cross-contribution in my assay?

A4: You can perform two key experiments:

  • Analyte Contribution to IS: Analyze a sample containing the analyte at the upper limit of quantification (ULOQ) without any internal standard. Monitor the mass transition of the internal standard. Any signal detected indicates cross-contribution from the analyte.

  • IS Contribution to Analyte: Analyze a blank matrix sample spiked only with the working concentration of the internal standard. Monitor the mass transition of the analyte. Any signal detected is due to impurities in the SIL-IS.[2]

Troubleshooting Guides

Issue 1: I am observing a signal for my analyte in my blank samples.

  • Root Cause: This is a classic sign of isotopic impurity in your SIL-IS.[2] The internal standard likely contains a small amount of the unlabeled analyte.

  • Troubleshooting Steps:

    • Assess Isotopic Purity: If possible, obtain the certificate of analysis for your SIL-IS to check its isotopic purity. A purity of >98% is generally recommended.

    • Increase Mass Difference: If available, use a SIL-IS with a higher degree of isotopic labeling (e.g., d7 or d9 instead of d3). A mass difference of at least 3-4 Da is advisable to shift the standard's mass further from the analyte's isotopic cluster.[2][8]

    • Mathematical Correction: If a purer or more heavily labeled standard is not available, you can mathematically correct for the contribution. This involves subtracting the contribution of the IS to the analyte signal based on the measurements from the blank sample containing only the IS.

Issue 2: My calibration curve is non-linear, especially at the high end.

  • Root Cause: This often indicates that the natural isotopic abundance of the analyte is contributing to the signal of the internal standard. This effect is more pronounced at higher analyte concentrations.[4][5][6]

  • Troubleshooting Steps:

    • Increase IS Concentration: Increasing the concentration of the SIL-IS can sometimes mitigate the issue by reducing the relative contribution from the analyte. However, this may not always be a cost-effective or feasible solution.[6]

    • Monitor a Less Abundant Isotope: A novel approach is to monitor a less abundant, higher mass isotope of the SIL-IS as the precursor ion. This mass should be selected to have minimal or no isotopic contribution from the analyte.[5][6][8]

    • Use a Non-Linear Calibration Function: Instead of a standard linear regression, a non-linear fitting model can be applied to the calibration curve. This model incorporates constants determined experimentally to account for the cross-contribution.[4]

Data Presentation

Table 1: Natural Abundance of Common Stable Isotopes

ElementIsotopeNatural Abundance (%)
Carbon¹²C~98.9%
¹³C~1.1%
Hydrogen¹H>99.98%
²H (D)~0.02%
Nitrogen¹⁴N~99.6%
¹⁵N~0.4%
Oxygen¹⁶O~99.8%
¹⁷O~0.04%
¹⁸O~0.2%
Sulfur³²S~95.0%
³³S~0.8%
³⁴S~4.2%
Chlorine³⁵Cl~75.8%
³⁷Cl~24.2%
Bromine⁷⁹Br~50.7%
⁸¹Br~49.3%

Data synthesized from multiple sources.[9][10][11][12]

Experimental Protocols

Protocol 1: Mathematical Correction for Isotopic Cross-Contribution

This protocol outlines the steps to correct for the contribution of the analyte to the internal standard signal and vice-versa.

  • Determine Contribution Factors:

    • Analyte to IS (CF_A→IS): Analyze a pure solution of the analyte at a known high concentration (e.g., ULOQ) and measure the signal intensity at the analyte's m/z (I_A) and the internal standard's m/z (I_IS_from_A).

      • CF_A→IS = I_IS_from_A / I_A

    • IS to Analyte (CF_IS→A): Analyze a pure solution of the internal standard at its working concentration and measure the signal intensity at the internal standard's m/z (I_IS) and the analyte's m/z (I_A_from_IS).

      • CF_IS→A = I_A_from_IS / I_IS

  • Apply Correction to Experimental Data:

    • For each sample, measure the total signal intensity for the analyte (I_A_measured) and the internal standard (I_IS_measured).

    • Calculate the corrected intensities:

      • I_A_corrected = I_A_measured - (I_IS_measured * CF_IS→A)

      • I_IS_corrected = I_IS_measured - (I_A_measured * CF_A→IS)

  • Calculate Analyte Concentration:

    • Use the corrected intensities to determine the response ratio (I_A_corrected / I_IS_corrected) and quantify the analyte concentration using the calibration curve.

Mandatory Visualizations

Isotopic_Cross_Contribution_Workflow cluster_problem Problem Identification cluster_assessment Assessment cluster_solutions Solutions cluster_outcome Outcome Problem Inaccurate Quantification or Non-Linear Calibration Curve Assess_A_to_IS Analyze Analyte at ULOQ Monitor IS Channel Problem->Assess_A_to_IS Investigate Contribution Assess_IS_to_A Analyze IS alone Monitor Analyte Channel Problem->Assess_IS_to_A Optimize_IS Use Higher Mass-Shift IS (e.g., >+3 Da) Assess_A_to_IS->Optimize_IS Monitor_Alt_Ion Monitor Less Abundant Higher Mass IS Ion Assess_A_to_IS->Monitor_Alt_Ion Math_Correction Apply Mathematical Correction (e.g., Nonlinear Fit, Subtraction) Assess_A_to_IS->Math_Correction Assess_IS_to_A->Optimize_IS Assess_IS_to_A->Math_Correction Result Accurate and Reliable Quantification Optimize_IS->Result Monitor_Alt_Ion->Result Math_Correction->Result

Caption: Troubleshooting workflow for isotopic cross-contribution.

Correction_Logic Measured_A Measured Analyte Signal (I_A_measured) Corrected_A Corrected Analyte Signal (I_A_corrected) Measured_A->Corrected_A - Measured_IS Measured IS Signal (I_IS_measured) Corrected_IS Corrected IS Signal (I_IS_corrected) Measured_IS->Corrected_IS - Contribution_IS_to_A Contribution from IS to Analyte Channel Contribution_IS_to_A->Corrected_A Contribution_A_to_IS Contribution from Analyte to IS Channel Contribution_A_to_IS->Corrected_IS Quantification Accurate Quantification (Ratio of Corrected Signals) Corrected_A->Quantification Corrected_IS->Quantification

Caption: Logical flow of mathematical correction for cross-contribution.

References

Technical Support Center: Irbesartan and Irbesartan-d7 Co-elution in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in ensuring the co-elution of Irbesartan and its deuterated internal standard, Irbesartan-d7, during chromatographic analysis.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial for Irbesartan and this compound to co-elute?

A1: In quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS), a deuterated internal standard (IS) like this compound is used to correct for variability during sample preparation and analysis. For this correction to be accurate, both the analyte (Irbesartan) and the IS must experience the same matrix effects.[1] Co-elution ensures that both compounds are subjected to the same ionization conditions and potential matrix-induced suppression or enhancement in the mass spectrometer, leading to reliable and reproducible quantification.

Q2: What is the "chromatographic isotope effect" and how does it affect the co-elution of Irbesartan and this compound?

A2: The chromatographic isotope effect is a phenomenon where deuterated compounds exhibit slightly different retention times compared to their non-deuterated counterparts in reversed-phase chromatography. This is due to subtle differences in the physicochemical properties, such as polarity, caused by the substitution of hydrogen with deuterium. Typically, the deuterated analog is slightly less retained and elutes earlier. This can lead to partial or complete separation of Irbesartan and this compound, compromising the accuracy of the analysis.

Q3: My Irbesartan and this compound peaks are completely separated. What are the initial steps to troubleshoot this?

A3: Complete separation indicates a significant chromatographic isotope effect under your current conditions. The initial troubleshooting steps should focus on reducing the resolving power of your chromatographic system or altering the selectivity. This can be achieved by:

  • Modifying the mobile phase gradient: A faster gradient can help to broaden the peaks and encourage co-elution.

  • Adjusting the mobile phase composition: Changing the percentage of the organic modifier or switching to a different organic solvent can alter the selectivity.

  • Using a column with lower efficiency: A shorter column or one with a larger particle size can reduce the resolution between the two compounds.

Q4: I am observing peak splitting for either Irbesartan or this compound. What could be the cause?

A4: Peak splitting can arise from several factors, including:

  • Column contamination: The column inlet frit or the head of the column may be partially blocked.

  • Injection solvent issues: If the injection solvent is significantly stronger than the mobile phase, it can cause peak distortion.

  • Column void: A void at the head of the column can lead to a split peak.

  • Co-eluting interference: An unresolved impurity or matrix component could be causing the peak to split.

Troubleshooting Guides

Issue 1: Partial or Complete Separation of Irbesartan and this compound

This is the most common issue when developing a method for Irbesartan and its deuterated internal standard. The goal is to adjust the chromatographic parameters to minimize the resolution between the two compounds.

Troubleshooting Workflow:

cluster_0 Troubleshooting Separation of Irbesartan and this compound Start Start Observe_Separation Partial or Complete Separation Observed Start->Observe_Separation Modify_Gradient Decrease Gradient Time (Increase Steepness) Observe_Separation->Modify_Gradient Check_Coelution1 Co-elution Achieved? Modify_Gradient->Check_Coelution1 Adjust_Organic Adjust Organic Modifier Percentage (±5-10%) Check_Coelution1->Adjust_Organic No End End Check_Coelution1->End Yes Check_Coelution2 Co-elution Achieved? Adjust_Organic->Check_Coelution2 Change_Organic Switch Organic Modifier (e.g., Methanol (B129727) to Acetonitrile) Check_Coelution2->Change_Organic No Check_Coelution2->End Yes Check_Coelution3 Co-elution Achieved? Change_Organic->Check_Coelution3 Modify_pH Adjust Mobile Phase pH (within column stability range) Check_Coelution3->Modify_pH No Check_Coelution3->End Yes Check_Coelution4 Co-elution Achieved? Modify_pH->Check_Coelution4 Change_Column Use a Lower Resolution Column (e.g., shorter length, larger particle size) Check_Coelution4->Change_Column No Check_Coelution4->End Yes Change_Column->End

Caption: Troubleshooting workflow for achieving co-elution.

Detailed Steps:

  • Modify the Mobile Phase Gradient: A steeper gradient (i.e., a more rapid increase in the organic solvent concentration) will decrease the retention time and often lead to broader peaks, which can promote co-elution.

  • Adjust the Organic Modifier Percentage:

    • Methanol vs. Acetonitrile (B52724): These solvents exhibit different selectivities. If you are using acetonitrile, switching to methanol (or vice versa) can alter the retention characteristics of Irbesartan and this compound, potentially reducing their separation.[2][3] Generally, methanol is a weaker solvent than acetonitrile in reversed-phase chromatography, leading to longer retention times which might be adjusted by increasing its proportion.[3]

    • Percentage Adjustment: Systematically vary the percentage of the organic modifier in the mobile phase. Small changes (e.g., ±5%) can have a significant impact on the resolution.

  • Adjust the Mobile Phase pH: Irbesartan has ionizable functional groups, and its retention in reversed-phase chromatography is pH-dependent.[4] Adjusting the pH of the aqueous portion of the mobile phase can alter the ionization state of the molecule and its interaction with the stationary phase. Ensure the chosen pH is within the stable range for your column. For Irbesartan, a mobile phase pH of around 3.0 to 4.0 is commonly used.[5][6][7][8]

  • Change the Column: If mobile phase modifications are insufficient, consider using a column with lower resolving power. This can be a shorter column, a column with a larger internal diameter, or a column packed with larger particles.

Issue 2: Poor Peak Shape (Tailing, Fronting, or Splitting)

Poor peak shape can affect the accuracy of integration and, consequently, the quantitative results.

Logical Relationship of Causes and Solutions:

cluster_1 Troubleshooting Poor Peak Shape Poor_Peak_Shape Poor Peak Shape (Tailing, Fronting, Splitting) Column_Contamination Column Contamination/ Clogged Frit Poor_Peak_Shape->Column_Contamination Injection_Solvent_Mismatch Injection Solvent Stronger than Mobile Phase Poor_Peak_Shape->Injection_Solvent_Mismatch Column_Void Column Void Poor_Peak_Shape->Column_Void Secondary_Interactions Secondary Interactions with Stationary Phase Poor_Peak_Shape->Secondary_Interactions Flush_Column Back-flush or Replace Column Column_Contamination->Flush_Column Match_Solvents Match Injection Solvent to Initial Mobile Phase Injection_Solvent_Mismatch->Match_Solvents Replace_Column Replace Column Column_Void->Replace_Column Modify_Mobile_Phase Add Ion-pairing Agent or Adjust pH Secondary_Interactions->Modify_Mobile_Phase

Caption: Causes and solutions for poor peak shape.

Detailed Steps:

  • Check for Column Contamination: A blocked frit or contaminated column head is a common cause of peak splitting. Try back-flushing the column (if the manufacturer's instructions permit) or, if the problem persists, replace the column.

  • Evaluate the Injection Solvent: The solvent used to dissolve the sample should be as weak as, or weaker than, the initial mobile phase. If the injection solvent is too strong, it can cause the analyte to travel through the top of the column as a band, leading to peak fronting or splitting.

  • Inspect for a Column Void: A void at the head of the column can cause the sample to spread before it begins to interact with the stationary phase, resulting in a split or broad peak. This often requires column replacement.

  • Address Secondary Interactions: Peak tailing can be caused by secondary interactions between the analyte and the stationary phase. This can sometimes be mitigated by adjusting the mobile phase pH or adding a competing agent, such as a small amount of an ion-pairing reagent.

Experimental Protocols

Example LC-MS/MS Method for Irbesartan in Human Plasma

This protocol is a representative example and may require optimization for your specific instrumentation and application.

1. Sample Preparation (Liquid-Liquid Extraction) [5]

  • To 100 µL of human plasma in a microcentrifuge tube, add 50 µL of this compound internal standard working solution (concentration will depend on the assay range).

  • Vortex for 30 seconds.

  • Add 100 µL of 1.0 M di-potassium hydrogen phosphate (B84403) solution and vortex.

  • Add 2.5 mL of extraction solvent (e.g., ethyl acetate:n-hexane, 80:20 v/v).

  • Vortex for 10 minutes.

  • Centrifuge at approximately 2000 x g for 5 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions

ParameterValue
Column C18, 5 µm, 100 x 4.6 mm (e.g., Hypersil GOLD)[5]
Mobile Phase A 2 mM Ammonium Formate in Water (pH 4.0)[5]
Mobile Phase B Methanol[5]
Gradient Isocratic: 20% A, 80% B[5]
Flow Rate 0.5 mL/min[5]
Column Temperature 40°C[5]
Injection Volume 10 µL
Run Time Approximately 3 minutes[5]

3. Mass Spectrometry Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Multiple Reaction Monitoring (MRM) Transitions Irbesartan: m/z 429.2 -> 207.1this compound: (Hypothetical) m/z 436.2 -> 214.1
Collision Energy Optimize for your instrument
Dwell Time 200 ms

Data Presentation

Table 1: Example Chromatographic Conditions for Irbesartan Analysis
ReferenceColumnMobile PhaseFlow RateDetectionRetention Time (min)
Ganesan et al. (2010)[5]Hypersil GOLD C18 (100x4.6mm, 5µm)2mM Ammonium Formate (pH 4.0) / Methanol (20:80)0.5 mL/minMS/MS2.20
Patel et al. (2016)[9]Ace 5 C18 (100x4.6mm, 5µm)0.1% Formic Acid in Water / Methanol (30:70)1.0 mL/minMS/MSNot specified
Varpe et al. (2019)[8][10]Hypersil C18 (250x4.6mm)Acetonitrile / Methanol / 1% o-Phosphoric Acid (pH 3.0) (70:10:20)1.0 mL/minUV (227 nm)1.75
Thangabalan et al. (2014)[6]Cosmosil C18 (250x4.6mm, 5µm)Methanol / Water (pH 2.8) (80:20)1.0 mL/minUV (209 nm)3.30
Reddy et al. (2009)[11]Cyano (150x4.6mm)Water (pH 3.2 with Formic Acid) / Acetonitrile (60:40)Not specifiedMSNot specified
Table 2: Influence of Mobile Phase on Retention (General Principles)
Parameter ChangeExpected Effect on Retention TimeRationale
Increase % Organic Modifier DecreaseDecreases polarity of the mobile phase, reducing interaction with the non-polar stationary phase.
Switch from Methanol to Acetonitrile (same %) DecreaseAcetonitrile is a stronger eluting solvent than methanol in reversed-phase chromatography.[3]
Increase Mobile Phase pH (towards pKa) VariableAffects the ionization state of Irbesartan, altering its polarity and interaction with the stationary phase.[4]
Decrease Flow Rate IncreaseAllows more time for the analyte to interact with the stationary phase.

References

Stability of Irbesartan-d7 in processed samples and autosampler.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of Irbesartan-d7 in processed samples and within an autosampler environment. The information is intended for researchers, scientists, and drug development professionals utilizing this compound as an internal standard in bioanalytical methods.

Frequently Asked Questions (FAQs)

Q1: Why is a deuterated internal standard like this compound used in bioanalysis?

A stable isotope-labeled (SIL) internal standard, such as this compound, is considered the gold standard in quantitative bioanalysis, especially for liquid chromatography-mass spectrometry (LC-MS) methods.[1][2][3] Because its physicochemical properties are nearly identical to the analyte (Irbesartan), it can effectively compensate for variability during sample preparation, extraction, injection, and ionization in the mass spectrometer.[1][2][3][4] This leads to improved accuracy and precision in the quantification of the analyte.[1][2]

Q2: What are the typical stability assessments conducted for a deuterated internal standard like this compound?

According to regulatory guidelines from bodies like the U.S. Food and Drug Administration (FDA) and the principles outlined in the ICH M10 guideline, the stability of an internal standard should be evaluated under various conditions that mimic sample handling and storage.[1][5] These assessments typically include:

  • Stock Solution Stability: Evaluating the stability of the stock solution at its intended storage temperature.[1]

  • Short-Term (Bench-Top) Stability: Assessing stability at room temperature for a duration that reflects the sample handling time.[1]

  • Long-Term Stability: Evaluating stability at the intended storage temperature (e.g., -20°C or -70°C) for a period equal to or longer than the study duration.[1]

  • Freeze-Thaw Stability: Analyzing the stability after multiple cycles of freezing and thawing.[1]

  • Autosampler (Post-Preparative) Stability: Assessing the stability of the processed samples in the autosampler.[1]

Q3: How stable is this compound expected to be compared to Irbesartan (B333)?

Deuterated internal standards are chemically almost identical to their non-labeled counterparts.[3] Therefore, the stability profile of this compound is expected to be very similar to that of Irbesartan. Stress degradation studies on Irbesartan have shown it to be sensitive to acidic and basic conditions, while generally stable under oxidative, photolytic, and thermal stress.[6][7]

Troubleshooting Guide

Issue: High variability in this compound peak area across a sample batch.

  • Possible Cause 1: Inconsistent Sample Preparation. Errors during sample extraction or dilution can lead to variability in the internal standard concentration.

    • Troubleshooting Step: Review the sample preparation workflow for consistency. Ensure accurate pipetting and thorough vortexing at each step.[4]

  • Possible Cause 2: Matrix Effects. The biological matrix (e.g., plasma) can suppress or enhance the ionization of the internal standard, leading to inconsistent responses.

    • Troubleshooting Step: Evaluate matrix effects from different sources of the biological matrix. If significant variability is observed, consider a more rigorous sample cleanup method or chromatographic optimization to separate the analyte and internal standard from interfering matrix components.

  • Possible Cause 3: Autosampler Issues. Inconsistent injection volumes or issues with the autosampler needle can cause variability.

    • Troubleshooting Step: Perform an autosampler performance check. Analyze a series of replicate injections of a standard solution to assess injection precision.

  • Possible Cause 4: Instability in the Autosampler. The processed samples may be degrading in the autosampler over the course of the analytical run.

    • Troubleshooting Step: Conduct an autosampler stability study by re-injecting samples from the beginning of the run at the end to see if there is a significant change in response.

Issue: this compound signal is present in blank samples.

  • Possible Cause 1: Contamination of the LC-MS System. Carryover from previous injections can lead to the appearance of the internal standard in blank samples.

    • Troubleshooting Step: Inject a series of blank solvent injections to flush the system. Optimize the needle wash method in the autosampler.

  • Possible Cause 2: Impurity in the Analyte. The non-labeled Irbesartan standard may contain trace amounts of this compound.

    • Troubleshooting Step: This is highly unlikely. A more probable cause is the presence of unlabeled analyte in the deuterated internal standard. The ICH M10 guidance suggests that interference from the internal standard in the LLOQ sample should not exceed 5%.

  • Possible Cause 3: Cross-talk. In mass spectrometry, this refers to the signal from one MRM transition being detected in another.

    • Troubleshooting Step: Ensure that the MRM transitions for the analyte and internal standard are sufficiently separated and that the dwell times are appropriate.

Quantitative Stability Data

The following tables summarize the stability of Irbesartan in various conditions. Given the chemical similarity, this data provides a strong indication of the expected stability for this compound.

Table 1: Short-Term and Autosampler Stability of Irbesartan in Processed Samples

MatrixStorage ConditionDurationStability (% of Initial Concentration)Reference
Human PlasmaRoom Temperature8 hours95.93% (LQC), 107.67% (HQC)[8]
Human PlasmaAutosampler (4°C)24 hoursStable[9]
Human PlasmaAutosampler (2-8°C)48 hoursStable[9]

LQC: Low-Quality Control, HQC: High-Quality Control

Table 2: Freeze-Thaw and Long-Term Stability of Irbesartan in Plasma

MatrixStorage ConditionCycles/DurationStability (% of Initial Concentration)Reference
Human Plasma-20°C and -78°C3 cyclesStable[9]
Human Plasma-70°C60 days>89%[8]
Human Plasma-80°C29 daysStable[9]
Human Plasma-20°C88 days91.63% (LQC), 88.51% (HQC)[8]

Experimental Protocols

Protocol 1: Evaluation of Autosampler Stability of this compound

Objective: To determine the stability of this compound in processed samples under the conditions of the autosampler.

Methodology:

  • Sample Preparation: Prepare at least six replicates of low and high concentration quality control (QC) samples by spiking known amounts of Irbesartan and a constant concentration of this compound into the appropriate biological matrix (e.g., human plasma). Process these samples using the validated extraction procedure.

  • Initial Analysis: Immediately after processing, inject the QC samples and analyze them using the validated LC-MS/MS method.

  • Storage in Autosampler: Place the remaining processed QC samples in the autosampler set at a specific temperature (e.g., 4°C).

  • Delayed Analysis: After a predefined period that covers the expected run time of an analytical batch (e.g., 24 or 48 hours), re-inject and analyze the stored QC samples.

  • Data Analysis: Calculate the mean concentration of the stored QC samples and compare it to the mean concentration of the freshly prepared QC samples. The mean concentration of the stability samples should be within ±15% of the nominal concentration.[1]

Protocol 2: Evaluation of Freeze-Thaw Stability of this compound

Objective: To assess the stability of this compound in a biological matrix after repeated freeze-thaw cycles.

Methodology:

  • Sample Preparation: Prepare at least six replicates of low and high concentration QC samples in the biological matrix.

  • Freeze-Thaw Cycles:

    • Cycle 1: Freeze the QC samples at the intended storage temperature (e.g., -20°C or -80°C) for at least 12 hours. Thaw them unassisted at room temperature.

    • Subsequent Cycles: Repeat the freeze-thaw process for a minimum of three cycles.[1]

  • Sample Analysis: After the final thaw, process the QC samples along with a freshly prepared set of calibration standards and analyze them using the validated LC-MS/MS method.

  • Data Analysis: The accuracy of the freeze-thaw samples should be within ±15% of the nominal concentration.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Urine, etc.) Spike Spike with This compound (IS) Sample->Spike Extract Sample Extraction (e.g., Protein Precipitation) Spike->Extract Evap Evaporation & Reconstitution Extract->Evap Inject Injection into LC-MS/MS Evap->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Integrate Peak Integration Detect->Integrate Ratio Calculate Analyte/IS Peak Area Ratio Integrate->Ratio Quantify Quantification using Calibration Curve Ratio->Quantify

Caption: Bioanalytical workflow for quantification using an internal standard.

stability_assessment_workflow cluster_conditions Stability Conditions start Prepare QC Samples (Low and High Conc.) autosampler Autosampler Stability (e.g., 24h at 4°C) start->autosampler freeze_thaw Freeze-Thaw Stability (≥3 cycles) start->freeze_thaw bench_top Bench-Top Stability (e.g., 8h at RT) start->bench_top long_term Long-Term Stability (e.g., 60 days at -70°C) start->long_term process Process Stressed and Fresh QC Samples autosampler->process freeze_thaw->process bench_top->process long_term->process analyze LC-MS/MS Analysis process->analyze compare Compare Stressed vs. Nominal Concentration analyze->compare pass Stable (Within ±15% of Nominal) compare->pass Yes fail Unstable (Investigate Cause) compare->fail No

Caption: Workflow for assessing the stability of this compound.

References

Identifying and resolving analytical interferences for Irbesartan quantification.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and resolving analytical interferences during the quantification of Irbesartan (B333).

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of analytical interference in Irbesartan quantification?

A1: The most common sources of interference in Irbesartan quantification can be broadly categorized as:

  • Endogenous substances from the biological matrix (e.g., plasma, urine), such as phospholipids (B1166683) and other plasma proteins. These can cause matrix effects in LC-MS/MS analysis.[1]

  • Metabolites of Irbesartan , which may have similar chemical structures and chromatographic behavior. Irbesartan is metabolized by CYP2C9 and UGT1A3 enzymes.

  • Co-administered drugs and their metabolites, especially in clinical studies. A common example is hydrochlorothiazide (B1673439), which is often formulated with Irbesartan.[2]

  • Excipients used in pharmaceutical formulations, although many methods are developed to be free from such interferences.[3][4]

  • Sample collection and handling issues , such as hemolysis or lipemia, can interfere with various analytical techniques.[5][6]

Q2: How can I minimize matrix effects in my LC-MS/MS analysis of Irbesartan?

A2: Minimizing matrix effects is crucial for accurate and reproducible LC-MS/MS quantification. Key strategies include:

  • Effective sample preparation: Employing techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can significantly clean up the sample and remove a large portion of interfering matrix components.[7][8][9] Protein precipitation is a simpler but generally less clean method.[10][11]

  • Chromatographic separation: Optimizing the HPLC or UPLC method to separate Irbesartan from co-eluting matrix components is essential. This can be achieved by adjusting the mobile phase composition, gradient, and choice of stationary phase.

  • Use of a stable isotope-labeled internal standard (SIL-IS): A SIL-IS (e.g., Irbesartan-d4) is the most effective way to compensate for matrix effects, as it co-elutes with the analyte and experiences similar ionization suppression or enhancement.[2][8]

  • Matrix-matched calibrants: Preparing calibration standards in the same biological matrix as the samples can help to compensate for consistent matrix effects.

Q3: I am analyzing a combination product of Irbesartan and hydrochlorothiazide. How can I avoid interference between the two analytes?

A3: Simultaneous analysis of Irbesartan and hydrochlorothiazide requires a method that can effectively separate and quantify both compounds.

  • Chromatographic selectivity: Develop an HPLC or UPLC method with sufficient resolution to separate the two peaks. This often involves careful selection of the column and optimization of the mobile phase pH and organic content.[12][13][14]

  • Mass spectrometric detection (LC-MS/MS): This is the preferred method for simultaneous quantification due to its high selectivity. By using specific precursor-to-product ion transitions (MRM) for each analyte, interference can be minimized.[2][10]

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting) for Irbesartan
Possible Cause Suggested Solution
Column Overload Dilute the sample or inject a smaller volume.
Secondary Interactions with Column For peak tailing, consider adding a small amount of a competing base (e.g., triethylamine) to the mobile phase or adjust the mobile phase pH.[1] Ensure the column is appropriate for the analysis of basic compounds.
Sample Solvent Incompatibility Dissolve the sample in a solvent that is weaker than or similar in composition to the initial mobile phase.
Column Contamination or Degradation Flush the column with a strong solvent. If the problem persists, replace the column.
Issue 2: Inconsistent or Shifting Retention Times for Irbesartan
Possible Cause Suggested Solution
Pump Malfunction or Leaks Check the HPLC system for leaks, particularly around fittings and pump seals. Perform a pump pressure test.
Inconsistent Mobile Phase Preparation Ensure the mobile phase is prepared consistently for each run, including pH adjustment and thorough mixing. Use a buffer to maintain a stable pH.
Column Temperature Fluctuations Use a column oven to maintain a constant temperature.
Air Bubbles in the System Degas the mobile phase thoroughly before use. Prime the pumps to remove any trapped air bubbles.
Issue 3: Unexpected Peaks in the Chromatogram
Possible Cause Suggested Solution
Contamination Check for contamination in the sample, solvent, or HPLC system. Run a blank injection to identify the source of the peak.
Presence of Irbesartan Metabolites If analyzing biological samples, consider the possibility of metabolite peaks. Optimize the chromatographic method to improve separation.
Co-administered Drugs or their Metabolites Review the subject's medication history. If a co-administered drug is suspected, obtain a standard of that drug and its major metabolites to confirm their retention times.
Carryover from Previous Injection Inject a blank solvent after a high-concentration sample to check for carryover. Optimize the injector wash procedure.
Issue 4: Low Recovery of Irbesartan
Possible Cause Suggested Solution
Inefficient Sample Extraction Optimize the LLE or SPE protocol. For LLE, experiment with different extraction solvents and pH adjustments.[2][7] For SPE, ensure the correct sorbent and elution solvents are used.[8][15]
Adsorption of Irbesartan Use deactivated glassware or polypropylene (B1209903) tubes to minimize adsorption.
Degradation of Irbesartan Ensure the stability of Irbesartan under the sample processing and storage conditions.[1]

Quantitative Data Summary

Table 1: Comparison of Sample Preparation Techniques for Irbesartan in Human Plasma

Technique Extraction Solvent/Cartridge Mean Recovery (%) Matrix Effect (%) Reference
Liquid-Liquid Extraction (LLE)Ethyl acetate (B1210297) & n-Hexane (80:20, v/v)54.62 - 70.7689.59[7]
Liquid-Liquid Extraction (LLE)Diethyl ether:Dichloromethane (7:3, v/v)73.3 - 77.1Not Reported[1]
Liquid-Liquid Extraction (LLE)Diethyl ether:Dichloromethane (70:30, v/v)59.2 - 67.5Not explicitly quantified but method deemed selective[2]
Solid-Phase Extraction (SPE)Oasis HLB SPE cartridgesNot explicitly reported, but method validatedNot explicitly quantified but method validated[15]
Protein PrecipitationAcetonitrileNot explicitly reported, but method validatedNot explicitly quantified but method validated[10]

Table 2: Summary of Validated LC-MS/MS Methods for Irbesartan Quantification in Human Plasma

Linearity Range (ng/mL) LLOQ (ng/mL) Internal Standard Chromatographic Run Time (min) Reference
10 - 500010Irbesartan D42.20[2]
5 - 30005Losartan2.5[10]
2.5 - 25002.5Irbesartan-13C, d4Not explicitly stated[15]
50.0 - 998250.0Irbesartan d42.0[8]
12.1 - 6018.712.1Candesartan3.0[9]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for Irbesartan in Human Plasma

This protocol is adapted from a validated LC-MS/MS method.[7]

  • Sample Preparation:

    • To 100 µL of human plasma in a vial, add 50 µL of the internal standard working solution (e.g., Telmisartan at 5.0 µg/mL).

    • Vortex for 30 seconds.

    • Add 100 µL of 1.0 M Di-Potassium hydrogen phosphate (B84403) anhydrous solution.

    • Add 2.5 mL of the extraction solvent (ethyl acetate: n-Hexane, 80:20, v/v).

  • Extraction:

    • Vortex the sample for 10 minutes.

    • Centrifuge at approximately 1900 x g for 5 minutes at 10°C.

  • Evaporation and Reconstitution:

    • Transfer 2.0 mL of the organic layer to a clean glass tube.

    • Evaporate the solvent to dryness at 40°C under a stream of nitrogen.

    • Reconstitute the dried extract in 500 µL of the mobile phase.

  • Analysis:

    • Inject a 5 µL aliquot into the LC-MS/MS system.

Protocol 2: Solid-Phase Extraction (SPE) for Irbesartan in Human Plasma

This protocol is based on a validated LC-MS/MS method.[8]

  • Sample Preparation:

    • To a 50 µL aliquot of human plasma, add 10 µL of the internal standard working solution (e.g., Irbesartan d4 at 25.0 ng/mL).

    • Add 100 µL of 2% formic acid.

  • SPE Cartridge Conditioning:

    • Condition a Strata-X, 33 µm polymeric sorbent cartridge with 1.0 mL of methanol, followed by 1.0 mL of water, and then 1.0 mL of 2% formic acid solution.

  • Sample Loading and Washing:

    • Load the entire sample mixture onto the conditioned cartridge.

    • Wash the cartridge with 1.0 mL of 100 mM ammonium (B1175870) acetate, followed by 1.0 mL of water.

  • Elution and Analysis:

    • Elute the analyte and internal standard with 0.50 mL of the mobile phase.

    • Inject a 15 µL aliquot of the eluate into the LC-MS/MS system.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma_sample Plasma Sample add_is Add Internal Standard plasma_sample->add_is protein_precipitation Protein Precipitation (e.g., Acetonitrile) add_is->protein_precipitation Option 1 lle Liquid-Liquid Extraction (e.g., Ethyl Acetate/Hexane) add_is->lle Option 2 spe Solid-Phase Extraction (e.g., Oasis HLB) add_is->spe Option 3 hplc HPLC/UPLC Separation (e.g., C18 column) protein_precipitation->hplc lle->hplc spe->hplc msms MS/MS Detection (MRM Mode) hplc->msms data_processing Data Processing & Quantification msms->data_processing

Caption: Experimental workflow for Irbesartan quantification in plasma.

troubleshooting_logic cluster_peak_shape cluster_retention_time cluster_extra_peaks cluster_low_recovery start Analytical Issue Encountered issue_type Identify Issue Type start->issue_type peak_shape Poor Peak Shape issue_type->peak_shape Shape retention_time Retention Time Shift issue_type->retention_time Timing extra_peaks Unexpected Peaks issue_type->extra_peaks Purity low_recovery Low Recovery issue_type->low_recovery Intensity check_overload Check for Overload peak_shape->check_overload optimize_mobile_phase Optimize Mobile Phase/pH peak_shape->optimize_mobile_phase check_solvent Check Sample Solvent peak_shape->check_solvent check_column Check Column Health peak_shape->check_column check_pump Check Pump/Leaks retention_time->check_pump check_mobile_phase Check Mobile Phase Prep retention_time->check_mobile_phase check_temp Check Column Temp retention_time->check_temp run_blank Run Blank extra_peaks->run_blank check_metabolites Consider Metabolites extra_peaks->check_metabolites check_carryover Check for Carryover extra_peaks->check_carryover optimize_extraction Optimize Extraction low_recovery->optimize_extraction check_adsorption Check for Adsorption low_recovery->check_adsorption check_stability Check Analyte Stability low_recovery->check_stability

Caption: Logical workflow for troubleshooting Irbesartan analysis.

References

Technical Support Center: Improving Irbesartan Recovery in Liquid-Liquid Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the recovery of Irbesartan during liquid-liquid extraction (LLE).

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of Irbesartan to consider for successful liquid-liquid extraction?

A1: Understanding the physicochemical properties of Irbesartan is crucial for optimizing its extraction. Irbesartan is an amphoteric molecule, meaning it has both acidic and basic functional groups.

  • Acidic pKa: The tetrazole ring has an acidic pKa of approximately 4.24. At a pH above this value, this group will be deprotonated (anionic).

  • Lipophilicity: Irbesartan is a lipophilic drug with a high partition coefficient (log P) of 10.1 at pH 7.4, indicating its preference for organic solvents when in its neutral form[1].

  • Solubility: It is practically insoluble in water but soluble in various organic solvents such as ethanol, DMSO, and dimethylformamide[1]. It is also difficult to dissolve in methylene (B1212753) chloride[1].

Q2: How does pH affect the extraction of Irbesartan?

A2: The pH of the aqueous sample is a critical parameter that dictates the ionization state of Irbesartan and, consequently, its solubility in the organic solvent.

  • Acidic Conditions (pH < pKa): At a pH significantly below its acidic pKa of 4.24, the tetrazole group will be protonated, making the Irbesartan molecule neutral. This uncharged form is more lipophilic and will preferentially partition into the organic phase. Therefore, acidifying the aqueous sample is a key step to maximize recovery.

  • Neutral to Basic Conditions (pH > pKa): At a pH above its pKa, the tetrazole group will be deprotonated, resulting in a negatively charged ion. This ionized form is more water-soluble and will have a lower affinity for the organic solvent, leading to poor recovery.

Q3: Which organic solvents are recommended for Irbesartan extraction?

A3: The choice of an appropriate organic solvent is vital for achieving high recovery. The ideal solvent should be immiscible with water, have a high affinity for the neutral form of Irbesartan, and be easily evaporated for sample concentration. Based on published analytical methods, common and effective solvents include:

  • Acetonitrile (B52724): A study reported a high recovery of 97.28% when using acetonitrile in a 1:1 ratio with the sample[1].

  • Ethyl acetate (B1210297) in combination with n-Hexane: A mixture of ethyl acetate and n-hexane (e.g., 80:20 v/v) has been successfully used, with reported recoveries ranging from approximately 55% to 71%[2].

  • Diethyl ether in combination with Dichloromethane (B109758): A mixture of diethyl ether and dichloromethane (e.g., 70:30 v/v) is another effective solvent system, with reported mean recoveries between 73.3% and 77.1%[3].

The selection should be based on the specific sample matrix and the subsequent analytical technique.

Q4: What is a back-extraction and how can it be used to purify Irbesartan?

A4: Back-extraction is a purification step where the analyte is transferred from the organic solvent back into a fresh aqueous phase. This is particularly useful for removing co-extracted impurities. For Irbesartan, after the initial extraction into an organic solvent under acidic conditions, a back-extraction can be performed using an alkaline aqueous solution (e.g., 0.05 M sodium hydroxide)[3]. In the alkaline solution, Irbesartan will become deprotonated and thus more soluble in the aqueous phase, leaving behind neutral and basic impurities in the organic layer. The purified Irbesartan can then be re-extracted into a fresh organic phase after re-acidifying the aqueous solution.

Troubleshooting Guides

Issue 1: Low Recovery of Irbesartan

Low recovery is a common challenge in LLE. A systematic approach to troubleshooting is essential to identify the cause.

Possible Causes and Solutions:

  • Suboptimal pH of the Aqueous Phase:

    • Problem: If the pH of the aqueous sample is not acidic enough, Irbesartan will be in its ionized form and will not efficiently partition into the organic solvent.

    • Solution: Adjust the pH of the aqueous sample to be at least 2 pH units below the pKa of Irbesartan (i.e., pH ≤ 2.24). Use a suitable acid like phosphoric acid or hydrochloric acid.

  • Inappropriate Organic Solvent:

    • Problem: The chosen organic solvent may not have a high enough affinity for Irbesartan.

    • Solution: Select a more appropriate solvent or a mixture of solvents. Refer to the quantitative data table below for a comparison of reported recovery rates with different solvents. Consider the polarity of the solvent; less polar solvents are generally more effective for extracting the non-polar, neutral form of Irbesartan[4].

  • Insufficient Mixing or Shaking:

    • Problem: Inadequate contact between the aqueous and organic phases will result in incomplete partitioning of Irbesartan.

    • Solution: Ensure thorough mixing by vortexing or shaking for a sufficient duration (e.g., 5-10 minutes). However, be cautious of vigorous shaking that can lead to emulsion formation.

  • Incomplete Phase Separation:

    • Problem: If the two phases have not completely separated before the organic layer is collected, some of the Irbesartan will remain in the aqueous phase.

    • Solution: Allow sufficient time for the layers to separate. Centrifugation can be used to accelerate and improve phase separation.

  • Analyte Degradation:

    • Problem: Irbesartan may be unstable under certain conditions. Studies have shown that Irbesartan is susceptible to degradation under basic conditions[5].

    • Solution: Avoid prolonged exposure to harsh basic conditions. If a back-extraction with a basic solution is performed, neutralize and re-extract the Irbesartan into the organic phase promptly.

Issue 2: Emulsion Formation at the Interface

Emulsions are a common problem in LLE, especially with biological samples, and can trap the analyte, leading to low and variable recovery.

Possible Causes and Solutions:

  • Vigorous Shaking:

    • Problem: High-energy shaking can lead to the formation of a stable emulsion.

    • Solution: Use gentle swirling or rocking instead of vigorous shaking to mix the phases[6].

  • Presence of Surfactant-like Molecules:

    • Problem: Biological matrices often contain compounds like phospholipids (B1166683) and proteins that can act as emulsifying agents.

    • Solution:

      • Salting Out: Add a neutral salt, such as sodium chloride (brine), to the aqueous phase. This increases the ionic strength of the aqueous layer and can help to break the emulsion[6].

      • Centrifugation: Centrifuging the sample at a moderate speed can help to break the emulsion and compact the interfacial layer[6].

      • Filtration: Pass the mixture through a phase separation filter paper or a glass wool plug to separate the layers[6].

      • Solvent Addition: Adding a small amount of a different organic solvent can alter the properties of the organic phase and help to break the emulsion[6].

Issue 3: Co-extraction of Impurities

The presence of co-extracted impurities can interfere with the subsequent analysis of Irbesartan.

Possible Causes and Solutions:

  • Non-selective Extraction Conditions:

    • Problem: The chosen solvent and pH may also extract other compounds from the sample matrix with similar chemical properties.

    • Solution:

      • Optimize pH: Fine-tune the pH of the aqueous phase to maximize the extraction of Irbesartan while minimizing the extraction of interfering substances.

      • Use a More Selective Solvent: Experiment with different organic solvents or solvent mixtures to find one that is more selective for Irbesartan.

      • Incorporate a Back-Extraction Step: As described in the FAQs, a back-extraction can be a highly effective method for purifying the Irbesartan extract.

Data Presentation

Table 1: Reported Recovery of Irbesartan with Different LLE Solvent Systems

Organic Solvent SystemSample MatrixReported Recovery (%)Reference
Acetonitrile (1:1 v/v)Human Plasma97.28[1]
Diethyl ether:Dichloromethane (70:30 v/v)Human Plasma73.3 - 77.1[3]
Ethyl acetate:n-Hexane (80:20 v/v)Human Plasma54.62 - 70.76[2]
Ethyl acetateHuman PlasmaHigh recovery (not quantified)[7]

Experimental Protocols

Protocol 1: LLE of Irbesartan from Human Plasma using Acetonitrile

This protocol is adapted from a validated HPLC method[1].

  • Sample Preparation: To 1 mL of human plasma in a centrifuge tube, add a known concentration of an internal standard.

  • pH Adjustment: Add a small volume of an appropriate acid (e.g., phosphoric acid) to adjust the pH of the plasma to be acidic (pH ≤ 3).

  • Extraction: Add 1 mL of acetonitrile to the tube.

  • Mixing: Vortex the mixture for 5 minutes to ensure thorough extraction.

  • Phase Separation: Centrifuge the sample at 4000 rpm for 10 minutes to separate the layers and precipitate proteins.

  • Collection: Carefully transfer the supernatant (acetonitrile layer) to a clean tube.

  • Evaporation: Evaporate the acetonitrile to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried residue in a known volume of the mobile phase for HPLC analysis.

Protocol 2: LLE of Irbesartan from Human Plasma with Back-Extraction

This protocol is based on a method using diethyl ether and dichloromethane followed by a back-extraction step[3].

  • Sample Preparation: To 1 mL of human plasma, add an internal standard.

  • pH Adjustment: Acidify the sample with an acid like phosphoric acid to a pH of approximately 3.0.

  • Initial Extraction: Add 5 mL of a diethyl ether:dichloromethane (7:3 v/v) mixture.

  • Mixing: Vortex for 5-10 minutes.

  • Phase Separation: Centrifuge to separate the phases.

  • Collection of Organic Phase: Transfer the upper organic layer to a clean tube.

  • Back-Extraction: Add 2 mL of 0.05 M sodium hydroxide (B78521) to the collected organic phase. Vortex for 5 minutes.

  • Separation and Collection of Aqueous Phase: Centrifuge and collect the lower aqueous layer containing the ionized Irbesartan.

  • Re-acidification: Neutralize and then re-acidify the collected aqueous phase to pH ~3 with an appropriate acid.

  • Final Extraction: Add 5 mL of the diethyl ether:dichloromethane mixture and vortex for 5 minutes.

  • Final Collection and Evaporation: Centrifuge and transfer the organic layer to a new tube. Evaporate to dryness under nitrogen.

  • Reconstitution: Reconstitute the residue in the mobile phase for analysis.

Visualizations

LLE_Workflow start Start: Aqueous Sample (e.g., Plasma) ph_adjust 1. pH Adjustment (Acidify to pH < pKa) start->ph_adjust add_solvent 2. Add Immiscible Organic Solvent ph_adjust->add_solvent mix 3. Mix Thoroughly (Vortex/Swirl) add_solvent->mix separate 4. Phase Separation (Centrifuge if needed) mix->separate collect 5. Collect Organic Layer separate->collect evaporate 6. Evaporate Solvent collect->evaporate reconstitute 7. Reconstitute for Analysis evaporate->reconstitute end End: Sample Ready for Analysis reconstitute->end

Caption: General workflow for the liquid-liquid extraction of Irbesartan.

Troubleshooting_Low_Recovery start Low Recovery Observed check_ph Is aqueous pH < pKa of Irbesartan? start->check_ph adjust_ph Adjust pH to be more acidic check_ph->adjust_ph No check_solvent Is the solvent appropriate? check_ph->check_solvent Yes re_extract Re-extract sample with optimized conditions adjust_ph->re_extract change_solvent Select a more suitable solvent check_solvent->change_solvent No check_mixing Was mixing sufficient? check_solvent->check_mixing Yes change_solvent->re_extract increase_mixing Increase mixing time/intensity check_mixing->increase_mixing No check_emulsion Is an emulsion present? check_mixing->check_emulsion Yes increase_mixing->re_extract break_emulsion Use emulsion-breaking techniques check_emulsion->break_emulsion Yes check_emulsion->re_extract No break_emulsion->re_extract

References

Best practices for handling and storing Irbesartan-d7 stock solutions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for handling and storing Irbesartan-d7 stock solutions. It is intended for researchers, scientists, and drug development professionals utilizing this compound as an internal standard or in other research applications.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: The choice of solvent depends on the requirements of your specific assay. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for preparing high-concentration stock solutions.[1][2] Methanol and acetonitrile (B52724) are also suitable, particularly for preparing working solutions for LC-MS analysis.[3][4] For non-deuterated Irbesartan (B333), solubility is also reported in ethanol (B145695) and dimethylformamide.[2] It is crucial to use high-purity, anhydrous solvents to minimize degradation.

Q2: What are the recommended storage conditions and stability for this compound stock solutions?

A2: For optimal stability, it is recommended to store this compound stock solutions at low temperatures. Aliquoting the stock solution into single-use vials is highly recommended to avoid repeated freeze-thaw cycles.

Storage TemperatureSolventStability Duration
-80°CDMSOUp to 6 months[1]
-20°CDMSOUp to 1 month[1]
-20°CSolid (Powder)Up to 3 years
4°CSolid (Powder)Up to 2 years

Note: The stability of this compound in other solvents at these temperatures may vary. It is best practice to perform your own stability studies if the solution is to be stored for an extended period.

Q3: What is the typical concentration range for an this compound stock solution?

A3: A typical stock solution concentration is 1 mg/mL.[3] This high-concentration stock can then be serially diluted to prepare working solutions at the desired concentration for your experiment. For example, an internal standard working solution might be prepared at a concentration of 100 ng/mL.[3]

Q4: Is this compound light sensitive?

A4: While specific data on the photosensitivity of this compound is limited, Irbesartan has been shown to degrade under photoacidic conditions.[5] Therefore, it is a best practice to protect this compound, both in solid form and in solution, from light by storing it in amber vials or in the dark.

Q5: What are the potential degradation pathways for this compound?

A5: Irbesartan has been shown to degrade under acidic and basic hydrolytic conditions.[5][6] Degradation can also occur in the presence of certain excipients like polyethylene (B3416737) glycol (PEG), which can generate formaldehyde (B43269) adducts.[7] To minimize degradation, use high-purity solvents, avoid extreme pH conditions, and store solutions appropriately.

Experimental Protocols

Protocol 1: Preparation of a 1 mg/mL this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Class A volumetric flask

  • Amber glass vials with screw caps

Procedure:

  • Equilibrate the this compound powder to room temperature before opening the container to prevent condensation.

  • Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 10 mL of a 1 mg/mL solution, weigh 10 mg of the powder.

  • Quantitatively transfer the weighed powder to a Class A 10 mL volumetric flask.

  • Add a small amount of DMSO to the flask to dissolve the powder. If needed, use an ultrasonic bath to aid dissolution.[1]

  • Once fully dissolved, bring the solution to the final volume with DMSO.

  • Cap the flask and invert it several times to ensure homogeneity.

  • Aliquot the stock solution into smaller, single-use amber glass vials.

  • Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1]

Troubleshooting Guide

This guide addresses common issues encountered when using this compound stock solutions, particularly as an internal standard in LC-MS/MS applications.

Issue 1: Poor Peak Shape (Tailing, Splitting) in Chromatography

Possible Cause Troubleshooting Step
Sample solvent mismatch Ensure the solvent used to dilute the final sample for injection is compatible with the mobile phase. Ideally, the injection solvent should be weaker than or the same as the initial mobile phase.[8]
Precipitation in the sample Confirm that this compound is fully soluble in the final sample matrix and mobile phase.[8] If precipitation is suspected, centrifuge the sample before injection.
Column contamination Flush the analytical column with an appropriate cleaning solution as recommended by the manufacturer.[8]

Issue 2: Inconsistent or Low Signal Intensity (Ion Suppression)

Possible Cause Troubleshooting Step
Matrix effects Co-eluting compounds from the sample matrix can suppress the ionization of this compound. Optimize the sample preparation method (e.g., solid-phase extraction, liquid-liquid extraction) to remove interfering substances.[9][10]
Incorrect mobile phase pH The pH of the mobile phase can significantly impact the ionization efficiency of this compound. Experiment with different pH values to find the optimal condition for your mass spectrometer.
Degradation of stock solution Prepare a fresh stock solution from the solid powder to rule out degradation as the cause of low signal.

Issue 3: Inaccurate Quantification

Possible Cause Troubleshooting Step
Incorrect stock solution concentration Verify the initial weighing and dilution steps. Use calibrated balances and Class A volumetric glassware.
Degradation during sample processing Assess the stability of this compound under your sample preparation conditions (e.g., temperature, pH).
Isotopic exchange While less common with deuterium (B1214612) labeling on stable positions, ensure that the experimental conditions do not facilitate the exchange of deuterium atoms with protons from the solvent or matrix.

Visual Guides

Stock_Solution_Workflow cluster_prep Preparation cluster_store Storage weigh 1. Weigh this compound Powder dissolve 2. Dissolve in Anhydrous Solvent weigh->dissolve vortex 3. Vortex/Sonicate to Ensure Dissolution dissolve->vortex volume 4. Bring to Final Volume vortex->volume mix 5. Mix for Homogeneity volume->mix aliquot 6. Aliquot into Single-Use Vials mix->aliquot store 7. Store at Recommended Temperature aliquot->store

Caption: Workflow for preparing and storing this compound stock solutions.

Troubleshooting_Logic start Problem Encountered peak_shape Poor Peak Shape? start->peak_shape intensity Low/Inconsistent Signal? start->intensity quantification Inaccurate Quantification? start->quantification peak_shape->intensity No solvent_mismatch Check Solvent Compatibility peak_shape->solvent_mismatch Yes precipitation Check for Precipitation peak_shape->precipitation Yes intensity->quantification No matrix_effects Optimize Sample Prep intensity->matrix_effects Yes fresh_solution Prepare Fresh Stock intensity->fresh_solution Yes verify_concentration Verify Concentration Calculation quantification->verify_concentration Yes check_stability Assess Sample Stability quantification->check_stability Yes

References

Validation & Comparative

A Comparative Guide to the Bioanalytical Validation of Irbesartan using Irbesartan-d7 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the validation of bioanalytical methods is a critical step in ensuring the accuracy and reliability of pharmacokinetic and toxicokinetic studies. When quantifying Irbesartan (B333), an angiotensin II receptor antagonist used in the treatment of hypertension, the choice of an appropriate internal standard (IS) is paramount. This guide provides a comparative analysis of bioanalytical methods for Irbesartan, with a focus on the use of its deuterated stable isotope, Irbesartan-d7, against other commonly used internal standards. The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS) as it co-elutes with the analyte and shares very similar chemical and physical properties, effectively correcting for variability during sample preparation and analysis.[1]

Performance Comparison of Internal Standards

The selection of an internal standard is crucial for the development of a robust and reliable bioanalytical method. Ideally, an IS should be a stable, isotopically labeled version of the analyte. However, other structurally similar compounds can also be employed. Below is a comparison of key validation parameters for bioanalytical methods of Irbesartan using different internal standards.

Internal StandardLinearity (ng/mL)Accuracy (%)Precision (% RSD)Recovery (%)
Irbesartan-d4 10-5000[2]Within ±15%[2]< 15%[2]64.4[2]
Telmisartan Not SpecifiedWithin acceptable limits[3]< 15%90[3]
Losartan 5-3000[4]Not Specified< 12%[4]Not Specified
Valsartan 5-600098.56-101.204.73-8.6674.26-80.34

Note: Data is compiled from multiple sources and experimental conditions may vary. Direct comparison should be made with caution. This compound is expected to have performance characteristics very similar to Irbesartan-d4.

Experimental Protocols

Detailed methodologies are essential for replicating and validating bioanalytical assays. The following sections outline typical experimental protocols for the quantification of Irbesartan in human plasma using LC-MS/MS with different internal standards.

Method 1: Using Irbesartan-d4 as Internal Standard

This method describes a liquid chromatography-tandem mass spectrometric (LC-MS/MS) assay for the simultaneous estimation of Irbesartan and Hydrochlorothiazide (B1673439) in human plasma.

  • Sample Preparation: Liquid-liquid extraction is employed. To 100 µL of plasma, 50 µL of the internal standard working solution is added. After vortexing, 100 µL of 1.0 M Di-Potassium hydrogen phosphate (B84403) anhydrous solution is added, followed by 2.5 mL of an extraction solvent mixture of ethyl acetate (B1210297) and n-Hexane (80:20, v/v). The sample is then vortex-mixed and centrifuged. The organic layer is transferred and evaporated to dryness. The residue is reconstituted before injection into the LC-MS/MS system.[3]

  • Chromatographic Conditions:

    • Column: Ace 5 C18 (100 mm × 4.6 mm, 5 µm)[2]

    • Mobile Phase: A mixture of methanol (B129727) and 0.1% formic acid in water (70:30) is used at a flow rate of 1.0 mL/min.[2]

    • Injection Volume: 15 µL

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.[2]

    • MRM Transitions:

      • Irbesartan: m/z 427.1 → 193.0[2]

      • Irbesartan-d4: m/z 431.1 → 193.0[2]

Method 2: Using a Non-Deuterated Internal Standard (e.g., Telmisartan)

This protocol outlines a method for the determination of Irbesartan in human plasma using Telmisartan as the internal standard.

  • Sample Preparation: Liquid-liquid extraction is performed. To a 100 μL volume of plasma, 50 μL of the IS working solution (5.0 μg/mL) is added. After a brief vortex, 100 μL of 1.0 M Di-Potassium hydrogen phosphate anhydrous solution is added, followed by 2.5 mL of an extraction solvent mixture of ethyl acetate and n-Hexane (80:20, v/v). The sample is vortexed for 10 minutes and then centrifuged. The organic layer is separated, evaporated to dryness, and the residue is reconstituted for analysis.[3]

  • Chromatographic Conditions:

    • Column: Hypersil gold column (C18, 5µm, 100 x 4.6 mm)[3]

    • Mobile Phase: An isocratic mobile phase consisting of 2 mM ammonium (B1175870) formate (B1220265) (pH 4.0) and methanol (20:80 v/v) is used at a flow rate of 0.5 mL/min.[3]

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray Ionization (ESI)

    • MRM Transitions: Specific transitions for Irbesartan and Telmisartan would be monitored.

Bioanalytical Method Validation Workflow

The following diagram illustrates the key stages involved in the validation of a bioanalytical method, from initial setup to the analysis of study samples. This workflow ensures that the method is reliable, reproducible, and fit for its intended purpose.

Bioanalytical_Method_Validation cluster_setup Method Development & Setup cluster_validation Method Validation cluster_application Method Application Reference_Standard Reference Standard Preparation IS_Selection Internal Standard Selection (e.g., this compound) Reference_Standard->IS_Selection Sample_Prep Sample Preparation Optimization IS_Selection->Sample_Prep LCMS_Optimization LC-MS/MS Optimization Sample_Prep->LCMS_Optimization Selectivity Selectivity & Specificity LCMS_Optimization->Selectivity Linearity Linearity (Calibration Curve) Selectivity->Linearity Accuracy_Precision Accuracy & Precision Linearity->Accuracy_Precision Recovery_Matrix Recovery & Matrix Effect Accuracy_Precision->Recovery_Matrix Stability Stability Studies Recovery_Matrix->Stability Sample_Analysis Study Sample Analysis Stability->Sample_Analysis Data_Processing Data Processing & Reporting Sample_Analysis->Data_Processing

Caption: Workflow for bioanalytical method validation.

References

A Comparative Guide to Internal Standards in Bioanalysis: Irbesartan-d7 vs. Telmisartan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS/MS), the selection of an appropriate internal standard (IS) is paramount to ensure the accuracy, precision, and reliability of analytical data. This guide provides an objective comparison of two commonly used internal standards in the analysis of angiotensin II receptor blockers (ARBs): Irbesartan-d7, a stable isotope-labeled (SIL) internal standard, and Telmisartan, often used as a structural analog internal standard (or its deuterated form, Telmisartan-d3). This comparison is supported by a review of published experimental data and methodologies.

The Role of the Internal Standard in LC-MS/MS

An internal standard is a compound of known concentration added to all samples, including calibrators, quality controls, and unknown study samples, prior to sample processing.[1] Its purpose is to compensate for variations that can occur during sample preparation, injection, and analysis, thereby improving the precision and accuracy of the quantification of the target analyte.[2] The ideal internal standard co-elutes with the analyte and exhibits similar ionization and extraction characteristics.[3]

Stable isotope-labeled internal standards, such as this compound, are considered the "gold standard" in bioanalysis.[3] In a SIL-IS, one or more atoms of the analyte are replaced with their stable heavy isotopes (e.g., deuterium, ¹³C, ¹⁵N). This modification results in a compound that is chemically identical to the analyte but has a different mass, allowing it to be distinguished by the mass spectrometer. This near-identical physicochemical behavior ensures that the SIL-IS closely tracks the analyte through the entire analytical process, effectively correcting for matrix effects and variability in extraction recovery.

Structural analog internal standards, on the other hand, are compounds with similar chemical structures and properties to the analyte. While they can be a viable alternative when a SIL-IS is unavailable, they may not perfectly mimic the analyte's behavior, potentially leading to less accurate correction.

Performance Data: this compound vs. Telmisartan as Internal Standards

The following table summarizes key performance data for this compound and Telmisartan (or its deuterated analog) as internal standards, compiled from various bioanalytical method validation studies. It is important to note that these data are from different studies and direct head-to-head comparisons are limited.

Performance ParameterThis compound (for Irbesartan analysis)Telmisartan / Telmisartan-d3 (for Telmisartan analysis)
Linearity Range 10 - 5000 ng/mL1 - 2000 ng/mL[4], 2.01 - 400.06 ng/mL[3]
Correlation Coefficient (r²) > 0.99≥ 0.9962[4], ≥ 0.99[3]
Intra-day Precision (%CV) < 15%0.9% - 5.4%[4]
Inter-day Precision (%CV) < 15%1.5% - 7.1%[4]
Intra-day Accuracy (% Bias) Within ±15%91.0% - 106.8% of nominal value[4]
Inter-day Accuracy (% Bias) Within ±15%92.2% - 101.4% of nominal value[4]
Recovery 59.2% - 67.5%Not explicitly stated for IS, but analyte recovery is often high with methods using Telmisartan IS.

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical performance. Below are representative experimental protocols for bioanalytical methods using this compound and Telmisartan as internal standards.

Method 1: Quantification of Irbesartan using this compound Internal Standard

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 100 µL of human plasma, add 50 µL of this compound working solution (concentration to be optimized).

  • Add 100 µL of 1.0 M Di-Potassium hydrogen phosphate (B84403) solution.

  • Add 2.5 mL of extraction solvent (ethyl acetate: n-Hexane, 80:20, v/v).

  • Vortex for 10 minutes and centrifuge at approximately 1900 x g for 5 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under nitrogen.

  • Reconstitute the residue in mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Conditions

  • LC Column: Hypersil GOLD C18 (100 x 4.6 mm, 5 µm)

  • Mobile Phase: 2 mM ammonium (B1175870) formate (B1220265) (pH 4.0) / methanol (B129727) (20:80 v/v)

  • Flow Rate: 0.5 mL/min

  • Injection Volume: 10 µL

  • Mass Spectrometry: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode.

  • MRM Transitions:

    • Irbesartan: m/z 429.2 → 207.1

    • This compound: m/z 436.3 → 207.1

Method 2: Quantification of Telmisartan using Telmisartan-d3 Internal Standard

1. Sample Preparation (Protein Precipitation) [4]

  • To 100 µL of human plasma, add 10 µL of Telmisartan-d3 working solution (600 ng/mL).

  • Add 1250 µL of acetonitrile (B52724).

  • Vortex for 1 minute and centrifuge at 13,000 rpm for 5 minutes.

  • Transfer the supernatant and evaporate to dryness.

  • Reconstitute the residue in 150 µL of mobile phase.

  • Filter the reconstituted sample before injection.

2. LC-MS/MS Conditions [4]

  • LC Column: Unison UK-C18 (75 x 2.0 mm, 3 µm)

  • Mobile Phase: 10 mM ammonium formate / acetonitrile / formic acid (30:70:0.1, v/v/v)

  • Flow Rate: 0.2 mL/min

  • Injection Volume: 10 µL

  • Mass Spectrometry: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode.

  • MRM Transitions:

    • Telmisartan: m/z 515.10 → 276.10

    • Telmisartan-d3: m/z 518.15 → 279.15

Visualizing the Workflow and Mechanism of Action

To further elucidate the experimental process and the biological context of these analytes, the following diagrams are provided.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Sample Add_IS Add Internal Standard (this compound or Telmisartan) Sample->Add_IS Extraction Protein Precipitation or Liquid-Liquid Extraction Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Processing Data Processing (Analyte/IS Ratio) MS_Detection->Data_Processing Final_Concentration Final_Concentration Data_Processing->Final_Concentration Quantification

Caption: Bioanalytical workflow for quantification using an internal standard.

Angiotensin_Signaling Angiotensin_II Angiotensin_II AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Binds to G_Protein Gq/11 Activation AT1_Receptor->G_Protein Irbesartan_Telmisartan Irbesartan / Telmisartan Irbesartan_Telmisartan->AT1_Receptor Blocks PLC Phospholipase C Activation G_Protein->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_PKC ↑ Intracellular Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC Cellular_Response Vasoconstriction, Aldosterone Secretion Ca_PKC->Cellular_Response

Caption: Angiotensin II receptor signaling pathway and the inhibitory action of ARBs.

Conclusion

Both this compound and Telmisartan (or its deuterated analogs) have been successfully employed as internal standards in the bioanalysis of their respective parent drugs. As a stable isotope-labeled internal standard, this compound is theoretically the superior choice for the quantification of Irbesartan, as it is expected to more accurately mimic the behavior of the analyte throughout the analytical process. The available data from various studies demonstrate that methods using this compound are robust and meet regulatory requirements for bioanalytical method validation.

Telmisartan and its deuterated forms have also been shown to be effective internal standards for the analysis of Telmisartan, with validated methods demonstrating good precision and accuracy. The choice between a SIL-IS and a structural analog often comes down to the availability and cost of the SIL-IS. However, for regulated bioanalysis, the use of a stable isotope-labeled internal standard is strongly recommended by regulatory agencies to ensure the highest quality data.[4] Ultimately, the selection of an internal standard should be based on a thorough method development and validation process that demonstrates its suitability for the specific assay.

References

Navigating the Isotopic Landscape: A Comparative Guide to the Cross-Validation of Analytical Methods for Deuterated Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the use of deuterated compounds as internal standards in quantitative bioanalysis is a cornerstone of robust and reliable analytical methods. This guide provides an objective comparison of analytical techniques and cross-validation strategies for these isotopically labeled molecules, supported by experimental data and detailed methodologies. The aim is to equip you with the knowledge to select and validate the most appropriate analytical method for your deuterated compounds, ensuring data integrity and regulatory compliance.

The incorporation of deuterium (B1214612) into a molecule offers a subtle yet powerful tool for analytical chemists, particularly in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis. The near-identical physicochemical properties of a deuterated compound to its non-deuterated (protiated) counterpart allow it to serve as an ideal internal standard, co-eluting and experiencing similar matrix effects, thereby providing accurate and precise quantification.[1][2][3] However, the choice of the deuterated standard, the analytical methodology, and the rigor of the validation process are critical for success.

Performance Comparison of Analytical Methods

While LC-MS/MS is the predominant technique for the quantitative analysis of deuterated compounds in complex biological matrices, other methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy offer complementary information and can be invaluable for characterization and purity assessment.

Analytical MethodPrimary Application for Deuterated CompoundsStrengthsLimitations
LC-MS/MS Quantitative bioanalysis (e.g., pharmacokinetics)High sensitivity and selectivity; suitable for a wide range of compounds.[4]Susceptible to matrix effects; requires a stable isotope-labeled internal standard for best results.
GC-MS Analysis of volatile and thermally stable compounds.[2]Excellent chromatographic resolution; well-established technique.Requires derivatization for non-volatile compounds; potential for thermal degradation.
NMR Structural confirmation and determination of isotopic purity and position.[3][5]Provides detailed structural information; non-destructive.Lower sensitivity compared to MS methods; requires higher sample concentrations.[6]

Cross-Validation of Deuterated Internal Standards: A Case Study

The choice of a deuterated internal standard, including the number and position of deuterium atoms, can significantly impact analytical results. A cross-validation study is therefore essential when changing or selecting a deuterated internal standard.

A study on the quantification of testosterone (B1683101) using different internal standards highlights this necessity. The results from using testosterone-d2 were considered the target.[7][8]

Internal StandardPassing-Bablok Regression Equation vs. Testosterone-d2Observed Bias
Testosterone-d5y = 0.86x + 0.04Lower results compared to d2[9]
¹³C₃-Testosteroney = 0.90x + 0.02Lower results, but closer to d2 than d5[9]

This data clearly demonstrates that different deuterated (and other stable isotope-labeled) standards can lead to systematic differences in quantification.[9] Therefore, a thorough validation is crucial.

Experimental Protocols

Detailed and robust experimental protocols are the foundation of a reliable analytical method. Below are representative protocols for the validation of an LC-MS/MS method for a deuterated internal standard and for the determination of isotopic purity.

LC-MS/MS Bioanalytical Method Validation

This protocol outlines the key steps for validating a method for the quantification of an analyte in human plasma using a deuterated internal standard, based on regulatory guidelines.[4][10]

1. Materials and Reagents:

  • Analytes: Analyte of interest and its deuterated internal standard (e.g., Teriflunomide and Teriflunomide-d4).[4]

  • Chemicals: HPLC grade acetonitrile, LC-MS grade formic acid, ultrapure water.[4]

  • Biological Matrix: Drug-free human plasma.[4]

2. Instrumentation:

  • LC System: A high-performance liquid chromatography system.[4]

  • MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[4]

3. Preparation of Standard and Quality Control (QC) Samples:

  • Prepare individual stock solutions of the analyte and the deuterated internal standard in a suitable organic solvent.

  • Prepare calibration standards and QC samples by spiking the blank biological matrix with the analyte.

4. Sample Preparation (Protein Precipitation):

  • To a 100 µL aliquot of plasma sample, add 300 µL of the internal standard spiking solution in acetonitrile.

  • Vortex to precipitate proteins.

  • Centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness.

  • Reconstitute the residue in a suitable mobile phase.

5. LC-MS/MS Analysis:

  • Inject the reconstituted sample onto the LC-MS/MS system.

  • Perform chromatographic separation using a suitable column and mobile phase gradient.

  • Detect the analyte and internal standard using multiple reaction monitoring (MRM).

6. Validation Parameters:

  • Selectivity: Analyze at least six different sources of blank matrix to check for interferences.[3]

  • Accuracy and Precision: Analyze QC samples at multiple concentration levels in replicate on different days.[4]

  • Matrix Effect: Compare the response of the analyte in post-extraction spiked matrix samples to that in a neat solution.[11]

  • Stability: Evaluate the stability of the analyte in the biological matrix under various storage and handling conditions.[10]

Determination of Isotopic Purity by High-Resolution Mass Spectrometry (HR-MS)

This protocol describes a method for assessing the isotopic purity of a deuterated compound.[12][13]

1. Instrumentation:

  • An electrospray ionization high-resolution mass spectrometer (ESI-HRMS).[12]

2. Sample Preparation:

  • Prepare a dilute solution of the deuterated compound in a suitable solvent.

3. Data Acquisition:

  • Acquire the full scan mass spectrum of the deuterated compound.

4. Data Analysis:

  • Extract the ion chromatograms for the deuterated compound and its corresponding H/D isotopologs (D0 to Dn).

  • Calculate the isotopic purity based on the relative abundance of the H/D isotopolog ions.[12]

Visualizing Workflows and Logical Relationships

To better illustrate the processes involved in the cross-validation of analytical methods for deuterated compounds, the following diagrams have been generated using the DOT language.

CrossValidationWorkflow cluster_prep 1. Preparation cluster_analysis 2. Analysis cluster_data 3. Data Evaluation cluster_decision 4. Decision prep_stock Prepare Stock Solutions (Analyte & All IS) prep_cal_qc Prepare Calibration Standards & QCs prep_stock->prep_cal_qc process_samples Process Samples with Each Deuterated IS Separately prep_cal_qc->process_samples lcms_analysis LC-MS/MS Analysis process_samples->lcms_analysis cal_curve Construct Calibration Curve for Each IS lcms_analysis->cal_curve calc_conc Calculate QC Concentrations cal_curve->calc_conc compare_results Compare Results Between Different IS calc_conc->compare_results acceptance Acceptance Criteria Met? compare_results->acceptance

Caption: A workflow for the cross-validation of different deuterated internal standards.

AnalyticalMethodSelection cluster_methods Analytical Methods cluster_applications Primary Applications compound_props Compound Properties (Volatility, Polarity) lcms LC-MS/MS compound_props->lcms Non-volatile, Polar gcms GC-MS compound_props->gcms Volatile nmr NMR compound_props->nmr Sufficient Conc. study_goal Study Goal (Quantification, Structure) quant Quantitative Bioanalysis study_goal->quant Quantification purity Isotopic Purity & Structure study_goal->purity Structure/Purity lcms->quant volatile_quant Volatile Compound Quant. gcms->volatile_quant nmr->purity

Caption: Decision tree for selecting an analytical method for a deuterated compound.

References

Assessing the Isotopic Purity and Enrichment of Irbesartan-d7: A Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of key quality attributes for Irbesartan-d7, a deuterated internal standard crucial for the accurate quantification of Irbesartan in bioanalytical studies. We will delve into the critical parameters of isotopic purity and enrichment, offering insights into their determination through mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. This guide presents representative data from different hypothetical suppliers to illustrate the importance of selecting a high-quality internal standard for reliable and reproducible results.

The Critical Role of Isotopic Purity in Quantitative Analysis

This compound is an essential tool in pharmacokinetic and drug metabolism studies, where it is used as an internal standard in liquid chromatography-mass spectrometry (LC-MS) assays. Its chemical structure is identical to Irbesartan, except for the substitution of seven hydrogen atoms with deuterium. This mass difference allows for its distinction from the unlabeled analyte, enabling precise quantification.

However, the reliability of such assays is fundamentally dependent on the isotopic purity and enrichment of the deuterated standard. High isotopic purity ensures that the internal standard's signal in the mass spectrometer does not interfere with the analyte's signal, and vice versa. Inadequate isotopic enrichment can lead to inaccurate and unreliable concentration measurements. An isotopic enrichment of ≥98% is generally required for bioanalytical applications.

Comparison of this compound Quality Attributes

To ensure the selection of a high-quality this compound standard, researchers should carefully evaluate the Certificate of Analysis (CoA) from the supplier. The following tables present a comparative summary of representative data for this compound from three hypothetical suppliers, highlighting the key parameters to consider.

Table 1: Product Specifications
ParameterSupplier ASupplier BSupplier C
Chemical Formula C₂₅H₂₁D₇N₆OC₂₅H₂₁D₇N₆OC₂₅H₂₁D₇N₆O
Molecular Weight 435.57 g/mol 435.57 g/mol 435.57 g/mol
Deuteration Site Butyl ChainButyl ChainButyl Chain
Chemical Purity (HPLC) >99.5%>99.0%>99.8%
Isotopic Enrichment ≥98%≥97%≥99%
Table 2: Isotopic Purity Analysis by Mass Spectrometry (Representative Data)
IsotopologueDescriptionExpected [M+H]⁺ (m/z)Supplier A (Relative Abundance %)Supplier B (Relative Abundance %)Supplier C (Relative Abundance %)
Irbesartan-d0 Non-deuterated429.2< 0.1< 0.2< 0.05
Irbesartan-d1 to d5 Partially deuterated430.2 - 434.2< 0.5< 1.0< 0.2
Irbesartan-d6 Partially deuterated435.2< 1.5< 2.0< 0.8
This compound Fully deuterated436.2> 98.0> 97.0> 99.0

Note: The data presented in this table is representative and intended for illustrative purposes. Actual values may vary between lots and suppliers.

Experimental Protocols for Isotopic Purity Assessment

The isotopic purity and enrichment of this compound are primarily determined using High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Resolution Mass Spectrometry (HRMS)

HRMS is a powerful technique to resolve and quantify the different isotopologues of this compound.

Experimental Workflow:

cluster_sample_prep Sample Preparation cluster_lc_ms LC-HRMS Analysis cluster_data_analysis Data Analysis a Dissolve this compound in appropriate solvent (e.g., Methanol) b Inject sample into LC system a->b 1 µL injection c Chromatographic separation on a C18 column b->c d Introduction into HRMS c->d e Acquire full scan mass spectra in positive ion mode d->e f Extract ion chromatograms for each isotopologue (d0-d7) e->f g Integrate peak areas f->g h Calculate relative abundance of each isotopologue g->h

Caption: Workflow for Isotopic Purity Assessment by LC-HRMS.

LC-HRMS Parameters:

  • LC System: UHPLC system

  • Column: C18, 2.1 x 50 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 10% to 90% B over 5 minutes

  • Flow Rate: 0.4 mL/min

  • Mass Spectrometer: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Range: m/z 400-450

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy can be used to confirm the positions of deuteration by observing the absence of proton signals at the labeled sites. While less quantitative for high levels of enrichment than HRMS, it provides valuable structural confirmation.

Experimental Workflow:

cluster_sample_prep Sample Preparation cluster_nmr NMR Analysis cluster_data_analysis Data Analysis a Dissolve this compound in a deuterated solvent (e.g., DMSO-d6) b Acquire ¹H NMR spectrum a->b c Compare spectrum to that of unlabeled Irbesartan b->c d Confirm absence of signals corresponding to the butyl chain protons c->d

Caption: Workflow for Structural Confirmation by ¹H NMR.

¹H NMR Parameters:

  • Spectrometer: 400 MHz or higher

  • Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆)

  • Nucleus Observed: ¹H

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm

Signaling Pathway and Logical Relationships

The use of this compound as an internal standard is a critical component of the bioanalytical method validation process, ensuring the accuracy and reliability of pharmacokinetic data.

cluster_workflow Bioanalytical Workflow cluster_quality Quality Control A Biological Sample (e.g., Plasma) B Add this compound (Internal Standard) A->B C Sample Preparation (e.g., Protein Precipitation) B->C D LC-MS/MS Analysis C->D E Quantification of Irbesartan D->E G Accurate and Precise Quantification E->G leads to F High Isotopic Purity of this compound F->G ensures

Caption: Logical Relationship in Bioanalysis.

Conclusion

The selection of a high-quality deuterated internal standard is paramount for the success of quantitative bioanalytical assays. When assessing this compound from different suppliers, researchers should prioritize high isotopic enrichment (≥98%) and chemical purity. A thorough evaluation of the supplier's Certificate of Analysis, including data from HRMS and NMR, is essential. By adhering to these principles and employing robust analytical methods for verification, researchers can ensure the accuracy, precision, and reliability of their bioanalytical data, ultimately contributing to the successful development of new therapeutics.

Performance comparison of different mass spectrometers for Irbesartan analysis.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of Irbesartan (B333), an angiotensin II receptor antagonist widely used in the treatment of hypertension, is critical throughout the drug development lifecycle, from pharmacokinetic studies to quality control of pharmaceutical formulations. The choice of mass spectrometer for this analysis significantly impacts sensitivity, selectivity, and throughput. This guide provides an objective comparison of the performance of leading mass spectrometry platforms—Triple Quadrupole (QqQ), Quadrupole Time-of-Flight (Q-TOF), and Orbitrap High-Resolution Accurate Mass (HRAM)—for the analysis of Irbesartan, supported by experimental data from published studies.

Performance Comparison at a Glance

The selection of a mass spectrometer for Irbesartan analysis is often a trade-off between the need for high sensitivity and specificity for quantitative analysis and the desire for high-resolution data for qualitative and discovery workflows. The following table summarizes the key quantitative performance parameters of different mass spectrometry platforms for Irbesartan analysis, compiled from various validated methods.

ParameterTriple Quadrupole (LC-MS/MS)UPLC/Q-TOF-MSOrbitrap (LC-HRAM-MS)
Lower Limit of Quantification (LLOQ) 2.0 - 5.0 ng/mL[1][2]1 ng/mLInferred: Capable of low ng/mL to sub-ng/mL
Linearity Range 2.0 - 5000 ng/mL[1]1 - 1000 ng/mLNot explicitly stated for Irbesartan
Intra-day Precision (%RSD) < 8.3%[1]< 2%Not explicitly stated for Irbesartan
Inter-day Precision (%RSD) < 8.3%[1]< 2%Not explicitly stated for Irbesartan
Accuracy (%RE or %Bias) Within ±4.1%[1]< 2%Not explicitly stated for Irbesartan
Mean Recovery ~90%[1]Not ReportedNot Reported
Primary Application Targeted QuantificationQuantification & Structural IDTargeted Quantification & Screening

In-Depth Performance Analysis

Triple Quadrupole (QqQ) Mass Spectrometry:

Triple quadrupole mass spectrometers, operated in Multiple Reaction Monitoring (MRM) mode, are the gold standard for targeted quantitative analysis due to their exceptional sensitivity and selectivity. For Irbesartan analysis, LC-MS/MS methods using QqQ instruments consistently demonstrate low limits of quantification, typically in the low ng/mL range, making them highly suitable for pharmacokinetic studies in biological matrices like human plasma.[1][2][3] The high selectivity of MRM minimizes interference from complex matrices, ensuring accurate and precise quantification over a wide dynamic range.[1]

Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometry:

Q-TOF instruments offer a balance between quantitative performance and high-resolution accurate mass capabilities. This makes them versatile for both quantifying known compounds and identifying unknown metabolites or impurities. For Irbesartan, UPLC/Q-TOF-MS methods have demonstrated excellent sensitivity, with LLOQs as low as 1 ng/mL.[4][5] The high mass accuracy of Q-TOF systems provides an additional layer of confidence in compound identification. However, for routine high-throughput quantitative analysis, QqQ instruments are often preferred due to their generally higher sensitivity in targeted assays.

Orbitrap High-Resolution Accurate Mass (HRAM) Spectrometry:

Orbitrap HRAM mass spectrometers, such as the Q Exactive series, are powerful tools for both quantitative and qualitative analysis. While specific performance data for a validated Irbesartan bioanalytical method on an Orbitrap platform was not found in the reviewed literature, their capabilities can be inferred from their performance with other small molecules and related compounds. Orbitrap instruments provide high-resolution full-scan data, which allows for the simultaneous quantification of target analytes and screening for unknown compounds without the need for target-specific method development for each component.[6] For the analysis of impurities in sartans, including Irbesartan, LC-HRAM methods have demonstrated high sensitivity and robustness.[7] It is expected that an optimized LC-HRAM method for Irbesartan would achieve LLOQs comparable to or even better than Q-TOF systems, with the added benefit of retrospective data analysis.[6]

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing analytical results. Below are representative experimental protocols for Irbesartan analysis using LC-MS/MS and UPLC/Q-TOF-MS.

LC-MS/MS (Triple Quadrupole) Method for Irbesartan in Human Plasma
  • Sample Preparation: A simple protein precipitation method is commonly employed. To 50 µL of plasma, an internal standard (e.g., Telmisartan) is added, followed by protein precipitation with acetonitrile. After vortexing and centrifugation, the supernatant is collected for analysis.[1]

  • Chromatographic Separation:

    • Column: Zorbax SB C18 column.

    • Mobile Phase: A gradient or isocratic elution with a mixture of acetonitrile, water, and formic acid (e.g., 90:10:0.25, v/v/v).[1]

    • Flow Rate: Typically in the range of 0.5 - 1.0 mL/min.

  • Mass Spectrometry:

    • Instrument: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

    • Ionization Mode: Positive ion mode.

    • Detection: Selected Reaction Monitoring (SRM) mode. For Irbesartan, the precursor to product ion transition is typically m/z 429 -> m/z 207.[1]

UPLC/Q-TOF-MS Method for Irbesartan
  • Sample Preparation: Similar to the LC-MS/MS method, protein precipitation is a common approach for plasma samples.

  • Chromatographic Separation:

    • Column: Acquity UPLC BEH C18 column (e.g., 100.0 × 2.1 mm, 1.7µm).

    • Mobile Phase: An isocratic mobile phase, for instance, acetonitrile-2mM ammonium (B1175870) acetate (B1210297) (50:50, v/v).

    • Flow Rate: A lower flow rate is often used with UPLC, such as 0.25 mL/min.

  • Mass Spectrometry:

    • Instrument: A UPLC system coupled to a Q-TOF mass spectrometer.

    • Ionization Mode: Negative ionization mode has been shown to be effective.

    • Detection: MS/MS transitions are recorded. For Irbesartan, a transition of m/z 427.2 to 193.08 has been reported.

Visualizing the Analytical Process

To better illustrate the methodologies and logical frameworks involved in Irbesartan analysis, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_separation LC Separation cluster_ms_detection MS Detection cluster_data_analysis Data Analysis plasma Plasma Sample (50 µL) is_add Add Internal Standard (e.g., Telmisartan) plasma->is_add precip Protein Precipitation (Acetonitrile) is_add->precip vortex Vortex & Centrifuge precip->vortex supernatant Collect Supernatant vortex->supernatant injection Inject into UPLC/HPLC supernatant->injection column Chromatographic Column (e.g., C18) injection->column elution Mobile Phase Elution column->elution ionization Electrospray Ionization (ESI) elution->ionization analyzer Mass Analyzer (QqQ, Q-TOF, or Orbitrap) ionization->analyzer detection Detector analyzer->detection quant Quantification detection->quant

Caption: Experimental workflow for Irbesartan analysis by LC-MS.

logical_relationship cluster_inputs Inputs cluster_process Analytical Process cluster_outputs Outputs & Calculation analyte Irbesartan (Analyte) lcms LC-MS/MS Analysis analyte->lcms is Internal Standard (e.g., Telmisartan) is->lcms cal_standards Calibration Standards (Known Concentrations) cal_standards->lcms peak_area_ratio Peak Area Ratio (Analyte / IS) lcms->peak_area_ratio cal_curve Calibration Curve (Peak Area Ratio vs. Concentration) peak_area_ratio->cal_curve From Standards unknown_conc Determine Unknown Concentration peak_area_ratio->unknown_conc From Unknown Sample cal_curve->unknown_conc

Caption: Logical relationship in quantitative analysis of Irbesartan.

References

Comparative Bioavailability of Irbesartan Formulations: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the bioavailability of different Irbesartan (B333) formulations, supported by experimental data. The focus is on studies employing a deuterated internal standard, such as Irbesartan-d7 or similar analogs (e.g., Irbesartan-d4), for accurate quantification in human plasma using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

This guide summarizes key pharmacokinetic parameters from comparative bioavailability and bioequivalence studies, details the experimental protocols used, and provides a visual representation of a typical bioequivalence study workflow.

Quantitative Data Summary

The following tables present a summary of key pharmacokinetic parameters from bioequivalence studies comparing test and reference formulations of Irbesartan. These studies are crucial for the development of generic drug products, ensuring that their rate and extent of absorption are comparable to the innovator product.

Table 1: Pharmacokinetic Parameters of Irbesartan (300 mg Tablets) in Healthy Volunteers

ParameterTest Formulation (Mean ± SD)Reference Formulation (Mean ± SD)90% Confidence Interval
Cmax (ng/mL) 3617.19 ± 1032.533295.77 ± 845.21100.13% - 121.40%
AUC0-t (ng·h/mL) 15304.65 ± 4123.8715389.21 ± 3987.4590.83% - 106.86%
AUC0-∞ (ng·h/mL) 15638.90 ± 4201.1115730.34 ± 4055.6791.11% - 106.55%
Tmax (h) 1.50 (median)1.25 (median)N/A
t1/2 (h) 7.35 ± 1.898.09 ± 2.13N/A

Cmax: Maximum plasma concentration; AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration; AUC0-∞: Area under the plasma concentration-time curve from time zero to infinity; Tmax: Time to reach maximum plasma concentration; t1/2: Elimination half-life. Data is presented as mean ± standard deviation, except for Tmax which is the median.

Table 2: Bioequivalence Analysis of Irbesartan Formulations

Pharmacokinetic ParameterGeometric Mean Ratio (Test/Reference)90% Confidence IntervalBioequivalence Conclusion
Cmax 103.71%94.86% - 113.39%Bioequivalent
AUC0-tlast 92.91%86.27% - 100.08%Bioequivalent
AUC0-inf 92.81%86.11% - 100.03%Bioequivalent

Bioequivalence is established if the 90% confidence intervals for the geometric mean ratios of Cmax, AUC0-tlast, and AUC0-inf fall within the acceptance range of 80.00% to 125.00%.[1]

Experimental Protocols

The methodologies outlined below are typical for a bioequivalence study of Irbesartan tablets, employing a deuterated internal standard for bioanalysis.

Study Design

A randomized, two-period, two-sequence, crossover study design is commonly employed.[2] Healthy adult volunteers are randomly assigned to receive either a single dose of the test formulation or the reference formulation. After a washout period of at least 7 days, which is sufficient to ensure the elimination of the drug from the body, the subjects receive the alternate formulation.

Sample Collection

Venous blood samples are collected from subjects at predetermined time points before and after drug administration. A typical sampling schedule includes a pre-dose sample (0 hours) and multiple post-dose samples, for instance, at 0.33, 0.67, 1, 1.5, 2, 2.5, 3, 4, 6, 9, 12, 24, 48, and 72 hours.[1] The blood samples are collected in heparinized tubes and centrifuged to separate the plasma, which is then stored frozen at -70°C until analysis.

Bioanalytical Method: LC-MS/MS

The concentration of Irbesartan in plasma samples is determined using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method. A deuterated analog of Irbesartan, such as Irbesartan-d4 or Irbesartan-13C, d4, is used as an internal standard (IS) to ensure the accuracy and precision of the analysis.[3]

Sample Preparation: A common technique for extracting Irbesartan and the internal standard from the plasma matrix is solid-phase extraction (SPE).[3] Alternatively, liquid-liquid extraction or protein precipitation may be used.

Chromatographic Conditions:

  • Column: A C18 analytical column (e.g., Hypersil gold, 100 x 4.6 mm, 5µm) is typically used for chromatographic separation.[4]

  • Mobile Phase: An isocratic mobile phase, often a mixture of an organic solvent (e.g., methanol (B129727) or acetonitrile) and an aqueous buffer (e.g., 2 mM ammonium (B1175870) formate), is used to elute the analyte and internal standard.[4]

  • Flow Rate: A constant flow rate, for example, 0.5 mL/min, is maintained.[4]

Mass Spectrometric Detection:

  • Ionization: Electrospray ionization (ESI) in the positive or negative ion mode is commonly used.

  • Detection: The analytes are detected using a triple quadrupole mass spectrometer in the Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for both Irbesartan and the deuterated internal standard to ensure selectivity and sensitivity.

Visualizations

The following diagrams illustrate the typical workflow of a bioequivalence study and the logic of the bioanalytical method.

Bioequivalence_Study_Workflow cluster_enrollment Subject Enrollment cluster_period1 Period 1 cluster_period2 Period 2 (Crossover) cluster_analysis Analysis Screening Screening of Healthy Volunteers InformedConsent Informed Consent Screening->InformedConsent Randomization1 Randomization to Group A or B InformedConsent->Randomization1 Dosing1 Single Dose Administration (Test or Reference Formulation) Randomization1->Dosing1 Sampling1 Serial Blood Sampling Dosing1->Sampling1 Washout Washout Period (≥7 days) Sampling1->Washout Bioanalysis LC-MS/MS Bioanalysis of Plasma Samples Sampling1->Bioanalysis Dosing2 Single Dose Administration (Alternate Formulation) Washout->Dosing2 Sampling2 Serial Blood Sampling Dosing2->Sampling2 Sampling2->Bioanalysis PK_Analysis Pharmacokinetic Analysis (Cmax, AUC) Bioanalysis->PK_Analysis Stat_Analysis Statistical Analysis (90% CI) PK_Analysis->Stat_Analysis Conclusion Bioequivalence Conclusion Stat_Analysis->Conclusion

Caption: Workflow of a typical two-way crossover bioequivalence study.

Bioanalytical_Method_Workflow PlasmaSample Plasma Sample Collection Spiking Spike with this compound (Internal Standard) PlasmaSample->Spiking Extraction Sample Extraction (e.g., Solid-Phase Extraction) Spiking->Extraction LC_Separation LC Separation (C18 Column) Extraction->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Quantification Quantification of Irbesartan (Ratio to Internal Standard) MS_Detection->Quantification Result Plasma Concentration Data Quantification->Result

Caption: General workflow for the bioanalytical determination of Irbesartan in plasma.

References

Navigating Bioanalysis: A Comparative Guide to Stable Isotope-Labeled Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise quantification of analytes in biological matrices is a cornerstone of successful research and regulatory approval. The selection of an appropriate internal standard (IS) is a critical factor influencing the accuracy, precision, and reliability of bioanalytical data. This guide provides an objective comparison of stable isotope-labeled internal standards (SIL-ISs) with their primary alternative, structural analogs, supported by experimental data and aligned with current regulatory guidelines.

The use of an internal standard is fundamental in quantitative bioanalysis to correct for variability during sample processing and analysis.[1][2] Regulatory bodies, including the United States Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have largely harmonized their recommendations for bioanalytical method validation under the International Council for Harmonisation (ICH) M10 guideline.[1][3] These guidelines strongly advocate for the use of a SIL-IS, particularly for methods employing mass spectrometric detection, whenever feasible.[1][4]

A SIL-IS is a version of the analyte where one or more atoms have been replaced with a heavy isotope (e.g., ¹³C, ¹⁵N, ²H).[2] This modification makes it chemically identical to the analyte but distinguishable by a mass spectrometer.[2] This near-identical nature ensures that the SIL-IS co-elutes with the analyte and experiences similar extraction recovery and matrix effects, making it an ideal tool for compensating for analytical variability.[5]

Comparison of Internal Standard Performance

The choice between a SIL-IS and a structural analog internal standard can significantly impact assay performance. The following tables summarize the key performance characteristics and experimental data comparing these two types of internal standards.

Table 1: Key Performance Characteristics of Internal Standards

FeatureStable Isotope-Labeled (SIL) ISStructural Analog IS
Chemical & Physical Properties Virtually identical to the analyte.[2]Similar, but not identical, to the analyte.[2]
Chromatographic Behavior Typically co-elutes with the analyte.[2]Elutes close to the analyte, but may have a different retention time.[2]
Matrix Effect Compensation Excellent. Effectively compensates for ion suppression or enhancement as it experiences the same matrix effects as the analyte.[2][5]Variable. Differences in physicochemical properties can lead to differential matrix effects and impact accuracy.[5]
Extraction Recovery Tracks the analyte's recovery very closely.May have different extraction recovery compared to the analyte.
Availability and Cost Can be expensive and may require custom synthesis.[6]Generally more readily available and less expensive.

Table 2: Comparative Experimental Data

ParameterStable Isotope-Labeled (SIL) ISStructural Analog ISAcceptance Criteria (ICH M10)
Accuracy (% Bias) ± 5%± 15%Within ±15% of nominal value (±20% at LLOQ)
Precision (%RSD) < 5%< 15%≤15% (≤20% at LLOQ)
Matrix Effect (%CV) < 10%> 20%IS-normalized matrix factor CV ≤15%

Data presented are representative values from various bioanalytical studies and are intended for comparative purposes.

Experimental Protocols

Adherence to regulatory guidelines requires robust experimental protocols to validate the use of an internal standard. Below are detailed methodologies for key experiments.

Internal Standard Suitability and Interference Check

Objective: To demonstrate that the selected internal standard is suitable for the method and does not interfere with the quantification of the analyte.[3]

Methodology:

  • Prepare Samples:

    • Prepare a set of blank matrix samples from at least six different sources.[3][7]

    • Prepare a zero sample by spiking the blank matrix with the internal standard at the working concentration.[3]

    • Prepare Lower Limit of Quantification (LLOQ) samples by spiking the blank matrix with the analyte at the LLOQ concentration and the internal standard at the working concentration.[3]

  • Analysis: Analyze the samples according to the bioanalytical method.

  • Acceptance Criteria:

    • The response of any interfering peak at the retention time of the analyte in the zero sample should be less than 20% of the analyte response at the LLOQ.[3]

    • The response of any interfering peak at the retention time of the internal standard in the blank matrix should be less than 5% of the internal standard response in the LLOQ sample.

Matrix Effect Evaluation

Objective: To assess the potential for matrix components to suppress or enhance the ionization of the analyte and internal standard.

Methodology:

  • Prepare Samples:

    • Set 1 (Neat Solution): Analyte and internal standard spiked in a clean solvent.

    • Set 2 (Post-Extraction Spike): Blank matrix is extracted, and then the analyte and internal standard are added to the extracted matrix.

  • Analysis: Analyze both sets of samples.

  • Calculation:

    • Matrix Factor = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)

    • IS-Normalized Matrix Factor = (Matrix Factor of Analyte) / (Matrix Factor of IS)

  • Acceptance Criteria: The coefficient of variation (CV) of the IS-normalized matrix factor from at least six different lots of matrix should be ≤15%.

Visualizing Workflows and Logical Relationships

Diagrams are essential for illustrating complex processes and relationships in bioanalytical method validation.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_evaluation Data Evaluation cluster_criteria Acceptance Criteria blank Blank Matrix analysis Analyze Samples blank->analysis zero Zero Sample (Matrix + IS) zero->analysis lloq LLOQ Sample (Matrix + Analyte + IS) lloq->analysis interference Check for Interference analysis->interference analyte_response Analyte Response at LLOQ interference->analyte_response is_response IS Response interference->is_response crit1 Interference < 20% of Analyte Response? analyte_response->crit1 crit2 Interference < 5% of IS Response? is_response->crit2

Internal standard interference check workflow.

logical_relationship cluster_reg Regulatory Bodies cluster_ich Harmonization cluster_core Core Principles for IS Use fda FDA ich_m10 ICH M10 Guideline fda->ich_m10 ema EMA ema->ich_m10 selection Appropriate Selection ich_m10->selection application Consistent Application ich_m10->application monitoring Diligent Monitoring ich_m10->monitoring stability Demonstrated Stability ich_m10->stability

Harmonization of regulatory guidelines for internal standards.

Conclusion

The selection of an internal standard is a critical decision in bioanalytical method development and validation.[5] Stable isotope-labeled internal standards are unequivocally the preferred choice of regulatory agencies, offering superior accuracy and precision by closely mimicking the behavior of the analyte.[5][8] While practical constraints may sometimes necessitate the use of a structural analog, this choice requires more rigorous validation to demonstrate its suitability.[5] Ultimately, a thorough method development and validation process, with robust data to justify the choice of internal standard, is crucial for ensuring the generation of high-quality, reliable data to support regulatory submissions.[1]

References

Safety Operating Guide

Safeguarding Health and Environment: Proper Disposal of Irbesartan-d7

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of Irbesartan-d7, ensuring compliance with safety regulations and minimizing environmental impact.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). Mechanical processing may generate dust, which can cause respiratory, skin, and eye irritation.[1]

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecificationPurpose
Eye Protection Safety glasses with side shields or goggles.To prevent eye contact with dust particles.[1]
Hand Protection Chemical-resistant gloves.To avoid skin contact.[2][3]
Respiratory Protection Use a suitable respirator if dust is generated.To prevent inhalation of dust.[2]
Protective Clothing Laboratory coat or other protective clothing.To prevent contamination of personal clothing.[2][3]

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is incineration at a licensed and approved facility.[1] This ensures the complete destruction of the active pharmaceutical ingredient, preventing its release into the environment.

1. Waste Collection and Storage:

  • Collect waste this compound in a clearly labeled, sealed container.

  • Store the waste container in a designated, secure area away from incompatible materials.

2. Spill Management:

  • In the event of a spill, avoid generating dust.

  • Carefully sweep or shovel the spilled material into a suitable container for disposal.[4]

  • Clean the spill area thoroughly.

3. Final Disposal:

  • The primary recommended disposal method is incineration at an approved USEPA (or equivalent regulatory body) incinerator.[1]

  • Alternatively, if incineration is not available, disposal in a licensed hazardous waste facility is an option.

  • Always conduct disposal in accordance with federal, state, and local environmental regulations.[5]

Alternative Disposal for Small Quantities (When Professional Disposal is Not Accessible)

  • Do Not Flush: Irbesartan is not on the FDA's flush list. Do not dispose of it down the toilet or sink.[6][7][8]

  • Mix with Undesirable Substance: Remove the this compound from its original container and mix it with an unpalatable substance such as used coffee grounds, dirt, or cat litter.[6][7][9] This makes the substance less appealing to children and pets and unrecognizable to anyone who might go through the trash.

  • Seal and Dispose: Place the mixture in a sealed plastic bag or other sealable container to prevent leakage.[7][9]

  • Trash Disposal: Dispose of the sealed container in the household trash.[6][9]

  • De-identify Packaging: Scratch out all personal or identifying information from the original container to protect privacy before recycling or discarding it.[6][7][9]

Disposal Workflow Diagram

A Start: this compound Waste B Wear Appropriate PPE A->B C Collect in a Labeled, Sealed Container B->C D Is Professional Disposal (Incineration) Available? C->D E Transport to an Approved Incinerator or Hazardous Waste Facility D->E Yes F Mix with Undesirable Substance (e.g., Coffee Grounds) D->F No (Small Quantities Only) I End E->I G Place in a Sealed Container F->G H Dispose of in Trash G->H H->I

Caption: Workflow for the proper disposal of this compound.

This structured approach to the disposal of this compound will help ensure the safety of laboratory personnel and the protection of the environment. Always consult your institution's specific safety guidelines and local regulations.

References

Personal protective equipment for handling Irbesartan-d7

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides immediate and essential safety and logistical information for the handling of Irbesartan-d7, a deuterated form of Irbesartan. The following procedural guidance is based on the safety data for the parent compound, Irbesartan, and is intended to be a primary resource for laboratory safety and chemical handling.

Personal Protective Equipment (PPE) and Engineering Controls

When handling this compound, a comprehensive approach to safety involves a combination of engineering controls and personal protective equipment to minimize exposure.

Engineering Controls:

  • Ventilation: Use only in a well-ventilated area.[1] A laboratory fume hood is recommended, especially when handling the powder form, to keep airborne concentrations low.[1][2]

  • Eyewash Station and Safety Shower: Facilities storing or utilizing this material should be equipped with an eyewash fountain and a safety shower.[1][2]

Personal Protective Equipment: A summary of recommended PPE is provided in the table below.

PPE CategoryItemSpecifications and Use
Eye/Face Protection Safety Glasses/GogglesChemical splash-resistant safety glasses or goggles with side protection are recommended.[1] A face shield may be appropriate for certain tasks.[1]
Hand Protection Chemical-Resistant GlovesWear suitable protective gloves.[2][3] The specific glove material should be selected based on an evaluation of the workplace hazards.[1]
Skin and Body Protection Protective ClothingWear appropriate protective clothing to prevent skin exposure.[1][4]
Respiratory Protection RespiratorIf engineering controls are insufficient, a suitable respirator may be necessary.[2]

Health Hazard Information

Irbesartan is classified with the following hazards:

  • Causes skin irritation.[1][5]

  • Causes serious eye irritation.[1][5]

  • May cause respiratory irritation.[1][5]

  • Suspected of damaging fertility or the unborn child.[3]

Procedural Guidance for Handling and Storage

Handling:

  • Avoid Contact: Prevent contact with skin, eyes, and personal clothing.[1]

  • Avoid Inhalation: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1] Minimize dust generation and accumulation.[1]

  • Hygiene: Wash hands thoroughly after handling.[1][3] Do not eat, drink, or smoke in the handling area.[1]

  • Container Handling: Keep the container tightly closed when not in use.[1] Open and handle the container with care.[1]

Storage:

  • Store in a tightly-closed container.[1]

  • Keep in a cool, dry, and well-ventilated area.[1]

  • Store away from incompatible substances and sources of ignition.[1]

  • Recommended storage temperature is 2-8°C.[1]

Spill and Emergency Procedures

In Case of a Spill:

  • Ensure adequate ventilation and remove all sources of ignition.[1]

  • Prevent further leakage or spillage if it is safe to do so.[1]

  • Wear appropriate personal protective equipment as detailed above.[1]

  • Contain the spill using an inert material (e.g., sand, diatomite).[1][6]

  • Collect the absorbed material into a suitable disposal container.[1]

  • Do not let the product enter drains, waterways, or soil.[1]

First Aid Measures:

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.[3]

  • If on Skin: Wash with plenty of soap and water.[1] Remove contaminated clothing.[3]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1]

  • If Swallowed: Rinse mouth with water. Do not induce vomiting.[2] Call a poison center or physician.[3]

Disposal Plan

Dispose of this compound and its containers in accordance with all applicable local, regional, national, and international regulations.[3]

General Guidelines for Pharmaceutical Waste Disposal:

  • Drug Take-Back Programs: The most recommended method for disposing of unwanted medicines is through a drug take-back program.[7]

  • Household Trash Disposal (if take-back is unavailable):

    • Do not flush down the toilet unless specifically instructed.[8][9]

    • Remove the drug from its original container.[10]

    • Mix it with an undesirable substance such as used coffee grounds, dirt, or cat litter.[7][10] This makes it less appealing to children and pets.[7]

    • Place the mixture in a sealed container like a resealable plastic bag.[10]

    • Throw the container in the household trash.[7]

    • Scratch out all personal information on the empty packaging before disposing of it.[7]

Incineration at an approved facility is often the recommended method for pharmaceutical waste.[11]

Experimental Workflow for Handling this compound

The following diagram outlines the key steps for the safe handling of this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) prep_setup Prepare Well-Ventilated Workspace (Fume Hood) prep_ppe->prep_setup handling_weigh Weigh this compound prep_setup->handling_weigh handling_dissolve Dissolve in Appropriate Solvent handling_weigh->handling_dissolve handling_exp Perform Experiment handling_dissolve->handling_exp cleanup_decontaminate Decontaminate Glassware and Surfaces handling_exp->cleanup_decontaminate cleanup_waste Segregate and Label Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste According to Regulations cleanup_waste->cleanup_dispose cleanup_remove_ppe Remove and Dispose of PPE cleanup_dispose->cleanup_remove_ppe cleanup_wash Wash Hands Thoroughly cleanup_remove_ppe->cleanup_wash

Caption: Workflow for Safe Handling of this compound.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.